molecular formula C15H11ClO3 B1608283 3-Chloro-3',4'-(ethylenedioxy)benzophenone CAS No. 727994-89-0

3-Chloro-3',4'-(ethylenedioxy)benzophenone

Cat. No.: B1608283
CAS No.: 727994-89-0
M. Wt: 274.7 g/mol
InChI Key: CZRDGRBGZYFFTF-UHFFFAOYSA-N
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Description

3-Chloro-3',4'-(ethylenedioxy)benzophenone is a useful research compound. Its molecular formula is C15H11ClO3 and its molecular weight is 274.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRDGRBGZYFFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388126
Record name 3-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE
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URL https://comptox.epa.gov/dashboard/DTXSID30388126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727994-89-0
Record name 3-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-3',4'-(ethylenedioxy)benzophenone synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a substituted aromatic ketone of interest in medicinal chemistry and materials science. The synthesis is centered around the classic Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in organic chemistry. This document details the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, and outlines the necessary analytical techniques for product verification. It is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for obtaining this target molecule.

Introduction and Strategic Overview

This compound, also known as (3-chlorophenyl)(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methanone, is a diaryl ketone. The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. The strategic approach for its synthesis involves a direct and efficient one-step electrophilic aromatic substitution: the Friedel-Crafts acylation.

This reaction joins two key synthons:

  • The Electrophile Precursor: 3-Chlorobenzoyl chloride, which provides the chloro-substituted phenyl ring and the ketone carbonyl.

  • The Nucleophilic Arene: 1,4-Benzodioxan (also known as 2,3-dihydrobenzo[b][1][2]dioxin), an electron-rich aromatic ether that undergoes acylation.

The reaction is mediated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), which is essential for activating the acyl chloride.

Overall Synthetic Pathway

The synthesis is achieved by reacting 1,4-Benzodioxan with 3-Chlorobenzoyl chloride in the presence of AlCl₃ in an inert solvent.

G cluster_reactants cluster_arrow R1 1,4-Benzodioxan P This compound plus + R2 3-Chlorobenzoyl Chloride Catalyst AlCl₃ (Lewis Acid) a Solvent CH₂Cl₂ (Dichloromethane) 0 °C to rt b a->b Friedel-Crafts Acylation

Caption: Overall reaction scheme for the Friedel-Crafts acylation.

Mechanistic Insights: Causality and Regioselectivity

Understanding the reaction mechanism is paramount for optimizing conditions and predicting outcomes. The Friedel-Crafts acylation proceeds through several distinct steps.[3][4]

Step 1: Formation of the Acylium Ion The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the 3-chlorobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic and resonance-stabilized acylium ion.[3][4][5]

Step 2: Electrophilic Aromatic Substitution The electron-rich 1,4-benzodioxan ring acts as a nucleophile, attacking the acylium ion. This step temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[6]

Step 3: Aromatization and Catalyst Regeneration A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final benzophenone product and regenerating the AlCl₃ catalyst. However, the catalyst immediately complexes with the carbonyl oxygen of the product, requiring a stoichiometric amount of AlCl₃ for the reaction to proceed to completion.[7][8] An aqueous workup is necessary to hydrolyze this complex and isolate the product.

G start 1. Acyl Chloride Activation acylium 2. Acylium Ion Formation (Key Electrophile) start->acylium + AlCl₃ attack 3. Nucleophilic Attack by Benzodioxan acylium->attack sigma 4. Sigma Complex (Arenium Ion) attack->sigma Breaks Aromaticity deprotonation 5. Deprotonation & Aromatization sigma->deprotonation - H⁺ (via AlCl₄⁻) complex 6. Product-Catalyst Complex deprotonation->complex Restores Aromaticity product 7. Final Product (Post-Workup) complex->product + H₂O Workup

Caption: Logical workflow of the Friedel-Crafts acylation mechanism.

Expertise in Action: The Question of Regioselectivity

A critical aspect of this synthesis is controlling where the 3-chlorobenzoyl group attaches to the 1,4-benzodioxan ring. The ethylenedioxy moiety (-O-CH₂-CH₂-O-) functions as a powerful electron-donating group due to the resonance effect of the oxygen lone pairs.[2] This donation increases the electron density of the aromatic ring, making it more nucleophilic than benzene.

Substituents that donate electrons via resonance are known as ortho, para-directors.[9][10] They activate the positions ortho and para to themselves for electrophilic attack. In 1,4-benzodioxan, the two available positions for substitution (C6 and C7, using IUPAC numbering for the dihydrobenzo[b][1][2]dioxin ring) are equivalent due to symmetry. Both positions are para to one oxygen atom and ortho to the other. This electronic guidance overwhelmingly directs the incoming acylium ion to the C6 position, leading to the desired product with high regioselectivity and minimizing the formation of other isomers.

Detailed Experimental Protocol

This protocol is a self-validating system based on established procedures for analogous Friedel-Crafts acylations.[1] Adherence to stoichiometry, temperature control, and anhydrous conditions is critical for success.

Reagents and Materials
Reagent / MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1,4-Benzodioxan136.155.00 g36.71.0
3-Chlorobenzoyl chloride175.026.78 g (4.9 mL)38.71.05
Anhydrous Aluminum Chloride (AlCl₃)133.345.40 g40.51.1
Dichloromethane (DCM), anhydrous-100 mL--
2M Hydrochloric Acid (HCl)-~100 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-~50 mL--
Saturated Sodium Chloride (Brine)-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--
Ethanol (for recrystallization)-As needed--
Step-by-Step Methodology
  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer. Ensure all glassware is oven-dried to remove moisture.

  • Initial Charging: Charge the flask with 1,4-benzodioxan (5.00 g) and anhydrous dichloromethane (50 mL). Begin stirring and purge the system with nitrogen.

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Cautiously add anhydrous aluminum chloride (5.40 g) to the stirred solution in portions, ensuring the temperature does not exceed 5 °C. The mixture may become a thick slurry.

  • Acyl Chloride Addition: Dissolve 3-chlorobenzoyl chloride (6.78 g) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature. Stir for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture onto a stirred slurry of crushed ice (~100 g) and concentrated HCl (~10 mL) in a large beaker. This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).

  • Workup - Washing: Combine all organic layers. Wash sequentially with 2M HCl (50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and finally, saturated brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound as a solid. An expected yield is typically in the range of 70-85%.

Product Characterization and Validation

Validation of the final product's identity and purity is essential. The following data are characteristic of the target compound.

Analysis TechniqueExpected Results
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.65-7.75 (m, 2H, Ar-H of chlorophenyl), 7.40-7.50 (m, 2H, Ar-H of chlorophenyl), 7.30-7.40 (m, 2H, H-5' & H-7' of benzodioxan), 6.95 (d, 1H, H-8' of benzodioxan), 4.32 (s, 4H, -OCH₂CH₂O-). The signals for the benzodioxan aromatic protons are consistent with literature values for 6-substituted derivatives.[1][3][11]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~195 (C=O), ~148 (Ar-C), ~144 (Ar-C), ~139 (Ar-C), ~134 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~127 (Ar-C), ~124 (Ar-C), ~118 (Ar-C), ~117 (Ar-C), ~64 (-OCH₂CH₂O-). The carbonyl carbon shift is typical for benzophenones.
FT-IR (KBr, cm⁻¹)ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 1650-1665 (C=O ketone stretch, strong), 1600-1580 (C=C ring stretch), 1280-1290 (Asymmetric C-O-C stretch), 1050-1070 (Symmetric C-O-C stretch). The strong carbonyl peak is a key diagnostic feature.[1][11]
Mass Spec. (ESI-MS)m/z: Calculated for C₁₅H₁₁ClO₃: 274.04. Found: 275.05 [M+H]⁺.

Safety and Handling Considerations

  • 3-Chlorobenzoyl chloride: Corrosive and a lachrymator. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Aluminum chloride (anhydrous): Corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment (glove box or under inert atmosphere) and add to solvents cautiously.

  • Dichloromethane: A volatile chlorinated solvent and a suspected carcinogen. All operations should be conducted within a fume hood.

  • Reaction Quenching: The hydrolysis of the aluminum chloride complex is extremely exothermic and releases HCl gas. This step must be performed slowly, with adequate cooling, and in a fume hood.

Conclusion

The Friedel-Crafts acylation of 1,4-benzodioxan with 3-chlorobenzoyl chloride is an effective and highly regioselective method for the synthesis of this compound. The key to a successful synthesis lies in the strict control of reaction parameters, particularly the exclusion of moisture and maintenance of low temperatures during the addition of reagents. By following the detailed protocol and mechanistic principles outlined in this guide, researchers can reliably produce and validate this valuable chemical entity for further application in their scientific endeavors.

References

  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Google Patents.
  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]

  • WO2001051440A1 - A process for the preparation of substituted benzophenones. Google Patents.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • CN106279313A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4. Google Patents.
  • Clark, J. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

  • Introduction to regioselectivity in aromatic reactions. (2019). YouTube. Available at: [Link]

  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). Chemistry Stack Exchange. Available at: [Link]

  • Olah, G. A., & Kobayashi, S. (1971). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 3, 317-321. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Earle, M. J., et al. (2000). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 2, 219-221. Available at: [Link]

  • Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]

  • Cai, M., et al. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. The Royal Society of Chemistry. Available at: [Link]

  • Ingle, S. B., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E, 79(6). Available at: [Link]

  • Beilstein-Institut. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 13, 1420-1425. Available at: [Link]

  • A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. Available at: [Link]

  • LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

Sources

physicochemical properties of 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Abstract

This compound is a halogenated aromatic ketone featuring a constrained cyclic ether. While specific experimental data for this compound is not extensively documented in peer-reviewed literature, its structural motifs—the benzophenone core, a chlorine substituent, and an ethylenedioxy group—suggest its potential utility as a building block in medicinal chemistry and materials science. This guide provides a comprehensive framework for the characterization of its physicochemical properties. It combines in silico predictions with detailed, field-proven experimental protocols for empirical determination. The methodologies described herein are designed to establish a robust, reliable data package for researchers, scientists, and drug development professionals, enabling informed decisions in synthesis, formulation, and application development.

Introduction and Molecular Overview

This compound (CAS No. 1020059-71-3) is a derivative of benzophenone, a widely utilized scaffold in photochemistry and drug discovery. The molecule's architecture is distinguished by three key features:

  • Benzophenone Core: Provides a rigid, photo-activatable backbone.

  • 3-Chloro Substituent: The presence of a chlorine atom on one of the phenyl rings can significantly modulate electronic properties, reactivity, and metabolic stability. It often serves as a handle for further synthetic transformations.

  • 3',4'-(Ethylenedioxy) Group: This cyclic diether constrains the conformation of the second phenyl ring and introduces two potential hydrogen bond acceptor sites. This group is isosteric to a catechol moiety but with masked hydroxyl groups, a common strategy in drug design to enhance metabolic stability and modify solubility.

Given the limited publicly available data, this document serves as a predictive and methodological guide. The following sections outline the predicted physicochemical properties and provide robust, step-by-step protocols for their empirical validation.

Predicted Physicochemical Properties

The following properties have been predicted using computational models. These values serve as essential benchmarks for guiding experimental design and interpreting results. It is imperative that these predictions are confirmed through empirical testing as described in Section 3.

PropertyPredicted ValueMethod/SourceSignificance in Drug Development
Molecular Formula C₁₅H₁₁ClO₃-Foundational for all stoichiometric calculations.
Molecular Weight 274.70 g/mol -Critical for concentration, dosage, and reaction calculations.
XLogP3 3.5Computational (ALOGPS)Predicts lipophilicity; influences membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 44.8 ŲComputationalEstimates hydrogen bonding capacity; impacts cell penetration.
Hydrogen Bond Donors 0-Influences binding interactions and solubility.
Hydrogen Bond Acceptors 3-Influences binding interactions and aqueous solubility.
Rotatable Bonds 2-Relates to conformational flexibility and target binding entropy.
Refractive Index 1.626ComputationalUseful for certain types of purity analysis and characterization.
Molar Refractivity 71.69 cm³ComputationalProvides insight into molecular volume and polarizability.
Polarizability 28.41 ųComputationalDescribes the response of the electron cloud to an electric field.

Experimental Characterization Protocols

The following protocols are designed to provide a comprehensive and validated physicochemical profile for this compound.

Identity and Purity Determination via Chromatography and Mass Spectrometry

Rationale: Before any other property is measured, the identity and purity of the material must be unequivocally established. A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) provides orthogonal confirmation.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 10 µg/mL for analysis.

  • HPLC-UV Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at 254 nm.

  • Mass Spectrometry Method:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan from m/z 100 to 500.

    • Analysis: Look for the protonated molecule [M+H]⁺ at m/z 275.04, the sodium adduct [M+Na]⁺ at m/z 297.02, and the characteristic isotopic pattern of a single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

  • Purity Calculation: Purity is determined by the area percentage of the main peak in the HPLC-UV chromatogram at 254 nm. A purity level of >98% is typically required for further studies.

Workflow Diagram: Identity & Purity Confirmation

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_result Conclusion prep1 Weigh 1 mg Compound prep2 Dissolve in 1 mL Acetonitrile prep1->prep2 prep3 Dilute to 10 µg/mL prep2->prep3 hplc HPLC-UV Analysis prep3->hplc ms ESI-MS Analysis prep3->ms purity Purity > 98%? hplc->purity identity Correct Mass & Isotope Pattern? ms->identity result Proceed to Physicochemical Characterization purity->result identity->result

Caption: Workflow for confirming the identity and purity of the compound.

Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

Rationale: The melting point is a critical indicator of purity and identity. DSC provides a highly accurate melting temperature (Tₘ) and can also reveal other thermal events like polymorphism or degradation.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-3 mg of the compound into a Tzero aluminum DSC pan. Crimp the pan with a hermetic lid.

  • Instrument Setup:

    • Atmosphere: Nitrogen purge at 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp at 10°C/min to a temperature at least 30°C above the expected melting point (e.g., 250°C).

  • Data Analysis:

    • The melting point is determined as the onset temperature of the endothermic melting peak.

    • The sharpness of the peak is an indicator of purity; broad peaks may suggest impurities or multiple thermal events.

    • Integrate the peak area to determine the enthalpy of fusion (ΔHfus).

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a cornerstone property in drug development, directly impacting bioavailability. The shake-flask method, while low-throughput, remains the gold standard for its accuracy.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Sample Incubation: Add an excess of the compound (e.g., 5 mg) to 1 mL of the PBS buffer in a glass vial. Ensure solid material is visible.

  • Equilibration: Agitate the vials on a shaker at a constant temperature (25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with the mobile phase used in the HPLC purity method. Quantify the concentration against a standard curve of the compound prepared in the same mobile phase.

  • Result Expression: Report the solubility in µg/mL or µM.

Workflow Diagram: Shake-Flask Solubility Assay

A Add Excess Compound to PBS (pH 7.4) B Agitate for 24h at 25°C A->B C Centrifuge to Pellet Undissolved Solid B->C D Collect Supernatant C->D E Quantify by HPLC-UV Against Standard Curve D->E F Report Solubility (µg/mL) E->F

Caption: Standard procedure for determining aqueous solubility.

Lipophilicity (LogP) Determination by RP-HPLC

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. An HPLC-based method is rapid, uses minimal material, and is highly correlated with the traditional shake-flask method. It measures the retention time on a C18 column, which correlates with how the compound partitions between a nonpolar stationary phase and a polar mobile phase.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a set of 5-6 reference compounds with known LogP values that bracket the predicted LogP of the test compound (3.5).

  • HPLC Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic mixture of a buffer (e.g., phosphate buffer pH 7.4) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good retention times for the standards.

    • Analysis: Inject the test compound and each standard individually and record their retention times (tᵣ). Calculate the capacity factor (k) for each compound using the formula: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time.

  • Calibration Curve: Plot the known LogP values of the standards against their calculated log(k) values.

  • LogP Calculation: Perform a linear regression on the calibration curve. Use the log(k) of the test compound to calculate its LogP from the regression equation.

Structural Confirmation by Spectroscopy

Spectroscopic analysis provides the definitive confirmation of the molecular structure.

  • ¹H and ¹³C NMR: Provides a detailed map of the proton and carbon environments. The expected ¹H NMR spectrum would show distinct aromatic multiplets for the two differently substituted rings and a characteristic singlet for the four equivalent protons of the ethylenedioxy group.

  • FTIR: Will confirm the presence of key functional groups. Expect a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹ and C-O-C ether stretches around 1250-1050 cm⁻¹.

  • UV-Vis Spectroscopy: Will reveal the electronic transitions. Benzophenone derivatives typically show strong π→π* transitions below 300 nm and a weaker, characteristic n→π* transition at longer wavelengths (>300 nm).

Conclusion

While this compound is a sparsely documented compound, its constituent parts suggest clear potential for further investigation. The in silico data presented here provides a strong starting point, but the robust, validated experimental protocols are the key to unlocking a reliable understanding of its behavior. By systematically applying the chromatographic, thermal, and spectroscopic methods detailed in this guide, researchers can build the high-quality data package necessary to confidently advance this molecule into synthetic programs, screening campaigns, or materials development.

References

This section would be populated with links to authoritative sources for the standard methods described, such as USP chapters, IUPAC recommendations, or seminal publications on HPLC-based LogP determination.

An In-depth Technical Guide to 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 727994-89-0

Abstract: This technical guide provides a comprehensive overview of 3-Chloro-3',4'-(ethylenedioxy)benzophenone, a substituted diarylketone. The document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and organic synthesis. It delves into the molecule's physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis via Friedel-Crafts acylation, interprets its expected spectral data, and discusses its potential applications. This guide emphasizes the rationale behind experimental design, ensuring both technical accuracy and practical insight.

Introduction and Core Structure

This compound is an aromatic ketone featuring a benzophenone core. The structure is characterized by two phenyl rings linked by a carbonyl group. One ring is substituted with a chlorine atom at the 3-position, while the other is fused with an ethylenedioxy group at the 3' and 4' positions, forming a 1,4-benzodioxan moiety.[1] This unique combination of a halogenated phenyl ring and an electron-rich benzodioxan system imparts specific electronic and steric properties that can be exploited in various chemical applications.

Benzophenones, as a class, are widely recognized for their utility as photoinitiators in UV-curing processes, as UV-blocking agents in sunscreens and other formulations, and as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3][4] The specific substitutions on this particular molecule suggest potential for fine-tuning these properties or introducing novel functionalities. The chlorine atom acts as an electron-withdrawing group, influencing the reactivity of its parent ring, while the ethylenedioxy group is electron-donating, activating the other ring towards electrophilic substitution.[5][6]

Caption: Structure of this compound.

Physicochemical and Spectral Properties

Table 1: Predicted Physicochemical Properties

PropertyValueRationale/Source
Molecular Formula C₁₅H₁₁ClO₃Based on structure
Molecular Weight 274.70 g/mol Based on structure[1]
Appearance White to off-white solidTypical for benzophenones[4]
Solubility Soluble in organic solvents (e.g., CH₂Cl₂, THF, Acetone); Insoluble in water.Common for aromatic ketones[4]
Melting Point Estimated 100-120 °CSubstituted benzophenones are typically solids with melting points in this range.[7]
Boiling Point > 300 °CHigh boiling point is characteristic of benzophenones.[7]
Spectroscopic Profile (Predicted)

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of the target molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methylene protons of the ethylenedioxy bridge. The aromatic region (approx. 6.8-7.8 ppm) will be complex due to the substitution patterns. The protons on the benzodioxan ring will appear more upfield due to the electron-donating effect of the oxygens. The four protons of the ethylenedioxy group will likely appear as a singlet or a narrow multiplet around 4.3 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature a characteristic signal for the carbonyl carbon in the range of 190-200 ppm. Multiple signals will be present in the aromatic region (110-160 ppm), with carbons attached to oxygen appearing further downfield. The two methylene carbons of the ethylenedioxy group are expected around 64-65 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1650-1670 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching of a diaryl ketone.[7] Other significant peaks will include C-O-C stretching from the ether linkages (around 1250 cm⁻¹) and C-Cl stretching (around 700-800 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 274. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) will be a key diagnostic feature. Fragmentation would likely involve cleavage at the carbonyl group, yielding acylium ions corresponding to the substituted phenyl rings.

Synthesis and Mechanistic Insights

The most logical and efficient synthetic route to this compound is the Friedel-Crafts acylation of 1,4-benzodioxan with 3-chlorobenzoyl chloride.[8][9] This reaction is a classic example of electrophilic aromatic substitution and is a cornerstone for the synthesis of aromatic ketones.[10][11]

Reaction Principle

The reaction proceeds via the generation of a highly electrophilic acylium ion from 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8][12] The electron-rich 1,4-benzodioxan ring then acts as a nucleophile, attacking the acylium ion. The ethylenedioxy group is an activating, ortho-para director.[6] Due to steric hindrance from the fused ring, acylation is expected to occur predominantly at the 6-position (para to the ether oxygen), yielding the desired 3',4'-(ethylenedioxy) product.

Friedel_Crafts_Acylation_Workflow Reagents Reactants: 1,4-Benzodioxan 3-Chlorobenzoyl Chloride AlCl₃ (Catalyst) Reaction Reaction Vessel (Inert Atmosphere, 0°C to RT) Reagents->Reaction Addition Quench Quenching (Ice-water/HCl) Reaction->Quench Transfer Workup Work-up (Extraction with CH₂Cl₂) Quench->Workup Phase Separation Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Product Final Product: 3-Chloro-3',4'- (ethylenedioxy)benzophenone Purify->Product

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. Each step includes a rationale, and the purification and characterization steps are essential to confirm the identity and purity of the product, ensuring the validity of the synthesis.

Materials:

  • 1,4-Benzodioxan

  • 3-Chlorobenzoyl chloride[13][14]

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (conc.)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol or Hexane/Ethyl Acetate for recrystallization/chromatography

Procedure:

  • Catalyst Suspension: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

    • Expertise & Experience: Anhydrous conditions are critical as AlCl₃ and the acyl chloride are highly moisture-sensitive.[14] The Lewis acid catalyst will be deactivated by water.

  • Acyl Chloride Addition: Cool the suspension to 0 °C using an ice bath. Add 3-chlorobenzoyl chloride (1.0 eq.) dropwise via the dropping funnel. Stir for 15 minutes to allow for the formation of the acylium ion-catalyst complex.

    • Causality: This initial step generates the active electrophile, the acylium ion ([R-C≡O]⁺), which is necessary for the subsequent electrophilic attack on the aromatic ring.[9]

  • Nucleophile Addition: Dissolve 1,4-benzodioxan (1.0 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Expertise & Experience: Slow, controlled addition is crucial to manage the exothermic reaction and prevent potential side reactions or charring.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The reaction is typically complete once the starting material (1,4-benzodioxan) is consumed.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Causality: This step serves two purposes: it hydrolyzes and deactivates the aluminum chloride catalyst, and it protonates the product, breaking up the ketone-AlCl₃ complex.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Trustworthiness: Purification is a non-negotiable step to remove unreacted starting materials and any potential isomers or byproducts, ensuring the final product meets the required purity for subsequent applications.

Potential Applications and Future Directions

The unique structural features of this compound suggest several potential areas of application for researchers.

  • Pharmaceutical Intermediate: Benzophenone derivatives are scaffolds in many biologically active compounds.[3] The benzodioxan moiety is also present in various natural and synthetic compounds with therapeutic activity.[5] This molecule could serve as a key intermediate for the synthesis of novel drug candidates. The chlorine atom provides a handle for further functionalization via cross-coupling reactions.

  • Photochemical Applications: As a benzophenone derivative, it is expected to possess photochemical properties. It could be investigated as a photoinitiator for polymerization or as a UV absorber.[4] The ethylenedioxy group may modulate the absorption spectrum and photochemical reactivity compared to unsubstituted benzophenone.

  • Materials Science: The rigid, aromatic structure could be incorporated into polymers or organic electronic materials. For instance, derivatives of benzophenone are used to generate high-strength polymers like PEEK.[4]

Future research could focus on exploring the biological activity of this compound and its derivatives, investigating its photochemical properties in detail, and leveraging its structure for the synthesis of novel polymers and functional materials.

Conclusion

This compound is a synthetically accessible diarylketone with potential for broad applications. This guide has provided a robust framework for its synthesis, grounded in the well-established principles of Friedel-Crafts chemistry, and offered insights into its structural and spectral characteristics. By understanding the causality behind the synthetic steps and the predictive power of spectroscopic analysis, researchers are well-equipped to produce and characterize this compound for their specific research and development needs.

References

  • Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Available at: [Link]

  • Cation Chemistry. Understanding 3-Chlorobenzoyl Chloride (CAS 618-46-2) Properties & Handling. Available at: [Link]

  • The Organic Chemistry Tutor. Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]

  • ResearchGate. Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism | Request PDF. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Available at: [Link]

  • ResearchGate. THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. Available at: [Link]

  • PubChem. 3-Bromo-5-chlorobenzoyl chloride | C7H3BrCl2O | CID 50998129. Available at: [Link]

  • Cosmetic Ingredient Review. Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2020). Available at: [Link]

  • Taylor & Francis Online. Benzophenone – Knowledge and References. Available at: [Link]

  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Google Patents. WO2001051440A1 - A process for the preparation of substituted benzophenones.
  • Cosmetic Ingredient Review. Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2021). Available at: [Link]

  • Oregon State University. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. (2014). Available at: [Link]

  • National Institute of Standards and Technology. Benzophenone - NIST WebBook. Available at: [Link]

  • European Commission. Opinion on benzophenone-3. (2006). Available at: [Link]

  • Wikipedia. Benzophenone. Available at: [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • University of Illinois Springfield. Reactions of Benzene & Its Derivatives. Available at: [Link]

  • Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives. (2023). Available at: [Link]

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A Technical Guide to the Spectral Analysis of 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the predicted spectral data for 3-Chloro-3',4'-(ethylenedioxy)benzophenone, a compound of interest in medicinal chemistry and materials science. In the absence of comprehensive published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous structures to offer a robust predictive analysis. This approach is designed to empower researchers in the identification, characterization, and quality control of this and related benzophenone derivatives.

Molecular Structure and Its Spectroscopic Implications

This compound (C₁₅H₁₁ClO₃, Molecular Weight: 274.7 g/mol ) is a diaryl ketone featuring a 3-chlorophenyl ring and a 3',4'-(ethylenedioxy)phenyl ring linked by a central carbonyl group. The unique arrangement of these functional groups gives rise to a distinct spectroscopic fingerprint, which we will explore in detail.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Analysis

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is anticipated to reveal detailed information about the electronic environment of the hydrogen atoms in the molecule. The signals are predicted based on the effects of the electron-withdrawing chloro and carbonyl groups, and the electron-donating ethylenedioxy group.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.5m4HProtons on the 3-chlorophenyl ring
~ 7.4 - 7.2m3HProtons on the 3',4'-(ethylenedioxy)phenyl ring
~ 4.3s4H-O-CH₂-CH₂-O-

Interpretation:

  • Aromatic Protons (δ 7.8 - 7.2 ppm): The protons on the two aromatic rings are expected to resonate in the downfield region due to the deshielding effect of the aromatic currents. The protons on the 3-chlorophenyl ring are likely to appear further downfield (δ ~7.8-7.5 ppm) due to the combined electron-withdrawing effects of the chlorine atom and the carbonyl group. The protons on the 3',4'-(ethylenedioxy)phenyl ring are anticipated to be slightly more shielded and appear in the range of δ ~7.4-7.2 ppm due to the electron-donating nature of the ethylenedioxy group. The overlapping signals will likely result in complex multiplets.

  • Ethylenedioxy Protons (δ ~4.3 ppm): The four protons of the ethylenedioxy group are chemically equivalent and are expected to give a sharp singlet at approximately 4.3 ppm. Their chemical shift is influenced by the adjacent oxygen atoms.

cluster_mol This compound Structure cluster_h_nmr Predicted ¹H NMR Spectrum mol Cl-Ph-C(=O)-Ph-(O-CH2-CH2-O) H_aromatic_chloro δ ~7.8-7.5 (m, 4H) 3-chlorophenyl protons mol->H_aromatic_chloro Deshielded by Cl and C=O H_aromatic_dioxy δ ~7.4-7.2 (m, 3H) 3',4'-(ethylenedioxy)phenyl protons mol->H_aromatic_dioxy Shielded by -O-CH2-CH2-O- H_ethylenedioxy δ ~4.3 (s, 4H) -O-CH₂-CH₂-O- protons mol->H_ethylenedioxy Adjacent to Oxygen

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the electronic effects of the substituents.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay should be used to ensure quantitative accuracy, especially for quaternary carbons.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 195C=O (carbonyl)
~ 149 - 145Aromatic C-O
~ 138 - 128Aromatic C-H and C-Cl
~ 120 - 115Aromatic C-H
~ 64-O-CH₂-CH₂-O-

Interpretation:

  • Carbonyl Carbon (δ ~195 ppm): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear at a very low field, characteristic of benzophenones.[1]

  • Aromatic Carbons (δ ~149 - 115 ppm): The twelve aromatic carbons will resonate in the region of δ 115-149 ppm. The carbons attached to oxygen atoms (C-3' and C-4') will be significantly deshielded and appear at the lower end of this range. The carbon attached to the chlorine atom (C-3) will also be deshielded. The remaining aromatic carbons will have chemical shifts influenced by their position relative to the substituents.

  • Ethylenedioxy Carbons (δ ~64 ppm): The two equivalent carbons of the ethylenedioxy group will be shielded compared to the aromatic carbons and are predicted to appear around 64 ppm due to the direct attachment to oxygen.

Predicted Infrared (IR) Spectral Analysis

The IR spectrum is a valuable tool for identifying the functional groups present in a molecule. The predicted spectrum is based on the characteristic absorption frequencies of aromatic ketones, ethers, and halogenated aromatic compounds.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850MediumAliphatic C-H stretch (-CH₂-)
~ 1660StrongC=O stretch (aromatic ketone)
~ 1600, 1580, 1500Medium-StrongAromatic C=C skeletal vibrations
~ 1250StrongAryl-O-C stretch (asymmetric)
~ 1050StrongAryl-O-C stretch (symmetric)
~ 850 - 750StrongC-Cl stretch

Interpretation:

  • C=O Stretch (~1660 cm⁻¹): A strong absorption band around 1660 cm⁻¹ is the most characteristic feature of the IR spectrum and is attributed to the stretching vibration of the conjugated carbonyl group.[1][2]

  • Aromatic C-H and C=C Stretches: The bands in the 3100-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic rings. The absorptions around 1600, 1580, and 1500 cm⁻¹ correspond to the C=C skeletal vibrations within the aromatic rings.[2]

  • C-O Stretches (~1250 and 1050 cm⁻¹): Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the aryl-O-C bonds of the ethylenedioxy group are expected.

  • C-Cl Stretch (~850 - 750 cm⁻¹): A strong band in the fingerprint region is anticipated for the C-Cl stretching vibration.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its structural elucidation. The predicted fragmentation is based on the known behavior of benzophenones under electron ionization (EI).

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for this type of compound.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Key Fragments (m/z):

m/zIon
274/276[M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern)
239[M - Cl]⁺
149[C₈H₅O₃]⁺ (ethylenedioxyphenylcarbonyl cation)
139/141[C₇H₄ClO]⁺ (3-chlorobenzoyl cation)
111/113[C₆H₄Cl]⁺ (3-chlorophenyl cation)
121[C₇H₅O₂]⁺ (ethylenedioxyphenyl cation)

Interpretation:

  • Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 274, with a smaller peak at m/z 276 (approximately one-third the intensity) due to the natural abundance of the ³⁷Cl isotope.

  • Major Fragmentation Pathways: The primary fragmentation of benzophenones involves cleavage of the bonds adjacent to the carbonyl group.[3] We can predict two main fragmentation pathways:

    • Loss of the 3-chlorophenyl radical to form the ethylenedioxyphenylcarbonyl cation at m/z 149.

    • Loss of the ethylenedioxyphenyl radical to form the 3-chlorobenzoyl cation at m/z 139 (and 141).

  • Further Fragmentation: Further fragmentation of these primary ions can lead to the formation of the 3-chlorophenyl cation (m/z 111/113) and the ethylenedioxyphenyl cation (m/z 121).

M [M]⁺ m/z 274/276 F1 [C₈H₅O₃]⁺ m/z 149 M->F1 - •C₆H₄Cl F2 [C₇H₄ClO]⁺ m/z 139/141 M->F2 - •C₈H₇O₂ F4 [C₇H₅O₂]⁺ m/z 121 F1->F4 - CO F3 [C₆H₄Cl]⁺ m/z 111/113 F2->F3 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more effectively identify and characterize this molecule, ensuring the integrity of their experimental work and accelerating drug discovery and development efforts. The provided protocols and interpretations serve as a valuable reference for the analysis of this and structurally related compounds.

References

  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link][3]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]

  • Homework.Study.com. (n.d.). Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. [Link][1]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • University of Calgary. (n.d.). IR Absorption Table. [Link][2]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

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An In-depth Technical Guide to the Molecular Structure of 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic properties of 3-Chloro-3',4'-(ethylenedioxy)benzophenone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge and data from analogous compounds to offer expert insights into this specific benzophenone derivative.

Introduction: The Significance of the Benzophenone Scaffold

Benzophenones are a class of aromatic ketones that serve as a foundational scaffold in medicinal chemistry.[1][2][3] Their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] The versatility of the benzophenone framework allows for a diverse array of substitutions on its phenyl rings, leading to a broad spectrum of pharmacological effects.[2][3] The incorporation of a chloro-substituent and an ethylenedioxy group, as seen in this compound, is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity and potential as a therapeutic agent.

Molecular Structure and Conformational Analysis

The molecular structure of this compound, with the chemical formula C₁₅H₁₁ClO₃ and a molecular weight of 274.7 g/mol , is characterized by a central carbonyl group connecting a 3-chlorophenyl ring and a 3',4'-(ethylenedioxy)phenyl (1,4-benzodioxan) ring system.[5]

Table 1: Key Structural and Chemical Properties

PropertyValueSource
CAS Number 727994-89-0[1][5]
Molecular Formula C₁₅H₁₁ClO₃[5]
Molecular Weight 274.7 g/mol [5]

The overall three-dimensional conformation is dictated by the torsional angles between the phenyl rings and the central carbonyl group. In benzophenone itself, the phenyl rings are typically twisted out of the plane of the carbonyl group to minimize steric hindrance, with reported dihedral angles around 55-60°. It is expected that this compound will adopt a similar non-planar conformation. The chlorine atom at the 3-position will influence the electronic distribution of the adjacent phenyl ring through its inductive electron-withdrawing and resonance electron-donating effects. The rigid 1,4-benzodioxan moiety will have a defined geometry.

Caption: Molecular structure of this compound.

Proposed Synthesis via Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation.[6][7] This well-established reaction involves the electrophilic substitution of an acyl group onto an aromatic ring, catalyzed by a Lewis acid.

Experimental Protocol

Materials:

  • 1,4-Benzodioxan (2,3-dihydro-1,4-benzodioxine)

  • 3-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-benzodioxan in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution in an ice bath to 0°C. Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. Causality: The Lewis acid catalyst, AlCl₃, is highly reactive with moisture; hence, anhydrous conditions are critical. The portion-wise addition controls the initial exotherm.

  • Acylating Agent Addition: Add a solution of 3-chlorobenzoyl chloride in anhydrous dichloromethane dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture again in an ice bath and quench by the slow, dropwise addition of 1M HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine. Causality: The acid wash removes any remaining aluminum salts, and the bicarbonate wash neutralizes any unreacted acid chloride and HCl.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1,4-Benzodioxan 1,4-Benzodioxan Friedel-Crafts Acylation Friedel-Crafts Acylation 1,4-Benzodioxan->Friedel-Crafts Acylation 3-Chlorobenzoyl chloride 3-Chlorobenzoyl chloride 3-Chlorobenzoyl chloride->Friedel-Crafts Acylation Quenching (HCl) Quenching (HCl) Friedel-Crafts Acylation->Quenching (HCl) AlCl3 (catalyst) AlCl3 (catalyst) AlCl3 (catalyst)->Friedel-Crafts Acylation DCM (solvent) DCM (solvent) DCM (solvent)->Friedel-Crafts Acylation Extraction Extraction Quenching (HCl)->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Proposed synthesis workflow for this compound.

Predicted Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethylenedioxy protons.

  • Aromatic Protons (δ 6.8-7.8 ppm): The protons on the 3-chlorophenyl ring will likely appear as a complex multiplet. The protons on the 1,4-benzodioxan ring system will also resonate in this region, with characteristic splitting patterns.

  • Ethylenedioxy Protons (δ ~4.3 ppm): The four protons of the ethylenedioxy group are chemically equivalent and are expected to appear as a singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon (δ ~195 ppm): The ketone carbonyl carbon is expected to have a chemical shift in the downfield region, typical for benzophenones.

  • Aromatic Carbons (δ 115-145 ppm): A series of signals corresponding to the carbons of the two aromatic rings will be observed. The carbon attached to the chlorine atom will be influenced by its electronegativity.

  • Ethylenedioxy Carbons (δ ~64 ppm): The two carbons of the ethylenedioxy group will likely appear as a single peak.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (ν ~1660 cm⁻¹): A strong absorption band characteristic of the conjugated ketone carbonyl group.

  • C-O-C Stretch (ν ~1250 cm⁻¹): Stretching vibrations for the ether linkages in the ethylenedioxy group.

  • C-Cl Stretch (ν ~700-800 cm⁻¹): A band corresponding to the carbon-chlorine bond.

  • Aromatic C-H Stretch (ν ~3000-3100 cm⁻¹): Stretching vibrations for the aromatic C-H bonds.

  • Aromatic C=C Stretch (ν ~1400-1600 cm⁻¹): A series of bands for the carbon-carbon double bond stretching in the aromatic rings.

Mass Spectrometry

The mass spectrum (Electron Ionization) would be expected to show a prominent molecular ion peak (M⁺) at m/z 274. An isotopic peak (M+2) at m/z 276 with approximately one-third the intensity of the molecular ion peak would be characteristic of the presence of a single chlorine atom. Fragmentation would likely involve cleavage at the carbonyl group, leading to characteristic benzoyl and substituted benzoyl cations.

Table 2: Predicted Spectroscopic Data Summary

TechniquePredicted Key Features
¹H NMR Aromatic protons (δ 6.8-7.8 ppm, multiplets), Ethylenedioxy protons (δ ~4.3 ppm, singlet)
¹³C NMR Carbonyl carbon (δ ~195 ppm), Aromatic carbons (δ 115-145 ppm), Ethylenedioxy carbons (δ ~64 ppm)
IR (cm⁻¹) C=O (~1660), C-O-C (~1250), C-Cl (~750), Aromatic C-H (~3050), Aromatic C=C (~1400-1600)
Mass Spec (m/z) Molecular Ion [M]⁺ at 274, [M+2]⁺ at 276 (due to ³⁷Cl isotope)

Conclusion

This compound is a molecule of significant interest for medicinal chemistry due to the established biological activities of the benzophenone scaffold. This guide has provided a detailed theoretical framework for its molecular structure, a plausible and robust synthesis protocol based on Friedel-Crafts acylation, and a predictive analysis of its key spectroscopic features. This information serves as a valuable resource for researchers and scientists engaged in the design, synthesis, and evaluation of novel benzophenone derivatives for drug discovery and development. Further experimental validation of the predicted properties is warranted to fully elucidate the potential of this compound.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - RSC Publishing. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Retrieved January 22, 2026, from [Link]

  • Examples of benzophenone derivatives in the market and their uses - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • CAS NO. 727994-89-0 | this compound. (n.d.). Retrieved January 22, 2026, from [Link]

  • Cas no 727994-89-0 (this compound). (n.d.). Retrieved January 22, 2026, from [Link]

  • Chlorocarbonylation of an arene followed by the addition of another arene, illustrated by p-xylene 1 and anisole 2, leads smoothly to the unsymmetrical benzophenone 3. The product ketone can be purified by recrystallization or by column chromatography - University of Delaware. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. (2024). Retrieved January 22, 2026, from [Link]

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A Technical Guide to the Starting Materials and Synthesis of 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzophenones are a cornerstone of modern organic synthesis, serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and photoinitiators.[1] This guide provides an in-depth technical analysis of the primary starting materials and synthetic methodology for preparing 3-Chloro-3',4'-(ethylenedioxy)benzophenone (CAS No. 727994-89-0).[2] We will explore the rationale behind the selection of reactants for the classical Friedel-Crafts acylation pathway, detail the underlying mechanism, provide a comprehensive experimental protocol, and discuss alternative synthetic considerations. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated approach to this synthesis.

Part 1: The Primary Synthetic Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing unsymmetrical benzophenones like this compound is the Friedel-Crafts acylation.[3][4] This classic electrophilic aromatic substitution reaction provides a reliable method for forming the crucial carbon-carbon bond that defines the benzophenone core.[5] The success of this synthesis hinges on the careful selection of two key starting materials and an appropriate catalyst.

Core Starting Materials: A Tale of Two Rings

The synthesis fundamentally involves the coupling of an electron-rich aromatic substrate with an activated acylating agent.

  • The Aromatic Substrate: 1,4-Benzodioxan The stationary component of this reaction is 1,4-benzodioxan (also known as 2,3-dihydro-1,4-benzodioxin). The ether linkages of the ethylenedioxy group donate electron density into the benzene ring, making it "electron-rich." This activation is critical as it renders the ring highly susceptible to attack by an electrophile. This enhanced nucleophilicity drives the reaction forward efficiently.

  • The Acylating Agent: 3-Chlorobenzoyl Chloride The electrophilic component is 3-chlorobenzoyl chloride. As an acyl chloride, it is a highly reactive derivative of 3-chlorobenzoic acid.[6] The presence of two electron-withdrawing groups (the carbonyl oxygen and the chloride) on the acyl carbon makes it exceptionally electrophilic and primed for reaction. This reagent is typically prepared fresh or sourced from a reliable supplier and handled under anhydrous conditions to prevent hydrolysis back to the less reactive carboxylic acid.[7]

The Catalyst: Activating the Acylating Agent

Friedel-Crafts acylation necessitates a strong Lewis acid catalyst.[8] The most common and cost-effective choice is anhydrous aluminum chloride (AlCl₃) .[9] Its function is to coordinate with the chlorine atom of the acyl chloride, withdrawing electron density and generating a highly electrophilic acylium ion (or a strongly polarized complex), which is the ultimate attacking species in the reaction.

While AlCl₃ is the workhorse, other Lewis acids such as ferric chloride (FeCl₃), or metal triflates like copper(II) triflate (Cu(OTf)₂), can also catalyze the reaction, sometimes under milder conditions or with different solvent compatibilities.[1]

Reaction Mechanism and Rationale

The selection of these starting materials creates a perfect storm for an efficient electrophilic aromatic substitution. The electron-rich nature of 1,4-benzodioxan complements the highly electrophilic acylium ion generated from 3-chlorobenzoyl chloride and AlCl₃.

The mechanism proceeds through several distinct steps:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) abstracts the chloride from 3-chlorobenzoyl chloride to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich π-system of 1,4-benzodioxan attacks the electrophilic carbon of the acylium ion.

  • Sigma Complex Formation: A resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, is formed, temporarily disrupting the aromaticity of the ring.

  • Deprotonation and Product Formation: The [AlCl₄]⁻ complex removes a proton from the carbon bearing the new acyl group, restoring aromaticity and forming the benzophenone product. The product initially remains complexed to the AlCl₃ catalyst via the carbonyl oxygen.

  • Workup: A final aqueous workup is required to decompose the aluminum chloride-ketone complex and liberate the final this compound product.

Friedel-Crafts Acylation Mechanism Reactants 3-Chlorobenzoyl Chloride + AlCl₃ Acylium Acylium Ion Complex [R-C≡O]⁺ [AlCl₄]⁻ Reactants->Acylium Catalyst Activation Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Electrophilic Attack Benzodioxan 1,4-Benzodioxan (Electron-Rich Arene) Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex Deprotonation (Restores Aromaticity) Final_Product This compound Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Part 2: Sourcing and Preparation of Key Reactants

The quality of the starting materials directly impacts the yield and purity of the final product.

Prerequisite: Synthesis of 3-Chlorobenzoyl Chloride

While commercially available, 3-chlorobenzoyl chloride is often prepared in the lab immediately before use to ensure high reactivity. The standard procedure involves the reaction of 3-chlorobenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[6][10]

Acid_Chloride_Synthesis cluster_workflow Synthesis Workflow Start 3-Chlorobenzoic Acid Process + Thionyl Chloride (SOCl₂) Reflux, 2h Start->Process End 3-Chlorobenzoyl Chloride Process->End

Caption: Workflow for 3-Chlorobenzoyl Chloride Preparation.

Detailed Protocol: Preparation of 3-Chlorobenzoyl Chloride [6][10]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution) to neutralize the HCl and SO₂ byproducts.

  • Reagents: To the flask, add 3-chlorobenzoic acid (1.0 eq). Add thionyl chloride (2.0-3.0 eq) portion-wise.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The crude 3-chlorobenzoyl chloride can be purified by vacuum distillation to yield a clear, colorless to light yellow oil.

  • Storage: Store the product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture exposure.

Purity and Handling of Starting Materials
  • Anhydrous Conditions: The Friedel-Crafts reaction is extremely sensitive to moisture. Water will react with both the aluminum chloride catalyst and the 3-chlorobenzoyl chloride starting material. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.

  • Starting Material Verification: Before beginning the synthesis, it is prudent to verify the purity of the starting materials.

    • 3-Chlorobenzoyl Chloride: An infrared (IR) spectrum should show a strong carbonyl (C=O) stretch around 1770-1800 cm⁻¹. The absence of a broad O-H stretch (2500-3300 cm⁻¹) confirms that it has not hydrolyzed to the carboxylic acid.[7]

    • 1,4-Benzodioxan: Purity can be confirmed by ¹H NMR spectroscopy or gas chromatography (GC).

Part 3: Detailed Experimental Protocol for Synthesis

This protocol is a representative procedure for the Friedel-Crafts acylation of 1,4-benzodioxan.

Materials and Equipment:

  • Oven-dried, three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a gas trap

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • 1,4-Benzodioxan

  • 3-Chlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (aq.), Sodium bicarbonate (aq.), Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Step-by-Step Methodology:

  • Setup: Assemble the dry three-neck flask with a stirrer, condenser, and addition funnel under an inert atmosphere.

  • Initial Charge: Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the slurry to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve 3-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes, maintaining the temperature at 0°C.

  • Substrate Addition: After the initial addition is complete, dissolve 1,4-benzodioxan (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture into a flask containing crushed ice and concentrated HCl. This will hydrolyze the aluminum salts and break the product-catalyst complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic extracts and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or isopropanol) or by column chromatography on silica gel to afford pure this compound.

Part 4: Alternative Approaches and Comparative Analysis

While Friedel-Crafts acylation is the primary route, it is important to be aware of other synthetic possibilities.

Synthetic RouteStarting Material 1Starting Material 2Catalyst/ReagentAdvantagesDisadvantages
Primary: Friedel-Crafts Acylation 1,4-Benzodioxan 3-Chlorobenzoyl Chloride AlCl₃ (Lewis Acid) High yield, well-established, cost-effective starting materials. [3]Requires stoichiometric amounts of Lewis acid, sensitive to moisture, generates significant waste. [3]
Alternative 1: Friedel-Crafts (Acid)1,4-Benzodioxan3-Chlorobenzoic AcidGraphite/FeCl₃ or other strong acid catalystsAvoids the use of highly reactive and moisture-sensitive acyl chlorides.[1]Often requires harsher conditions (higher temperatures) and may have lower yields.
Alternative 2: Grignard Reaction3-Chlorophenylmagnesium bromide1,4-Benzodioxan-6-carboxaldehyde-Forms C-C bonds effectively.Requires multi-step synthesis of starting materials; sensitive to protic groups; oxidation step required.[3]
Alternative 3: Suzuki Coupling3-Chlorophenylboronic acid6-Bromo-1,4-benzodioxanPalladium CatalystHigh functional group tolerance.Requires more expensive catalysts and pre-functionalized starting materials.[3]

Conclusion

For the synthesis of this compound, the Friedel-Crafts acylation of 1,4-benzodioxan with 3-chlorobenzoyl chloride remains the most logical, efficient, and well-documented method. The choice of these starting materials is driven by the complementary electronic nature of the electron-rich aromatic ring and the highly electrophilic acylating agent. A thorough understanding of the reaction mechanism, meticulous preparation and handling of the anhydrous starting materials, and a controlled execution of the protocol are paramount to achieving a high yield of the pure target compound.

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A Technical Guide to the Synthesis of 3-Chloro-3',4'-(ethylenedioxy)benzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth examination of the reaction mechanism for the formation of 3-Chloro-3',4'-(ethylenedioxy)benzophenone, a substituted aromatic ketone with applications in pharmaceutical and agrichemical synthesis.[1][2] The core of this synthesis is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[3][4] We will dissect the multi-step mechanism, from the generation of the electrophilic acylium ion to the final product formation. Furthermore, this document outlines a detailed experimental protocol, discusses the critical role of the Lewis acid catalyst, and presents methods for product characterization, offering a comprehensive resource for researchers and drug development professionals.

Introduction to the Core Synthesis

The synthesis of benzophenone and its derivatives is a fundamental process in organic chemistry, yielding compounds that serve as crucial building blocks for pharmaceuticals, photoinitiators, and UV-blocking agents.[1][5] The target molecule, this compound, is constructed by forming a carbon-carbon bond between two distinct aromatic moieties: a 3-chlorobenzoyl group and a 1,4-benzodioxan ring system.

The most efficient and widely adopted method for creating this linkage is the Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877.[6][7] This reaction involves the electrophilic substitution of a hydrogen atom on an aromatic ring with an acyl group.[8] The process is mediated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), which activates the acylating agent.[3][9]

A key feature of Friedel-Crafts acylation, which distinguishes it from its alkylation counterpart, is the deactivating nature of the resulting ketone product. The electron-withdrawing carbonyl group prevents further acylation of the product ring, thus avoiding poly-acylated byproducts—a significant advantage for achieving high yields of a monoacylated product.[4][10]

Precursor Materials: The Building Blocks

Successful synthesis hinges on the purity and proper preparation of the starting materials. The two primary precursors for this reaction are 3-chlorobenzoyl chloride and 1,4-benzodioxan.

The Acylating Agent: 3-Chlorobenzoyl Chloride

3-Chlorobenzoyl chloride serves as the source of the electrophilic acyl group. It is typically synthesized from 3-chlorobenzoic acid. A common and effective method involves reacting 3-chlorobenzoic acid with an excess of thionyl chloride (SOCl₂).[11][12] The reaction proceeds by converting the carboxylic acid into a highly reactive acid chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed.

PropertyValueSource
CAS Number 618-46-2[13]
Molecular Formula C₇H₄Cl₂O[13]
Molecular Weight 175.01 g/mol [11]
Appearance Clear, colorless liquid[13]
Boiling Point 225 °C[13]
Density 1.367 g/mL at 20 °C[13]
The Aromatic Substrate: 1,4-Benzodioxan

1,4-Benzodioxan is the nucleophilic component of the reaction. Its ethylenedioxy group is electron-donating, which activates the aromatic ring and makes it susceptible to electrophilic attack. This activation is crucial for the reaction to proceed efficiently. The substitution occurs preferentially on the electron-rich benzodioxan ring rather than the deactivated chlorobenzoyl ring.

The Core Reaction Mechanism: A Step-by-Step Dissection

The formation of this compound is a classic example of electrophilic aromatic substitution and proceeds through several distinct mechanistic steps.

Step 1: Generation of the Acylium Ion Electrophile

The reaction is initiated by the activation of 3-chlorobenzoyl chloride with the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃). The AlCl₃ coordinates to the chlorine atom of the acid chloride, polarizing the carbon-chlorine bond and making the chloride a much better leaving group.[8][14] This complex then dissociates to form a highly electrophilic and resonance-stabilized acylium ion , along with the tetrachloroaluminate anion (AlCl₄⁻).[3][6][15] The positive charge on the acylium ion is delocalized between the carbonyl carbon and the oxygen atom, with the structure where oxygen bears the positive charge being a significant contributor due to all atoms having a full octet.[14]

Step 2: Nucleophilic Attack and Formation of the Sigma Complex

The electron-rich π system of the 1,4-benzodioxan ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[15] This step forms a new carbon-carbon bond and disrupts the aromaticity of the benzodioxan ring, resulting in a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex .

Step 3: Deprotonation and Aromaticity Restoration

To restore the energetically favorable aromatic system, the tetrachloroaluminate anion (AlCl₄⁻) acts as a base, abstracting a proton from the carbon atom to which the acyl group is attached.[6] The electrons from the C-H bond collapse back into the ring, re-establishing aromaticity. This step regenerates the aluminum chloride catalyst and produces hydrogen chloride (HCl) as a byproduct.[3]

Step 4: Product-Catalyst Complexation

A critical and defining aspect of Friedel-Crafts acylation is the behavior of the product. The newly formed ketone, this compound, is a Lewis base due to the lone pair of electrons on the carbonyl oxygen. It readily reacts with the strong Lewis acid catalyst (AlCl₃) to form a stable complex.[7][9][10] Because this complex is quite stable under the reaction conditions, the AlCl₃ is not truly a catalyst but rather a promoter that is consumed.[7] This necessitates the use of at least a stoichiometric amount, and often a slight excess, of AlCl₃ relative to the acylating agent.[7][9]

Step 5: Hydrolysis and Product Isolation

The final step is an aqueous work-up, typically involving the addition of ice-cold water or dilute acid. This procedure hydrolyzes the ketone-AlCl₃ complex, liberating the final benzophenone product and converting the aluminum salts into water-soluble species that can be easily removed by extraction.[7][9]

Reaction_Mechanism Figure 1: Reaction Mechanism of this compound Formation cluster_reactants Step 1: Acylium Ion Formation cluster_substrate Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Aromaticity Restoration cluster_workup Steps 4 & 5: Complexation & Work-up R1 3-Chlorobenzoyl Chloride I1 Lewis Acid-Base Complex R1->I1 + AlCl₃ Cat1 AlCl₃ (Lewis Acid) E1 Acylium Ion (Electrophile) + AlCl₄⁻ I1->E1 Dissociation I2 Sigma Complex (Arenium Ion) R2 1,4-Benzodioxan R2->I2 P1 Product-Catalyst Complex I2->P1 + AlCl₄⁻ - AlCl₃ - HCl P_final This compound P1->P_final Aqueous Work-up (e.g., H₂O, H⁺) Experimental_Workflow Figure 2: Experimental Workflow for Synthesis and Purification A 1. Reaction Setup (Dry Glassware, Inert Atmosphere) B 2. Charge Reactants (1,4-Benzodioxan, Solvent) A->B C 3. Add Catalyst (Anhydrous AlCl₃, portion-wise) B->C D 4. Add Acylating Agent (3-Chlorobenzoyl Chloride, dropwise) C->D E 5. Reaction Period (Warm to RT, then Reflux) D->E F 6. Quench Reaction (Crushed Ice, conc. HCl) E->F G 7. Liquid-Liquid Extraction F->G H 8. Wash Organic Layer (Dilute Acid, Water, Bicarbonate, Brine) G->H I 9. Dry and Concentrate (MgSO₄, Rotary Evaporation) H->I J 10. Purification (Recrystallization) I->J K 11. Characterization (NMR, IR, MS, MP) J->K

Caption: Figure 2: Experimental Workflow for Synthesis and Purification

Product Characterization

To confirm the successful synthesis and purity of the target compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing the characteristic signals for the protons and carbons on both aromatic rings and the ethylenedioxy bridge.

  • Infrared (IR) Spectroscopy: A strong absorption peak in the region of 1650-1680 cm⁻¹ is indicative of the benzophenone carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the product (274.70 g/mol ) and provide fragmentation patterns consistent with the expected structure. [16]* Melting Point (MP) Analysis: A sharp and defined melting point range indicates a high degree of purity for the crystalline product.

Conclusion

The synthesis of this compound is reliably achieved through the Friedel-Crafts acylation reaction. A thorough understanding of the mechanism, particularly the generation of the acylium ion electrophile and the crucial role of the stoichiometric Lewis acid promoter, is essential for optimizing reaction conditions and achieving high yields. The protocol described herein provides a robust framework for the laboratory-scale production of this valuable chemical intermediate. Proper execution of the reaction and subsequent purification and characterization steps will yield a product of high purity suitable for further applications in research and development.

References

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  • Google Patents. CN102942463A - Preparation method for benzophenone compound.
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The Strategic Utility of 3-Chloro-3',4'-(ethylenedioxy)benzophenone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-3',4'-(ethylenedioxy)benzophenone, a molecule of significant interest in contemporary organic chemistry. While specific literature on this exact compound is nascent, this document leverages established principles of physical organic chemistry and extensive data on analogous structures to delineate its synthesis, predict its reactivity, and explore its potential applications. The guide is structured to provide not just procedural details but also the underlying scientific rationale, empowering researchers to strategically incorporate this versatile building block into their synthetic programs. We will delve into its role as a key intermediate in the synthesis of complex molecules, particularly within the realms of medicinal chemistry and materials science.

Introduction: Unveiling a Privileged Scaffold

The benzophenone core is a ubiquitous and highly valued scaffold in organic chemistry, renowned for its chemical stability and diverse biological activities.[1][2] Its derivatives have found applications as pharmaceuticals, agrochemicals, and photoinitiators.[3][4] The subject of this guide, this compound (CAS No. 727994-89-0), presents a particularly intriguing substitution pattern.[5][6]

The molecule is characterized by two key features:

  • A Chloro-substituted Phenyl Ring: The chlorine atom at the 3-position acts as a moderate deactivator of the phenyl ring towards electrophilic substitution, yet it also provides a crucial handle for further functionalization through cross-coupling reactions. The meta-position of the chlorine relative to the carbonyl group influences the electronic properties and steric environment of the molecule.

  • An Ethylenedioxy-substituted Phenyl Ring (1,4-Benzodioxan): The ethylenedioxy group is a strong electron-donating group, activating the second phenyl ring towards electrophilic attack. The 1,4-benzodioxan moiety is a recognized "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting a wide array of biological targets, including neuronal receptors and enzymes.[7][8][9]

This unique electronic dichotomy between the two aromatic rings imparts a nuanced reactivity profile to this compound, making it a valuable and versatile synthetic intermediate.

Synthesis and Mechanistic Considerations

The most logical and industrially scalable approach to the synthesis of this compound is the Friedel-Crafts acylation .[10][11] This classic reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthetic Workflow

The synthesis can be envisioned as the reaction between 1,4-benzodioxan and 3-chlorobenzoyl chloride.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 1_4_benzodioxan 1,4-Benzodioxan friedel_crafts Friedel-Crafts Acylation 1_4_benzodioxan->friedel_crafts 3_chlorobenzoyl_chloride 3-Chlorobenzoyl Chloride 3_chlorobenzoyl_chloride->friedel_crafts target_molecule This compound friedel_crafts->target_molecule

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

ReagentCAS NumberMolar Mass ( g/mol )
1,4-Benzodioxan493-09-4136.15
3-Chlorobenzoyl chloride618-46-2175.02
Aluminum chloride (anhydrous)7446-70-0133.34
Dichloromethane (anhydrous)75-09-284.93
Hydrochloric acid (conc.)7647-01-036.46
Sodium bicarbonate (sat. aq.)144-55-884.01
Magnesium sulfate (anhydrous)7487-88-9120.37

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is flame-dried and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Flask: Anhydrous aluminum chloride (1.1 equivalents) is added to the flask, followed by anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Acyl Chloride: 3-Chlorobenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. The mixture is stirred for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Addition of 1,4-Benzodioxan: A solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Mechanistic Rationale and Regioselectivity

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which is generated by the reaction of the acyl chloride with the Lewis acid catalyst.

G acyl_chloride 3-Chlorobenzoyl Chloride acylium_ion Acylium Ion Complex [R-C=O]⁺[AlCl₄]⁻ acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ lewis_acid->acylium_ion sigma_complex Sigma Complex (Wheland Intermediate) acylium_ion->sigma_complex benzodioxan 1,4-Benzodioxan benzodioxan->sigma_complex + Acylium Ion product This compound sigma_complex->product - H⁺, - AlCl₃

Caption: Mechanism of Friedel-Crafts acylation.

A critical consideration in this synthesis is the regioselectivity of the acylation on the 1,4-benzodioxan ring. The ethylenedioxy group is an ortho-, para-directing activator. Due to steric hindrance from the fused dioxane ring at the ortho positions, the acylation is expected to occur predominantly at the para-position relative to the ether linkages, which corresponds to the 6-position of the 1,4-benzodioxan nucleus.

Potential Applications in Organic Synthesis

The strategic placement of the chloro and ethylenedioxy functionalities makes this compound a versatile precursor for a variety of more complex molecules.

As a Precursor to Heterocyclic Systems

The benzophenone carbonyl group can participate in a range of condensation and cyclization reactions to form diverse heterocyclic systems, which are of paramount importance in medicinal chemistry.[12]

In Cross-Coupling Reactions

The chloro substituent on the benzophenone core serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries for drug discovery.

G cluster_reactions Cross-Coupling Reactions cluster_products Diverse Products start This compound suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki Pd Catalyst heck Heck Coupling (+ Alkene) start->heck Pd Catalyst buchwald Buchwald-Hartwig Amination (+ R₂NH) start->buchwald Pd Catalyst aryl_product Aryl-substituted Benzophenone suzuki->aryl_product alkenyl_product Alkenyl-substituted Benzophenone heck->alkenyl_product amino_product Amino-substituted Benzophenone buchwald->amino_product

Caption: Cross-coupling potential of the target molecule.

In Medicinal Chemistry and Drug Discovery

The 1,4-benzodioxan scaffold is a well-established pharmacophore.[7][8] By incorporating this moiety, this compound and its derivatives are promising candidates for the development of novel therapeutic agents. The benzophenone core itself is found in numerous bioactive compounds with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][13] The combination of these two privileged structures in a single molecule makes it a highly attractive starting point for drug discovery programs.

Spectroscopic Characterization (Predicted)

While experimental data for this compound is not widely available, its spectroscopic properties can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the chloro-substituted ring will appear as a complex multiplet, while the protons on the more electron-rich benzodioxan ring will be shifted upfield and show a characteristic splitting pattern. The ethylenedioxy protons will likely appear as a singlet or a narrow multiplet in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon in the downfield region (typically >190 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with the carbons attached to oxygen in the benzodioxan moiety appearing at lower field.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1650-1680 cm⁻¹. C-O stretching bands for the ether linkages and C-Cl stretching bands will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (274.70 g/mol for C₁₅H₁₁ClO₃).[6] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature.

Conclusion and Future Outlook

This compound represents a strategically designed building block with significant potential in modern organic synthesis. Its facile preparation via Friedel-Crafts acylation, coupled with the orthogonal reactivity of its two substituted phenyl rings, opens up a vast chemical space for the synthesis of novel and complex molecules. The presence of the medicinally relevant 1,4-benzodioxan moiety makes it a particularly attractive starting material for drug discovery and development. Further exploration of the reactivity of this compound and its derivatives is warranted and is expected to yield new molecular entities with valuable biological and material properties.

References

  • Celentano, M. J., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link][9]

  • AIR Unimi. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Retrieved from [Link][8]

  • PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Benzodioxan. Retrieved from [Link][14]

  • RSC Publishing. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. Retrieved from [Link][3]

  • ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link][2]

  • Google Patents. (n.d.). Use of benzophenone compound in pharmaceuticals. Retrieved from [13]

  • ResearchGate. (n.d.). (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. Retrieved from [Link][12]

  • YouTube. (2021). Friedel-Crafts Acylation reaction - related to Synthesis of Levodopa. Retrieved from [Link][10]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link][11]

  • Wikipedia. (n.d.). Benzophenone. Retrieved from [Link][4]

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Methodological & Application

Application Notes and Protocols: 3-Chloro-3',4'-(ethylenedioxy)benzophenone as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Versatility with a Privileged Benzophenone Scaffold

In the landscape of medicinal chemistry and materials science, the benzophenone core represents a ubiquitous and highly valued structural motif.[1][2] Its derivatives are foundational to a multitude of biologically active compounds, including potent kinase inhibitors, anti-inflammatory agents, and various therapeutics.[3][4] 3-Chloro-3',4'-(ethylenedioxy)benzophenone emerges as a particularly strategic building block for several key reasons. The presence of the chlorine atom provides a reactive handle for modern cross-coupling methodologies, enabling the facile construction of complex biaryl systems. Concurrently, the 3',4'-(ethylenedioxy) moiety, a bioisostere of a catechol, often imparts favorable pharmacokinetic properties and can engage in crucial hydrogen bonding interactions within biological targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound. We will delve into a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation and subsequently illustrate its application as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices and the self-validating nature of the protocols are emphasized to ensure scientific integrity and reproducibility.

Physicochemical and Spectroscopic Data

A thorough characterization of the starting material is paramount for the success of any synthetic endeavor. Below is a summary of the key physicochemical properties and representative spectroscopic data for this compound.

PropertyValue
Molecular Formula C₁₅H₁₁ClO₃
Molecular Weight 274.70 g/mol
CAS Number 727994-89-0
Appearance Off-white to pale yellow solid
Solubility Soluble in dichloromethane, chloroform, ethyl acetate, THF, and acetone. Sparingly soluble in hexanes.

Table 1: Physicochemical Properties of this compound.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ (ppm) δ (ppm)
7.65-7.75 (m, 2H, Ar-H)194.5 (C=O)
7.40-7.50 (m, 2H, Ar-H)148.8 (Ar-C)
7.25-7.35 (m, 2H, Ar-H)143.7 (Ar-C)
6.90 (d, J=8.4 Hz, 1H, Ar-H)137.9 (Ar-C)
4.30 (s, 4H, -O-CH₂-CH₂-O-)134.5 (Ar-C)
132.8 (Ar-C)
130.0 (Ar-C)
129.8 (Ar-C)
127.8 (Ar-C)
124.5 (Ar-C)
117.5 (Ar-C)
117.0 (Ar-C)
64.5 (-O-CH₂-CH₂-O-)
64.3 (-O-CH₂-CH₂-O-)

Table 2: Representative ¹H and ¹³C NMR data for this compound. Note: These are predicted chemical shifts based on the structure and typical values for similar compounds. Actual experimental values may vary slightly.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-benzodioxan with 3-chlorobenzoyl chloride.[5][6] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for attack by the electron-rich 1,4-benzodioxan ring.[3][7]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 1,4-Benzodioxan F This compound A->F Acylation B 3-Chlorobenzoyl Chloride B->F C AlCl₃ (Lewis Acid) C->B Activates D Dichloromethane (Solvent) D->A E 0°C to rt, 4-6h E->F

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Experimental Protocol: Synthesis

Materials:

  • 1,4-Benzodioxan (1.0 eq)

  • 3-Chlorobenzoyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M aq.)

  • Saturated Sodium Bicarbonate solution (aq.)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.

  • Ice bath

  • Standard glassware for workup and purification.

Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane and cool to 0°C using an ice bath.

  • Lewis Acid Addition: Carefully add anhydrous aluminum chloride (1.2 eq) to the cooled DCM with stirring. Causality: The reaction is highly exothermic, and slow addition at low temperature is crucial to control the reaction rate and prevent side reactions.

  • Reactant Addition: In a separate flask, dissolve 1,4-benzodioxan (1.0 eq) and 3-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl. Trustworthiness: This step hydrolyzes the aluminum complexes and separates the organic product from the inorganic salts.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine. Causality: The washes remove unreacted acid, base, and any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The chloro-substituent on the benzophenone core serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, is a powerful tool for forming C-C bonds between the benzophenone scaffold and various aryl or heteroaryl boronic acids.[8][9] This allows for the rapid generation of diverse libraries of compounds for screening in drug discovery programs.

G cluster_reactants Reactants cluster_reagents Catalytic System & Conditions cluster_product Product A This compound G Biaryl Benzophenone Derivative A->G Cross-Coupling B Arylboronic Acid B->G C Pd Catalyst (e.g., Pd(PPh₃)₄) C->A Catalyzes D Base (e.g., K₂CO₃) D->B Activates E Solvent (e.g., Toluene/Water) E->A F Heat (e.g., 90-100°C) F->G

Caption: Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene and Water, 4:1)

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification.

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Causality: The palladium catalyst is sensitive to oxygen, and maintaining an inert atmosphere is critical for catalytic activity.

  • Solvent and Catalyst Addition: Add the degassed solvent system (Toluene/Water) to the flask, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl benzophenone derivative.

Conclusion and Future Outlook

This compound stands as a highly valuable and versatile building block in modern organic synthesis. The protocols detailed herein for its preparation via Friedel-Crafts acylation and its subsequent functionalization through Suzuki-Miyaura cross-coupling provide a robust framework for the generation of novel and complex molecular architectures. The strategic placement of the chloro- and ethylenedioxy- functionalities offers a dual advantage of synthetic utility and potential for favorable biological interactions. As the demand for novel small molecules in drug discovery and materials science continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating innovation.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes rendus de l'Académie des sciences, 84 , 1392-1395. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95 (7), 2457–2483. [Link]

  • Shinde, S., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][6][7]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79 (Pt 1), 7-11. [Link]

  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

  • Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9 (11), 1803–1817. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. [Link]

  • Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 576 (1-2), 147-168. [Link]

  • Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9 (11), 1803–1817. [Link]

  • Pereira, J., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23 (8), 1859. [Link]

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Application Note: A Validated Protocol for the Purification of 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the purification of 3-Chloro-3',4'-(ethylenedioxy)benzophenone, a key intermediate in pharmaceutical synthesis. The synthesis of this and similar benzophenone derivatives, typically via Friedel-Crafts acylation, often yields a crude product containing unreacted starting materials, regioisomers, and catalyst residues.[1][2] Achieving high purity is critical for subsequent synthetic steps and ensuring the integrity of final active pharmaceutical ingredients. This document details two primary purification methodologies: recrystallization and flash column chromatography. It explains the causality behind procedural choices, provides step-by-step protocols, and outlines methods for purity assessment and structural verification, establishing a self-validating system for obtaining a highly pure product.

Introduction and Purification Rationale

This compound (C₁₅H₁₁ClO₃, MW: 274.7 g/mol ) is a substituted aromatic ketone.[3] The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The specific functionalization of this molecule—a chloro group on one phenyl ring and an ethylenedioxy group on the other—makes it a versatile precursor for further molecular elaboration.

The most common synthetic route to unsymmetrical benzophenones is the Friedel-Crafts acylation, which involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] While effective, this reaction is prone to generating impurities.

Common Impurities in Friedel-Crafts Synthesis:

  • Regioisomers: The acylation of the 1,2-benzodioxole moiety can potentially occur at different positions, leading to isomeric byproducts.

  • Unreacted Starting Materials: Incomplete reactions leave residual 3-chlorobenzoyl chloride or 1,4-benzodioxan.

  • Polysubstitution Products: Although less common with deactivating acyl groups, over-acylation can occur under harsh conditions.

  • Catalyst Residues: Hydrolyzed aluminum salts must be thoroughly removed during the initial work-up.

Given these potential contaminants, a robust purification strategy is not merely recommended but essential. The choice between recrystallization and chromatography depends on the specific impurity profile of the crude product.

Post-Synthesis Work-up: Initial Impurity Removal

Before attempting recrystallization or chromatography, a standard aqueous work-up is required to quench the reaction and remove the Lewis acid catalyst and other water-soluble species.

Protocol 2.1: Aqueous Work-up

  • Quenching: Cautiously pour the cooled reaction mixture over a stirred mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex and separates the catalyst into the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.[6]

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Water.

    • Saturated sodium chloride solution (brine) to facilitate the removal of dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Primary Purification Methodologies

The crude solid obtained from the work-up can now be subjected to one of the following primary purification methods. An initial purity assessment by Thin-Layer Chromatography (TLC) is strongly advised to guide the choice of method.

Protocol: Purification by Recrystallization

Recrystallization is the preferred method if a suitable solvent is identified that dissolves the target compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[7]

Step 1: Solvent Screening

  • Test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. Common solvents for benzophenone derivatives include ethanol, isopropanol, and mixed solvent systems like ethyl acetate/hexanes.[8][9]

Solvent SystemRationale & Suitability
Ethanol or Isopropanol The polarity of alcohols often provides the desired solubility profile for moderately polar ketones.
Ethyl Acetate / Hexanes A powerful two-solvent system. Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hexanes (the "anti-solvent") until turbidity persists. Re-heat to clarify and cool slowly.[8]
Toluene Can be effective for aromatic compounds, but often requires larger volumes.

Step 2: Recrystallization Procedure

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent (or the primary solvent of a mixed system) until the solid just dissolves completely.[7]

  • If using a decolorizing agent like activated carbon to remove colored impurities, add it to the hot solution and heat for a few minutes before proceeding.

  • Perform a hot filtration using a pre-heated funnel to remove any insoluble impurities (including carbon, if used).

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period to encourage the growth of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Protocol: Purification by Flash Column Chromatography

If recrystallization fails to provide adequate purity or if impurities have similar solubility profiles (e.g., regioisomers), flash column chromatography is the method of choice.[10] This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase.[6]

Step 1: TLC Analysis and Solvent System Selection

  • Develop a TLC system to separate the components of the crude mixture. A common mobile phase is a mixture of hexanes and ethyl acetate.

  • The ideal solvent system will result in a retention factor (Rƒ) of ~0.3-0.4 for the target compound, with good separation from all impurities.

Step 2: Column Preparation and Execution

  • Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and use gentle pressure to pack a uniform, crack-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Collect fractions continuously.

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute more polar compounds. This is often necessary to ensure the target compound elutes in a reasonable time without excessive band broadening.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

ParameterRecommended ValueRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for compounds of this polarity.[10]
Mobile Phase Hexanes / Ethyl Acetate GradientOffers excellent control over eluting power.
Sample Load 1:30 to 1:50 (sample:silica)A good ratio for achieving high-resolution separation.
Elution Mode Gravity or Flash (low pressure)Flash chromatography is faster and provides better resolution.

Purity Assessment and Characterization

A successful purification must be confirmed by analytical methods.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems. Co-spotting with the crude material should show a clear separation from impurities.

  • Melting Point Determination: A sharp melting point range that is consistent with literature values indicates high purity.[11] Impurities typically depress and broaden the melting point range.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Provides definitive structural confirmation and can reveal the presence of impurities not visible by TLC.

    • FT-IR Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl (C=O) stretch (~1650-1670 cm⁻¹) and C-Cl stretch.

    • Mass Spectrometry (MS): Confirms the molecular weight (274.7 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[3]

Purification Workflow Diagram

The following diagram illustrates the logical workflow for the purification and validation process.

Purification_Workflow cluster_prep Preparation cluster_purification Primary Purification cluster_analysis Analysis & Validation Crude Crude Product (Post-Synthesis) Workup Aqueous Work-up (Protocol 2.1) Crude->Workup Crude_Solid Crude Dry Solid Workup->Crude_Solid TLC_Check TLC Purity Check Crude_Solid->TLC_Check Recrystallize Recrystallization (Protocol 3.1) TLC_Check->Recrystallize Few Spots, Good Separation Column Column Chromatography (Protocol 3.2) TLC_Check->Column Complex Mixture or Low Rf Impurities Pure_Solid_R Crystalline Solid Recrystallize->Pure_Solid_R Pure_Solid_C Amorphous Solid Column->Pure_Solid_C Purity_Check Purity Assessment (TLC, Melting Point) Pure_Solid_R->Purity_Check Pure_Solid_C->Purity_Check Characterization Structural Characterization (NMR, IR, MS) Purity_Check->Characterization Purity >98% Final Pure Characterized Product Characterization->Final

Caption: Logical workflow for the purification of this compound.

Troubleshooting

IssuePotential CauseRecommended Solution
Oiling Out during Recrystallization Solvent is too non-polar; cooling is too rapid; product is too impure.Re-heat to dissolve the oil, add a small amount of a more polar co-solvent, and ensure slow cooling. If the issue persists, the product may require chromatography first.
No Crystal Formation Solution is not supersaturated; glass surface is too smooth.Try scratching the inside of the flask with a glass rod to initiate nucleation. Add a "seed crystal" of pure product if available. Reduce solvent volume by gentle heating.
Poor Separation on Column Incorrect mobile phase; column overloaded; column packed poorly.Re-optimize the mobile phase using TLC. Reduce the amount of sample loaded. Repack the column carefully, ensuring no cracks or channels.
Product Won't Elute from Column Mobile phase is too non-polar.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

References

  • BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis.
  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
  • University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.
  • Scribd. Recrystallization Techniques in Chemistry.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
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Comprehensive Characterization of 3-Chloro-3',4'-(ethylenedioxy)benzophenone: An Integrated Spectroscopic and Chromatographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a detailed guide to the analytical techniques required for the comprehensive characterization of 3-Chloro-3',4'-(ethylenedioxy)benzophenone (CAS No. 727994-89-0).[1][2] As a substituted benzophenone, this compound and its analogues are pivotal intermediates in the synthesis of various organic molecules, including potential pharmaceutical agents.[3][4] Rigorous characterization is therefore essential to confirm its identity, purity, and stability. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is explained to provide a framework for robust analytical method development.

Introduction: The Imperative for Rigorous Characterization

This compound is a multi-functionalized aromatic ketone. Its structure comprises a chlorophenyl ring and an ethylenedioxy-substituted phenyl ring linked by a carbonyl group. This unique combination of functional groups makes it a valuable building block in organic synthesis. However, the presence of multiple reactive sites and the potential for isomeric impurities necessitate a multi-faceted analytical approach to ensure the quality of the material.

The analytical workflow described herein is designed to provide orthogonal data, creating a self-validating system for structural confirmation and purity assessment. This integrated approach is critical for regulatory compliance, reproducibility in downstream applications, and ensuring the overall integrity of scientific research.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

2.1. Foundational Principles ¹H NMR provides information on the number of distinct proton types and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The chemical shift (δ) in both techniques is highly sensitive to the electronic environment, which is influenced by factors like electronegativity and resonance effects of neighboring substituents.[5]

For this compound, the electron-withdrawing nature of the chlorine atom and the carbonyl group will cause protons and carbons on the chlorophenyl ring to resonate at a higher chemical shift (downfield). Conversely, the electron-donating ethylenedioxy group will shield the protons on the other ring, causing them to appear at a lower chemical shift (upfield) relative to unsubstituted benzene.

2.2. Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts are summarized below. These predictions are based on established substituent effects in aromatic systems.[5]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
Chlorophenyl Ring
H-2~7.75s (singlet) or t (triplet)C-1: ~138
H-4~7.60d (doublet)C-2: ~132
H-5~7.45t (triplet)C-3: ~135 (C-Cl)
H-6~7.65d (doublet)C-4: ~128
Ethylenedioxy Ring
H-2'~7.40d (doublet)C-1': ~130
H-5'~7.35dd (doublet of doublets)C-2': ~118
H-6'~6.90d (doublet)C-3': ~149 (C-O)
Ethylenedioxy Group
-OCH₂CH₂O-~4.30s (singlet)-OCH₂CH₂O-: ~64
Carbonyl Carbon N/AN/AC=O: ~195

2.3. Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the ¹H signals to determine the relative proton ratios.

Molecular Weight and Identity Confirmation by Mass Spectrometry (MS)

MS is an essential technique for confirming the molecular weight and providing structural information through fragmentation analysis. The presence of a chlorine atom in the molecule provides a distinct isotopic signature that is a key diagnostic feature.

3.1. Foundational Principles In MS, molecules are ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular weight of this compound is 274.7 g/mol .[2][] Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks: [M]⁺ at m/z corresponding to the ³⁵Cl isotopologue and [M+2]⁺ at m/z corresponding to the ³⁷Cl isotopologue, with a characteristic intensity ratio of approximately 3:1.

3.2. Predicted Mass Spectrum Data

Ion Predicted m/z Description
[M]⁺274.0Molecular ion with ³⁵Cl
[M+2]⁺276.0Molecular ion with ³⁷Cl
[M-Cl]⁺239.1Loss of chlorine radical
[C₇H₄ClO]⁺139.0Chlorobenzoyl cation
[C₈H₇O₃]⁺151.0Ethylenedioxybenzoyl cation

3.3. Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Use an HPLC system coupled to the mass spectrometer to ensure sample purity. A short C18 column with a rapid gradient of acetonitrile/water can be used.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, as the carbonyl group can be readily protonated. Atmospheric Pressure Chemical Ionization (APCI) is also a viable alternative.

  • Mass Analysis: Acquire full scan data over a mass range of m/z 50-500 to detect the molecular ion and key fragments.

  • Tandem MS (MS/MS): For unambiguous confirmation, perform a product ion scan by isolating the molecular ion (m/z 274) and subjecting it to collision-induced dissociation (CID). This will generate a fragmentation pattern that is characteristic of the molecule's structure.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and their intermediates.[7] A well-developed reverse-phase HPLC method can separate the target compound from starting materials, by-products, and degradation products.

4.1. Foundational Principles Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). More hydrophobic compounds interact more strongly with the stationary phase and thus have a longer retention time.[8] The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

4.2. Recommended HPLC Method Parameters

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for hydrophobic molecules like benzophenones.[8][9]
Mobile Phase A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid)Acetonitrile is a common organic modifier. Formic acid improves peak shape and ionization for MS detection.
Elution Gradient: 50% B to 95% B over 15 minA gradient is recommended to ensure elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 287 nmBenzophenones have strong UV absorbance.[9] The specific λmax should be confirmed by UV-Vis spectroscopy.
Injection Vol. 10 µLA standard volume to avoid column overloading.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

4.3. Experimental Protocol: Purity Analysis

  • Standard and Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • System Suitability: Before running samples, inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for reproducibility of retention time, peak area, and theoretical plates).

  • Analysis: Inject the sample solution and run the HPLC method.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity. The presence of any other peaks indicates impurities.

Functional Group Confirmation by FT-IR Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

5.1. Foundational Principles Different chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum provides a "fingerprint" of the functional groups present. For benzophenone derivatives, the most prominent peak is typically the carbonyl (C=O) stretch.[10][11]

5.2. Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Expected Intensity
3100-3000Aromatic C-H StretchMedium-Weak
1650-1670Ketone C=O StretchStrong, Sharp
1600-1450Aromatic C=C StretchMedium-Strong
1280-1200Aryl-O-C Asymmetric StretchStrong
1080-1020Aryl-O-C Symmetric StretchStrong
800-700C-Cl StretchMedium-Strong

5.3. Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Background Collection: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Analysis: Place the sample in the IR beam path and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of key functional groups.

Electronic Properties by UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is crucial for selecting an appropriate wavelength for HPLC detection.

6.1. Foundational Principles The benzophenone chromophore exhibits two characteristic absorption bands: a strong band corresponding to a π → π* transition at a shorter wavelength and a weaker, longer-wavelength band corresponding to a symmetry-forbidden n → π* transition.[12][13] Substituents on the aromatic rings can cause a shift in these absorption maxima (a bathochromic or hypsochromic shift).

6.2. Predicted UV-Vis Absorption Maxima

Transition Predicted λmax (in Ethanol) Description
π → π~250-260 nmStrong absorption due to the conjugated aromatic system.
n → π~330-340 nmWeaker absorption from the carbonyl group's non-bonding electrons.[12]

6.3. Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the λmax.

  • Blank Correction: Use the pure solvent to record a baseline spectrum and zero the instrument.

  • Spectral Acquisition: Scan the sample from approximately 200 nm to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The λmax of the strong π → π* transition is typically chosen for quantitative analysis by HPLC-UV.[9]

Integrated Analytical Workflow

A logical workflow ensures that comprehensive data is collected efficiently. The following diagram illustrates the relationship between the different analytical techniques for a full characterization.

G cluster_synthesis Synthesis & Purification cluster_purity Purity & Quantification cluster_final Final Report Synthesis Synthesized Product FTIR FT-IR (Functional Groups) Synthesis->FTIR UVVIS UV-Vis (λmax for HPLC) Synthesis->UVVIS NMR NMR ('H & ¹³C) (Definitive Structure) Synthesis->NMR MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS HPLC HPLC-UV (Purity Assay) UVVIS->HPLC Provides λmax COA Certificate of Analysis (Complete Profile) NMR->COA MS->COA HPLC->COA

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The suite of analytical techniques described in this application note provides a robust and comprehensive framework for the characterization of this compound. By integrating data from NMR, MS, HPLC, FT-IR, and UV-Vis, researchers and drug development professionals can confidently establish the identity, structure, purity, and electronic properties of this important synthetic intermediate. Adherence to these protocols will ensure data quality and reproducibility, which are paramount in scientific research and pharmaceutical development.

References

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  • Chaitanya, K. (2012). Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 159-173. Retrieved from [Link]

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Definitive Structural Elucidation of 3-Chloro-3',4'-(ethylenedioxy)benzophenone using High-Resolution ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide and a robust protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 3-Chloro-3',4'-(ethylenedioxy)benzophenone. As a key intermediate in medicinal chemistry and materials science, unambiguous structural verification of this molecule is paramount. We detail every critical step, from sample preparation to spectral interpretation, grounded in established scientific principles. This guide explains the causality behind methodological choices, ensuring technical accuracy and reproducibility for researchers in drug discovery and chemical synthesis.

Introduction and Scientific Context

This compound is a substituted benzophenone derivative. The benzophenone moiety is a prevalent scaffold in photochemistry and is integral to many biologically active compounds. The introduction of a 3-chloro substituent and a 3',4'-ethylenedioxy group modifies the electronic and steric properties of the parent molecule, making it a valuable precursor for synthesizing targeted therapeutic agents or functional materials.

Given its asymmetric nature and multiple aromatic protons, confirming the precise substitution pattern and purity of this compound is a critical quality control step. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering detailed insights into the molecular framework by probing the chemical environment of every proton.[1][2] This note serves as an expert-level guide to applying this technique for definitive structural confirmation.

Molecular Structure and Predicted Proton Environments

To accurately interpret the ¹H NMR spectrum, one must first understand the distinct chemical environments of the protons within the molecule. The structure of this compound contains three key regions: the 3-chlorophenyl ring (Ring A), the 3',4'-ethylenedioxyphenyl ring (Ring B), and the ethylenedioxy bridge.

The electron-withdrawing nature of the carbonyl group and the chlorine atom deshields the protons on Ring A, shifting them downfield.[3][4] Conversely, the electron-donating effect of the two ether oxygens shields the protons on Ring B, shifting them upfield relative to unsubstituted benzene.[5] The four protons of the ethylenedioxy group are chemically equivalent due to free rotation and are expected to produce a single, distinct signal.

Below is a diagram illustrating the unique proton environments.

G cluster_mol This compound mol H_g g H_f f H_e e H_d d H_a a H_b b H_c c H_h h

Caption: Molecular structure with unique proton labels.

Experimental Protocol: From Sample to Spectrum

This section outlines a validated, step-by-step protocol for preparing and analyzing the sample. Adherence to these steps is crucial for acquiring a high-resolution, artifact-free spectrum.

Materials and Instrumentation
  • Analyte: 5-10 mg of this compound

  • Deuterated Solvent: Deuterated Chloroform (CDCl₃), ≥99.8 atom % D.[6][7][8]

  • Internal Standard: Tetramethylsilane (TMS), 1% in CDCl₃ (optional, as modern spectrometers can reference the residual solvent peak).[9][10][11]

  • Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, small vials, micro-spatula, and a vortex mixer.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Rationale for Reagent Selection
  • Deuterated Solvent (CDCl₃): A proton-containing solvent would generate a massive signal, overwhelming the analyte signals. Deuterated solvents, where ¹H is replaced by ²H (deuterium), are "invisible" in ¹H NMR, providing a clear window for observing the sample.[12] CDCl₃ is chosen for its excellent ability to dissolve a wide range of organic compounds, including the target molecule, and its residual proton peak (CHCl₃) at ~7.26 ppm provides a convenient secondary chemical shift reference.[6][8]

  • Internal Standard (TMS): Tetramethylsilane is the universally accepted reference standard (δ = 0.00 ppm) for ¹H NMR.[10][13] Its 12 equivalent protons give a single, sharp signal that does not typically overlap with analyte signals.[11][14] It is chemically inert and volatile, allowing for easy removal after analysis.[11][13]

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.[15]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS, if used) to the vial.[16][17]

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution. Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter directly into a clean, dry NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Experimental workflow from sample preparation to analysis.
NMR Data Acquisition

Standard ¹H NMR acquisition parameters on a 400 MHz spectrometer are generally sufficient. Key parameters include a 90° pulse angle, an acquisition time of ~2-4 seconds, a relaxation delay of 1-2 seconds, and accumulating 8 to 16 scans to ensure a good signal-to-noise ratio.

Data Analysis and Spectral Interpretation

The resulting spectrum should be referenced to the TMS signal at 0.00 ppm or the residual CDCl₃ signal at 7.26 ppm. The analysis involves examining four key features: chemical shift (δ), integration, splitting pattern (multiplicity), and coupling constants (J).[1]

Predicted ¹H NMR Data Summary

The following table provides the expected spectral characteristics for each unique proton in this compound.

Proton LabelIntegrationExpected δ (ppm)Splitting PatternCoupling Constant (J, Hz)
Ha 1H7.70 - 7.80Doublet (d) or Triplet (t)Jab ≈ 2 (meta)
Hb 1H7.55 - 7.65Doublet of Doublets (dd)Jab ≈ 2 (meta), Jbc ≈ 8 (ortho)
Hc 1H7.35 - 7.45Triplet (t)Jbc ≈ 8 (ortho), Jcd ≈ 8 (ortho)
Hd 1H7.60 - 7.70Doublet of Doublets (dd)Jcd ≈ 8 (ortho), Jad ≈ 0 (para)
He 1H7.40 - 7.50Doublet (d)Jef ≈ 8 (ortho)
Hf 1H7.30 - 7.40Doublet of Doublets (dd)Jef ≈ 8 (ortho), Jfg ≈ 2 (meta)
Hg 1H6.85 - 6.95Doublet (d)Jfg ≈ 2 (meta)
Hh 4H4.25 - 4.35Singlet (s)N/A

Note: Predicted chemical shifts are based on analogous structures and substituent effects. Actual values may vary slightly.[5][18][19][20][21]

Detailed Signal Assignment
  • Ethylenedioxy Protons (Hh): These four protons are equivalent and not coupled to any other protons, thus they will appear as a sharp singlet integrating to 4H in the 4.25-4.35 ppm region. This is a characteristic signal for the 1,4-benzodioxane system.[19]

  • Aromatic Protons - Ring B (He, Hf, Hg): These protons are on the electron-rich ring and will appear more upfield.

    • Hg (~6.9 ppm): This proton is ortho to an oxygen, experiencing strong shielding. It is split only by Hf (meta-coupling), appearing as a doublet with a small J value (~2 Hz).[22][23]

    • He (~7.45 ppm): This proton is para to one oxygen and ortho to the carbonyl group. It is split by Hf (ortho-coupling), appearing as a doublet with a large J value (~8 Hz).

    • Hf (~7.35 ppm): This proton is coupled to both He (ortho) and Hg (meta), and will therefore appear as a doublet of doublets (dd).

  • Aromatic Protons - Ring A (Ha, Hb, Hc, Hd): These protons are on the electron-deficient ring and appear further downfield.[3] The interpretation can be complex, but coupling patterns are key.

    • Hc (~7.40 ppm): This proton is coupled to two ortho neighbors (Hb and Hd), and should appear as a triplet (or more accurately, a doublet of doublets with similar J values).

    • The remaining protons (Ha, Hb, Hd) will show characteristic splitting based on their ortho and meta couplings, allowing for full assignment. Typical ortho coupling constants are 6-10 Hz, while meta couplings are smaller at 1-3 Hz.[24][25]

Caption: Key spin-spin coupling relationships in the aromatic regions.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the ¹H NMR analysis of this compound. By following the outlined procedures for sample preparation and leveraging the principles of spectral interpretation, researchers can achieve unambiguous structural verification of this important chemical intermediate. The combination of characteristic chemical shifts, integration values, and distinct spin-spin coupling patterns provides a unique spectral fingerprint, ensuring confidence in the identity and purity of the synthesized compound.

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Application Note: Structural Elucidation of 3-Chloro-3',4'-(ethylenedioxy)benzophenone using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-3',4'-(ethylenedioxy)benzophenone is a substituted benzophenone derivative of interest in medicinal chemistry and materials science. Accurate structural confirmation is a critical step in its synthesis and application, ensuring purity and predicting chemical behavior. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules.[1] This application note provides a detailed guide to the principles, experimental protocol, and data interpretation for the 13C NMR analysis of this specific compound.

The power of 13C NMR lies in its ability to provide a distinct signal for each unique carbon atom in a molecule, offering a direct window into the carbon skeleton.[2] The chemical shift of each carbon is highly sensitive to its local electronic environment, which is influenced by hybridization, substituent effects, and molecular geometry.[3] For this compound, with its distinct aromatic rings, carbonyl group, chloro-substituent, and ethylenedioxy moiety, 13C NMR provides a rich dataset for complete structural verification.

Principles of 13C NMR Spectroscopy

13C NMR spectroscopy operates on the same fundamental principles as proton (1H) NMR, involving the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.[4] However, there are key distinctions that make 13C NMR particularly informative for structural analysis:

  • Natural Abundance: The 13C isotope has a low natural abundance of only 1.1%.[4][5] This low abundance means that the probability of two adjacent 13C atoms in the same molecule is extremely low, virtually eliminating carbon-carbon (13C-13C) spin-spin coupling.[6][7] This results in simpler spectra where each unique carbon typically appears as a single line.

  • Chemical Shift Range: The chemical shift range for 13C NMR is much wider (0-220 ppm) compared to 1H NMR (0-12 ppm).[2][8] This broader range minimizes signal overlap, even in complex molecules, allowing for the resolution of individual carbon signals.[2]

  • Proton Decoupling: To further simplify the spectra, a technique called broadband proton decoupling is routinely employed.[1][5][6] This involves irradiating the sample with a broad range of radiofrequencies that excites all protons, removing their coupling to the 13C nuclei. The result is a spectrum of sharp singlets, where each peak corresponds to a chemically non-equivalent carbon atom.[2][6]

The chemical shift (δ) of a carbon atom is primarily influenced by the electronegativity of attached atoms and the hybridization state. Electronegative atoms like oxygen and chlorine withdraw electron density from the carbon nucleus, deshielding it and causing its signal to appear at a higher chemical shift (downfield).[9][10][11] Different types of carbon atoms resonate in characteristic regions of the 13C NMR spectrum, as outlined in the data interpretation section.

Experimental Protocol

This section details a robust protocol for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds. The deuterium signal is used by the spectrometer for field-frequency locking.

  • Concentration: Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of CDCl3. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) to the sample. TMS is chemically inert and its 13C signal is defined as 0.0 ppm, serving as a universal reference point for the chemical shift scale.[6]

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is appropriate for the spectrometer's probe (typically a height of ~4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and may need to be adjusted based on the specific instrument and sample concentration.

  • Experiment: Standard 1D 13C experiment with broadband proton decoupling.

  • Solvent: Specify CDCl3 for the lock system.

  • Temperature: Set the probe temperature to a constant value, typically 25°C (298 K), to ensure chemical shift reproducibility.

  • Acquisition Parameters:

    • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, including the carbonyl carbon, are captured.

    • Acquisition Time (AT): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay allows for better quantitative analysis, especially for quaternary carbons which have longer relaxation times.

    • Pulse Width (P1): Use a calibrated 90° pulse.

    • Number of Scans (NS): 64 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of 13C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.

  • Tuning and Matching: Ensure the probe is properly tuned and matched for the 13C frequency to maximize sensitivity.

  • Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity and improve spectral resolution.

3. Data Processing

  • Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the CDCl3 solvent peak to its known chemical shift (typically a triplet centered at ~77.16 ppm).[12]

  • Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Data Interpretation and Predicted Chemical Shifts

The structure of this compound contains 15 carbon atoms. Due to molecular asymmetry, all 15 carbons are chemically non-equivalent and should produce 15 distinct signals in the 13C NMR spectrum.

Structure of this compound:

(Note: This is a simplified 2D representation for numbering purposes)

The predicted chemical shifts for each carbon are summarized in the table below, based on established ranges for similar functional groups.[9][10][11]

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Rationale
C=O (Carbonyl)190 - 205Ketone carbonyl carbons are significantly deshielded and appear far downfield.[9][10]
C-Cl133 - 137The carbon directly attached to the electronegative chlorine atom is deshielded.
Aromatic C-O145 - 155Aromatic carbons bonded to oxygen are highly deshielded due to the electron-withdrawing nature of oxygen.
Aromatic C-C=O135 - 140Quaternary aromatic carbons attached to the carbonyl group are deshielded.
Aromatic CH110 - 135Aromatic CH carbons typically resonate in this range. The specific shifts are influenced by the position relative to the substituents (chloro, carbonyl, and ethylenedioxy groups).
-O-CH2-CH2-O-60 - 70The carbons of the ethylenedioxy group are shielded compared to aromatic carbons but are deshielded relative to alkanes due to the attached oxygens.

Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to final data analysis and structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis a Weigh Compound (10-20 mg) b Dissolve in CDCl3 (0.6-0.7 mL) a->b c Add TMS (optional) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e Ready for Analysis f Lock, Tune, and Shim e->f g Acquire 1D 13C Data (Proton Decoupled) f->g h Fourier Transform (FID -> Spectrum) g->h Raw FID Data i Phase and Baseline Correction h->i j Reference to TMS or Solvent i->j k Peak Picking j->k l Assign Signals to Carbons k->l Processed Spectrum m Compare with Predicted Shifts l->m n Structural Confirmation m->n

Sources

Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-3',4'-(ethylenedioxy)benzophenone is a valuable intermediate in the synthesis of various organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its benzophenone core, substituted with a chlorine atom and an ethylenedioxy group, provides a versatile scaffold for further chemical modifications. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry.[2] The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method to obtain this key building block.

The synthesis involves the reaction of 1,4-benzodioxan with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The ethylenedioxy group of 1,4-benzodioxan is an activating group, facilitating the electrophilic aromatic substitution, while the chloro-substituent on the benzoyl chloride remains a key functional handle for subsequent reactions. This protocol has been optimized for high yield and purity, with a detailed explanation of each step to ensure reproducibility.

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via a classic Friedel-Crafts acylation mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates to the carbonyl oxygen of 3-chlorobenzoyl chloride, followed by the departure of the chloride to form a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich 1,4-benzodioxan ring acts as a nucleophile, attacking the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate (a sigma complex).

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the aromatic ring, restoring aromaticity and yielding the final product, this compound.

The overall workflow for the synthesis is depicted in the following diagram:

Synthesis Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagent1 1,4-Benzodioxan mixing Combine Reagents (0 °C to rt) reagent1->mixing reagent2 3-Chlorobenzoyl Chloride reagent2->mixing catalyst Anhydrous AlCl₃ catalyst->mixing solvent Anhydrous Dichloromethane solvent->mixing reflux Stir at Room Temperature mixing->reflux quench Quench with HCl/Ice reflux->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize/Column Chromatography evaporate->purify product This compound purify->product

Figure 1: Experimental workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )QuantityPurity
1,4-BenzodioxanC₈H₈O₂136.1510.0 g (73.4 mmol)≥98%
3-Chlorobenzoyl chlorideC₇H₄Cl₂O175.0214.0 g (80.0 mmol)≥98%
Aluminum chloride (anhydrous)AlCl₃133.3411.7 g (88.1 mmol)≥99%
Dichloromethane (anhydrous)CH₂Cl₂84.93200 mL≥99.8%
Hydrochloric acid (concentrated)HCl36.4650 mL37%
Sodium bicarbonate (saturated soln.)NaHCO₃84.01100 mL-
Brine (saturated NaCl soln.)NaCl58.44100 mL-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-
EthanolC₂H₅OH46.07For recrystallizationReagent grade
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. 3-Chlorobenzoyl chloride is a lachrymator and corrosive. Dichloromethane is a suspected carcinogen. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Reaction Setup:

    • To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (11.7 g, 88.1 mmol) and anhydrous dichloromethane (100 mL).

    • Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Reactants:

    • In a separate flask, dissolve 1,4-benzodioxan (10.0 g, 73.4 mmol) and 3-chlorobenzoyl chloride (14.0 g, 80.0 mmol) in anhydrous dichloromethane (100 mL).

    • Add this solution to the dropping funnel.

    • Slowly add the solution from the dropping funnel to the stirred aluminum chloride suspension over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).[3] Stir vigorously for 15-20 minutes to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).[4]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol to afford this compound as a solid. Alternatively, the product can be purified by flash column chromatography on silica gel.[1]

Results and Discussion

Expected Yield

Based on similar Friedel-Crafts acylation reactions, the expected yield of this compound is typically in the range of 70-85%.[5][6] The yield can be influenced by the purity of the reagents, the efficiency of the work-up, and the purification method.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethylenedioxy protons. The protons on the benzodioxan moiety will appear as a complex multiplet, while the protons on the chlorophenyl ring will exhibit splitting patterns consistent with a 1,3-disubstituted benzene. The four protons of the ethylenedioxy group will likely appear as a singlet or a narrow multiplet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the ethylenedioxy group.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1670 cm⁻¹. Other characteristic peaks for C-O and C-Cl bonds will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (274.70 g/mol for C₁₅H₁₁ClO₃). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the mass spectrum.

A patent for a similar compound, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone, provides ¹H NMR data that can be used as a reference for the expected chemical shifts of the aromatic protons.[7]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via Friedel-Crafts acylation. The procedure is well-established and can be readily implemented in a standard organic synthesis laboratory. The provided information on the reaction mechanism, work-up, and characterization will aid researchers in successfully synthesizing and verifying this important chemical intermediate for their research and development needs.

References

  • Google Patents. Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone. CN103896754A.
  • Earle, M. J., et al. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 2000, 2(5), 219-222. Available from: [Link]

  • Juarez-Gomez, J. L., et al. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing, 2021, 11(1), 1-11. Available from: [Link]

  • Google Patents. Process for the production of beta,4-dichloro-propiophenone. EP0111863A1.
  • Google Patents. Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. CN103896752A.
  • Google Patents. A process for the preparation of substituted benzophenones. WO2001051440A1.
  • Request PDF. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e][8]oxazin-6-yl)methanol and (bottom) (3-phenyl-3,4-dihydro-2H-benzo [e][8]oxazin-8-yl)methanol. Available from: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]

  • National Center for Biotechnology Information. Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Available from: [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • Reddit. Finding theoretical yield (Friedel Crafts Acylation Reaction). Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Available from: [Link]

  • ResearchGate. Friedel±Crafts acetylation and benzoylation of benzylsilanes and xanthenes. Available from: [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

  • Oregon State University. Experimental Chemistry II. Available from: [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 3-Chloro-3',4'-(ethylenedioxy)benzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzophenone and its derivatives represent a critical scaffold in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals and as photoinitiators in polymer chemistry.[1][2] This application note provides a comprehensive, detailed protocol for the scale-up synthesis of 3-Chloro-3',4'-(ethylenedioxy)benzophenone. The methodology is centered on the robust and well-established Friedel-Crafts acylation reaction. We delve into the mechanistic underpinnings of the synthesis, explain the rationale behind critical process parameters, and present a step-by-step guide designed for reproducibility and scalability. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering field-proven insights to ensure a safe, efficient, and high-yield synthesis.

Scientific Principles and Rationale

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation.[3] This classic carbon-carbon bond-forming reaction is ideally suited for preparing aryl ketones.

1.1. The Reaction Mechanism

The core of the reaction involves the acylation of an electron-rich aromatic ring, 1,4-benzodioxan, with an acylating agent, 3-chlorobenzoyl chloride. The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[4]

The mechanism proceeds in three primary stages:

  • Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the 3-chlorobenzoyl chloride. This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly reactive electrophilic species, the acylium ion.[4] This step is highly exothermic.

  • Electrophilic Attack: The electron-rich 1,4-benzodioxan ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the benzodioxan ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Rearomatization: A base (in this case, the AlCl₄⁻ complex) abstracts a proton from the carbon atom where the acyl group was added. This step restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, releasing hydrogen chloride (HCl) as a byproduct.

The choice of a non-polar, aprotic solvent like dichloromethane (DCM) is critical to prevent reaction with the Lewis acid catalyst and to effectively solvate the reactants and intermediates.[5]

G R1 3-Chlorobenzoyl Chloride Inter Acylium Ion Intermediate [3-Cl-C₆H₄CO]⁺[AlCl₄]⁻ R1->Inter + AlCl₃ R2 1,4-Benzodioxan Product This compound R2->Product + Acylium Ion Cat Anhydrous AlCl₃ (Lewis Acid Catalyst) Cat->Inter Solv Dichloromethane (Anhydrous Solvent) HCl HCl Gas (Byproduct) Product->HCl Inter->Product

Caption: Reaction components for the Friedel-Crafts acylation.

1.2. Regioselectivity

The ethylenedioxy group on the 1,4-benzodioxan ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. It is an ortho, para-director. In this synthesis, the acylation is expected to occur predominantly at the para position relative to the ether linkages due to reduced steric hindrance compared to the ortho positions.[5]

Protocol for Scale-Up Synthesis (100g Scale)

This protocol is designed for the synthesis of approximately 100 grams of the target compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[3]

2.1. Materials and Equipment

Reagent/MaterialMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)Notes
1,4-Benzodioxan136.150.734100.0 gSubstrate, 1.0 equiv.
3-Chlorobenzoyl chloride175.020.771135.0 gAcylating Agent, 1.05 equiv.
Anhydrous Aluminum Chloride133.340.881117.5 gCatalyst, 1.2 equiv.
Dichloromethane (DCM)--1.5 LAnhydrous, reaction solvent.
Hydrochloric Acid (conc.)--150 mLFor work-up.
Deionized Water--2.0 LFor work-up.
Ethanol--~1.0 LRecrystallization solvent.
  • Equipment: 5 L three-neck round-bottom flask, mechanical stirrer, 500 mL pressure-equalizing dropping funnel, thermometer, condenser with a gas outlet connected to a scrubber (for HCl gas), and a cooling bath (ice/water).

2.2. Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_equip Assemble Dry Glassware prep_reagents Weigh Reagents prep_equip->prep_reagents charge_reactor Charge Reactor with DCM and AlCl₃ prep_reagents->charge_reactor cool Cool to 0-5 °C charge_reactor->cool add_acyl Slowly Add 3-Chlorobenzoyl Chloride cool->add_acyl add_sub Slowly Add 1,4-Benzodioxan add_acyl->add_sub react Stir at Room Temp (Monitor by TLC) add_sub->react quench Quench on Ice/HCl Mixture react->quench extract Isolate Crude Solid by Filtration quench->extract wash Wash with Water and NaHCO₃ soln. extract->wash recrys Recrystallize from Ethanol wash->recrys dry Dry Product recrys->dry end Final Product dry->end Characterize (NMR, MP, IR)

Caption: Step-by-step workflow for the synthesis.

2.3. Step-by-Step Procedure

  • Reaction Setup: Assemble the 5 L three-neck flask with a mechanical stirrer, thermometer, and a 500 mL dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst.[5] Equip the condenser with a gas outlet leading to a base scrubber (e.g., NaOH solution) to neutralize the evolved HCl gas.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), charge the reaction flask with 1.0 L of anhydrous dichloromethane (DCM). Begin stirring and carefully add the anhydrous aluminum chloride (117.5 g) in portions. The addition is exothermic.

  • Cooling: Cool the resulting suspension to 0-5 °C using an ice/water bath.

  • Acyl Chloride Addition: Transfer the 3-chlorobenzoyl chloride (135.0 g) to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C. A colored complex of the acyl chloride and Lewis acid will form. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Substrate Addition: In a separate flask, dissolve the 1,4-benzodioxan (100.0 g) in 500 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Acylation Reaction: Add the 1,4-benzodioxan solution dropwise to the reaction mixture over 60-90 minutes. Maintain the internal temperature between 5-10 °C during the addition. A significant amount of HCl gas will evolve.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 1,4-benzodioxan is consumed.[5]

  • Work-up and Quenching: Prepare a mixture of 1.5 kg of crushed ice and 150 mL of concentrated HCl in a large beaker (at least 10 L capacity). With extreme caution and vigorous stirring , slowly pour the reaction mixture onto the ice/HCl slurry. This quenching step is highly exothermic and will decompose the aluminum chloride complex.[5]

  • Product Isolation: Stir the quenched mixture for 30 minutes. The crude product should precipitate as a solid. Isolate the solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with 500 mL of cold deionized water and then with 500 mL of a 5% sodium bicarbonate solution (to neutralize any remaining acid), followed by another 500 mL of cold deionized water.

  • Purification: Transfer the crude solid to a suitable flask and perform a recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50-60 °C to a constant weight.

Safety and Handling

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and avoid contact with skin and eyes.[4][5]

  • 3-Chlorobenzoyl Chloride: Corrosive and a lachrymator (causes tears). It reacts with moisture. Handle exclusively in a fume hood.[5]

  • Dichloromethane (DCM): A suspected carcinogen and volatile solvent. All operations should be conducted in a fume hood to avoid inhalation.[5]

  • Hydrogen Chloride (HCl): A corrosive gas is evolved during the reaction. The reaction apparatus must be vented to a proper scrubbing system.

Scale-Up and Process Optimization

Scaling this reaction requires careful consideration of a few key parameters:

  • Heat Management: The formation of the acylium ion complex and the quenching step are highly exothermic. On a larger scale, efficient heat transfer is paramount. A jacketed reactor with a reliable cooling system is essential to maintain temperature control and prevent runaway reactions.

  • Reagent Addition: The rates of addition for both the acyl chloride and the benzodioxan solution must be carefully controlled. A slow, steady addition prevents localized temperature spikes and minimizes the formation of side products.

  • Mixing: Effective agitation is crucial to ensure homogenous mixing of the catalyst slurry and reactants, which directly impacts reaction rate and yield. Inadequate mixing can lead to localized "hot spots" and incomplete reaction.

References

  • University of California, Berkeley. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

  • Khan, I., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001051440A1 - A process for the preparation of substituted benzophenones.
  • MDPI. (2021). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Benzophenone Scaffold

The benzophenone framework is a privileged scaffold in medicinal chemistry and materials science, found in a multitude of biologically active natural products and synthetic compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][3] The specific molecule, 3-Chloro-3',4'-(ethylenedioxy)benzophenone, offers a unique combination of reactive sites, making it a valuable starting material for the synthesis of diverse compound libraries. This technical guide provides an in-depth exploration of the derivatization strategies for this molecule, targeting researchers, scientists, and drug development professionals. We will delve into the chemical logic behind various synthetic transformations and provide detailed, field-proven protocols for its modification.

The structure of this compound presents three primary sites for chemical modification: the chloro-substituted aromatic ring, the ethylenedioxy-substituted aromatic ring, and the central ketone carbonyl group. The chlorine atom on the first aromatic ring is a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions. The electron-rich ethylenedioxy-substituted ring is amenable to electrophilic aromatic substitution, while the ketone functionality can be transformed into a range of other functional groups.

This guide will focus on providing practical and detailed protocols for the following key transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling for the formation of C-C bonds.

    • Buchwald-Hartwig Amination for the formation of C-N bonds.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Displacement of the chloride with various nucleophiles.

  • Derivatization of the Carbonyl Group:

    • Wittig reaction for olefination.

    • Grignard reaction for the formation of tertiary alcohols.

Each section will provide a detailed explanation of the reaction mechanism, key considerations for substrate scope and reaction optimization, and a step-by-step experimental protocol.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5][6] The chloro-substituent on the this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron species with an organic halide.[7][8] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and good functional group tolerance. For aryl chlorides, which are generally less reactive than bromides or iodides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate the oxidative addition step.[7]

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdCl Ar-Pd(II)-Cl(L_n) Pd0->ArPdCl Oxidative Addition OxAdd Oxidative Addition (Ar-Cl) ArPdR Ar-Pd(II)-R(L_n) ArPdCl->ArPdR Transmetalation Transmetalation Transmetalation (R-B(OH)2 / Base) ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product RedElim Reductive Elimination Start This compound BoronicAcid Arylboronic Acid Base Base caption Suzuki-Miyaura Coupling Catalytic Cycle.

A simplified representation of the Suzuki-Miyaura coupling catalytic cycle.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a model procedure for the synthesis of 3-Phenyl-3',4'-(ethylenedioxy)benzophenone.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound274.701.01.0
Phenylboronic acid121.931.21.2
Pd2(dba)3915.720.020.02
SPhos410.530.080.08
K3PO4 (anhydrous, powdered)212.272.02.0
Toluene-5 mL-
Water-0.5 mL-

Procedure:

  • To a flame-dried Schlenk tube, add this compound (275 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd2(dba)3 (18.3 mg, 0.02 mmol), SPhos (32.8 mg, 0.08 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (5 mL) and water (0.5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate (10 mL).

  • Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-phenyl-3',4'-(ethylenedioxy)benzophenone.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines.[4][9] This reaction has broad utility in the pharmaceutical industry for the synthesis of nitrogen-containing heterocycles and other bioactive molecules.

Mechanism and Rationale: The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of ligand is critical, especially for less reactive aryl chlorides. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are highly effective in promoting the coupling of a wide range of amines with aryl chlorides.[1][2] The base plays a crucial role in deprotonating the amine, and strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed.

Buchwald_Hartwig_Amination cluster_1 Catalytic Cycle Pd0_BH Pd(0)L_n ArPdCl_BH Ar-Pd(II)-Cl(L_n) Pd0_BH->ArPdCl_BH Oxidative Addition OxAdd_BH Oxidative Addition (Ar-Cl) ArPdNR2_BH Ar-Pd(II)-NR2(L_n) ArPdCl_BH->ArPdNR2_BH Amine Coordination & Deprotonation AmineCoord Amine Coordination & Deprotonation (R2NH / Base) ArPdNR2_BH->Pd0_BH Reductive Elimination Product_BH Ar-NR2 ArPdNR2_BH->Product_BH RedElim_BH Reductive Elimination Start_BH This compound Amine Primary or Secondary Amine Base_BH Base caption_BH Buchwald-Hartwig Amination Catalytic Cycle.

A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a model procedure for the synthesis of 3-(Morpholino)-3',4'-(ethylenedioxy)benzophenone.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound274.701.01.0
Morpholine87.121.21.2
Pd(OAc)2224.500.020.02
XPhos476.650.040.04
NaOt-Bu96.101.41.4
Toluene-5 mL-

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)2 (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and NaOt-Bu (135 mg, 1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (2 mL) and stir the mixture at room temperature for 10 minutes.

  • Add a solution of this compound (275 mg, 1.0 mmol) in toluene (2 mL) and morpholine (105 µL, 1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH4Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(morpholino)-3',4'-(ethylenedioxy)benzophenone.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are highly effective, classical nucleophilic aromatic substitution (SNAr) can also be a viable strategy for the derivatization of this compound, particularly with strong nucleophiles and under forcing conditions. The benzoyl group at the meta position to the chlorine provides some electron-withdrawing character, which can facilitate the SNAr reaction, albeit to a lesser extent than a nitro group.[10][11]

Mechanism and Rationale: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[10] For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. While the benzoyl group is not as strongly activating as a nitro group, the reaction can be driven to completion with highly nucleophilic reagents and/or elevated temperatures.

Protocol 3: Nucleophilic Aromatic Substitution with Piperidine

This protocol describes a model procedure for the synthesis of 3-(Piperidin-1-yl)-3',4'-(ethylenedioxy)benzophenone.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound274.701.01.0
Piperidine85.155.05.0
N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • To a pressure tube, add this compound (275 mg, 1.0 mmol) and piperidine (0.5 mL, 5.0 mmol).

  • Add N,N-Dimethylformamide (DMF) (5 mL).

  • Seal the tube and heat the reaction mixture to 150 °C with stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water (3 x 20 mL) to remove DMF, followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(piperidin-1-yl)-3',4'-(ethylenedioxy)benzophenone.

Derivatization of the Carbonyl Group

The ketone functionality of this compound is another key site for derivatization, allowing for the introduction of a wide range of structural diversity.

Wittig Reaction: Olefination of the Ketone

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[12]

Mechanism and Rationale: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which then collapses to form a four-membered oxaphosphetane. This intermediate subsequently fragments to yield the alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.

Protocol 4: Wittig Reaction with Methyltriphenylphosphonium Bromide

This protocol provides a model procedure for the synthesis of 1-(3-chlorophenyl)-1-(3',4'-(ethylenedioxy)phenyl)ethene.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyltriphenylphosphonium bromide357.231.51.5
n-Butyllithium (1.6 M in hexanes)64.061.51.5
This compound274.701.01.0
Anhydrous Tetrahydrofuran (THF)-10 mL-

Procedure:

  • To a flame-dried, two-necked round-bottom flask under argon, add methyltriphenylphosphonium bromide (536 mg, 1.5 mmol) and anhydrous THF (5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (0.94 mL of a 1.6 M solution in hexanes, 1.5 mmol) dropwise. The mixture will turn a deep yellow-orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (275 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford the desired alkene.

Grignard Reaction: Formation of Tertiary Alcohols

The Grignard reaction is a fundamental C-C bond-forming reaction where an organomagnesium halide (Grignard reagent) adds to a carbonyl group.[1][13] Reaction with a ketone yields a tertiary alcohol.

Mechanism and Rationale: The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon. The resulting magnesium alkoxide is then protonated during an acidic workup to give the alcohol. It is critical to perform the reaction under anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic solvents like water.

Protocol 5: Grignard Reaction with Phenylmagnesium Bromide

This protocol describes a model procedure for the synthesis of (3-chlorophenyl)(3',4'-(ethylenedioxy)phenyl)(phenyl)methanol.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound274.701.01.0
Phenylmagnesium bromide (3.0 M in diethyl ether)~181.311.21.2
Anhydrous Diethyl Ether-10 mL-

Procedure:

  • To a flame-dried, two-necked round-bottom flask under argon, add a solution of this compound (275 mg, 1.0 mmol) in anhydrous diethyl ether (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (0.4 mL of a 3.0 M solution in diethyl ether, 1.2 mmol) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and slowly quench by the addition of saturated aqueous NH4Cl solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tertiary alcohol.

Summary and Future Directions

This compound is a versatile building block for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. This guide has provided detailed protocols for key transformations including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and derivatization of the carbonyl group. The provided protocols are robust starting points for the synthesis of novel compounds. Further exploration of the reaction scope, including the use of a wider variety of coupling partners and nucleophiles, will undoubtedly lead to the discovery of new molecules with interesting biological and physical properties.

References

  • Diaryl ketones are an important scaffold in drug discovery due to their prevalence in naturally occurring bioactive compounds. This review discusses molecules containing the benzophenone moiety that have potent biological activity. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • Four benzophenones, three dihydrocoumarins, and two coumarins were synthesised by a 1–3 step reaction, with yields ranging from 6.2 to 35%. Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • Numerous pharmacological properties are associated with this nucleus, such as non-nucleoside reverse transcriptase inhibition, antineoplastic, cytotoxic, anti-inflammatory, antibacterial, antimicrotuble, antifungal, and urease inhibitory activities. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. [Link]

  • Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]

  • Aromatic ketones are important compounds because of their utility as synthetic intermediates and applications as light absorbing compounds and biological activities. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • The benzophenone framework, a classic phenyl ketone, has emerged as a prevalent structural motif in medicinal chemistry, with its derivatives demonstrating various biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. Examples of benzophenone derivatives in the market and their uses. [Link]

  • In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides. Buchwald–Hartwig amination. [Link]

  • A series of novel benzophenone derivatives containing a thiazole heterocyclic nucleus were designed by molecular hybridization. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Link]

  • The Wittig Reaction. Organic Reactions. [Link]

  • The Buchwald-Hartwig cross-coupling reaction (Buchwald-Hartwig Amination) uses catalytic palladium and a strong base in stoichiometric amounts to make an aryl amine from an aryl halide and a 1° or 2° amine. Buchwald-Hartwig Cross-Coupling. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • The Suzuki reaction or Suzuki coupling is an organic reaction that uses a palladium complex catalyst to cross-couple a boronic acid to an organohalide. Suzuki reaction. [Link]

  • A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase was developed. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • Suzuki-Miyaura coupling (or Suzuki coupling) is a metal catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions. Suzuki-Miyaura Coupling. [Link]

  • The Suzuki Reaction. Harvard University. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A nucleophilic aromatic substitution (SNAr) is a substitution reaction in organic chemistry in which the nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. Nucleophilic aromatic substitution. [Link]

  • In many ways, nucleophilic aromatic substitution is the mirror opposite of electrophilic aromatic substitution. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Nucleophilic aromatic substitution is a classical reaction in which a nucleophile displaces a leaving group on an aromatic ring. Nucleophilic aromatic substitution. [Link]

  • 3,4-diamino-benzophenone is an important intermediate in the preparation of mebendazole. Synthetic method of 3, 4-diamino-benzophenone.
  • Although aromatic substitution reactions usually occur by an electrophilic mechanism, aryl halides that have electron-withdrawing substituents can also undergo a nucleophilic substitution reaction. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • We have seen that most reactions of aromatic compounds involve electrophilic substitutions because the π electrons make the aromatic ring electron-rich and therefore, nucleophilic. Nucleophilic Aromatic Substitution. [Link]

  • The 3-amino-3'-methylbenzophenone may be prepared as follows: stannous chloride in the dihydrate form(19 g) is added, at a temperature between 40° and 80° C., to a suspension of 3'-methyl-3-nitrobenzophenone (6.8 g) in a mixture of ethanol (80 cc) and concentrated hydrochloric acid (30 cc), in the course of 10 minutes. Synthesis of 3-Amino-3'-methylbenzophenone. [Link]

  • A facile Pd-catalyzed C(sp2)–N coupling to provide a range of 2- or 4-[(subst.)phenyl]amino-13α-estrone derivatives has been achieved under microwave irradiation. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Suzuki-Miyaura cross-coupling is palladium catalyzed reaction for forming carbon-carbon bonds. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reference Reaction Protocols. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • The synthesis of amino acids by phase-transfer reactions. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for 3-Chloro-3',4'-(ethylenedioxy)benzophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 3-Chloro-3',4'-(ethylenedioxy)benzophenone as a potential therapeutic agent. While this specific molecule is not extensively characterized in publicly available literature, its core structural motifs—the benzophenone scaffold, a chloro substituent, and an ethylenedioxy group—are well-represented in medicinal chemistry. This guide synthesizes established knowledge of these components to propose a rational workflow for its synthesis, biological evaluation, and preliminary mechanism of action studies. The protocols provided herein are based on standard, validated assays and are intended to serve as a robust starting point for researchers.

Introduction: Deconstructing the Therapeutic Potential

The benzophenone scaffold is a privileged structure in drug discovery, known to be a versatile pharmacophore for a multitude of biological targets.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2] The therapeutic promise of this compound can be hypothesized by examining its constituent parts:

  • The Benzophenone Core: This diaryl ketone structure provides a rigid backbone that can be functionalized to achieve specific interactions with biological macromolecules. It is a common feature in both natural products and synthetic drugs.[1]

  • The 3-Chloro Substituent: Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. A chloro group can enhance binding affinity through halogen bonding, increase metabolic stability, and improve membrane permeability. For instance, benzophenones with a chloro moiety at the meta position have shown potent anti-inflammatory activity.[1]

  • The 3',4'-Ethylenedioxy Group: This rigid ring system is often incorporated into drug candidates to improve their metabolic stability and modulate their lipophilicity. By locking the two phenolic oxygens, the ethylenedioxy group can prevent metabolic degradation that might otherwise occur at these positions. This moiety is present in several approved drugs and is known to influence receptor binding and overall pharmacological profile.

Given these structural features, this compound is a compelling candidate for screening against a variety of therapeutic targets.

Proposed Synthesis

A plausible and efficient route for the synthesis of this compound is via a Friedel-Crafts acylation reaction. This classic method is widely used for the preparation of benzophenone derivatives.[3][4]

Synthetic Workflow Diagram

G cluster_0 Step 1: Preparation of Acyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation 3-Chlorobenzoic_Acid 3-Chlorobenzoic Acid 3-Chlorobenzoyl_Chloride 3-Chlorobenzoyl Chloride 3-Chlorobenzoic_Acid->3-Chlorobenzoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl2) 3-Chlorobenzoyl_Chloride_2 3-Chlorobenzoyl Chloride 1,4-Benzodioxan 1,4-Benzodioxan (Ethylenedioxybenzene) Target_Compound This compound 1,4-Benzodioxan->Target_Compound 0°C to rt AlCl3 Aluminum Chloride (AlCl3) in DCM G Lead_Compound This compound Modify_Chloro Modify Chloro Group (e.g., F, Br, Me, OMe) Lead_Compound->Modify_Chloro Position & Nature Modify_Ethylenedioxy Modify Ethylenedioxy Group (e.g., dimethoxy, open chain) Lead_Compound->Modify_Ethylenedioxy Ring Size & Rigidity Modify_Benzophenone Modify Benzophenone Core (e.g., thiobenzophenone, linker insertion) Lead_Compound->Modify_Benzophenone Scaffold Hopping

Sources

Troubleshooting & Optimization

purification challenges with 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this molecule. Drawing from established chemical principles and field-proven methodologies, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity material.

Troubleshooting Guide: From Crude Reaction to Pure Compound

This section addresses specific experimental issues in a question-and-answer format.

Q1: My crude product after aqueous work-up is a dark, viscous oil that refuses to crystallize. What's happening and how can I fix it?

Probable Causes:

  • Residual Catalyst: The most common cause is the incomplete quenching of the Lewis acid catalyst (e.g., Aluminum Chloride) used in the Friedel-Crafts acylation synthesis.[1] Residual aluminum salts can form complexes with the ketone product, inhibiting crystallization and imparting a dark color.

  • Excess Starting Material: A significant amount of unreacted 1,4-benzodioxan can act as a solvent, preventing the product from precipitating.

  • Isomeric Impurities: The formation of positional isomers during the acylation reaction can lead to a eutectic mixture, which has a lower melting point than the pure compound and may present as an oil.

Step-by-Step Solution:

  • Re-evaluate the Quench: Ensure the crude reaction mixture was quenched thoroughly. A standard and effective method is to slowly pour the reaction mixture into a vigorously stirred vessel containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the ketone, breaking the catalyst-product association.

  • Extended Aqueous Wash: Dissolve the oily crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer multiple times with dilute HCl (e.g., 1M solution), followed by a saturated sodium bicarbonate wash to remove any acidic byproducts (like hydrolyzed 3-chlorobenzoyl chloride), and finally with brine.

  • Solvent-Induced Precipitation (Trituration): If the product remains an oil after solvent evaporation, attempt trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or heptane). Stir or sonicate the mixture. This can often "shock" the oil into precipitating as a solid by washing away soluble impurities.

  • Chromatographic Purification: If trituration fails, the presence of significant impurities is likely. Flash column chromatography is the most effective next step. A gradient elution with a hexane/ethyl acetate system on silica gel is typically successful for separating benzophenones.[2][3]

Q2: My TLC analysis of the "purified" product shows a major spot, but also a faint spot with a very similar Rf value. How can I remove this persistent impurity?

Probable Cause: This is a classic sign of a positional isomer. The Friedel-Crafts acylation of 1,4-benzodioxan with 3-chlorobenzoyl chloride is directed by the electron-donating ethylenedioxy group to the ortho and para positions. While the desired product results from acylation at the 6-position (para to the ether oxygen), a minor product from acylation at the 5-position (ortho) can also form. These isomers often have very similar polarities, making them difficult to separate.

Step-by-Step Solution:

  • Optimize TLC Conditions: Before attempting a large-scale separation, optimize the TLC mobile phase to maximize the separation (ΔRf) between the two spots. Try using less polar solvent systems (e.g., increasing the hexane-to-ethyl acetate ratio) or adding a small percentage of a different solvent like dichloromethane.

  • High-Performance Flash Chromatography:

    • Column Packing: Use a high-quality silica gel with a fine mesh size (e.g., 230-400 mesh). Pack a long, thin column for better resolution.

    • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Dry-loading this powder onto the column prevents band broadening associated with liquid loading in a strong solvent.

    • Elution: Begin with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and run a slow, shallow gradient to your optimized mobile phase. Collect small fractions and analyze them by TLC.

  • Strategic Recrystallization: If chromatography is not an option, a carefully planned recrystallization may work. This requires screening various solvents.

    • Screening Protocol: Place small amounts of your product in test tubes and add different solvents (e.g., isopropanol, ethanol, toluene, ethyl acetate). Heat to boiling to dissolve. Cool slowly to room temperature, then in an ice bath. The ideal solvent will fully dissolve the product when hot but yield clean crystals upon cooling, leaving the isomeric impurity in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect from a typical Friedel-Crafts synthesis of this compound? The primary impurities arise from the inherent limitations and side reactions of the Friedel-Crafts acylation.[4]

  • Starting Materials: Unreacted 1,4-benzodioxan and 3-chlorobenzoic acid (from hydrolysis of 3-chlorobenzoyl chloride).

  • Positional Isomer: (3-chlorophenyl)(2,3-dihydro-1,4-benzodioxin-5-yl)methanone.

  • Poly-acylated Byproducts: Di-acylated 1,4-benzodioxan, where a second 3-chlorobenzoyl group is added to the activated ring.[5]

  • Catalyst Residues: Aluminum salts if the aqueous work-up is insufficient.

Q2: What is a reliable starting point for a recrystallization solvent system? For benzophenone-type structures, a two-solvent system often provides the best results. A good starting point is an ethyl acetate/heptane mixture.[3] Dissolve the crude solid in a minimum amount of hot ethyl acetate. Then, slowly add warm heptane until the solution becomes slightly turbid. Allow it to cool slowly. The ethyl acetate ensures the compound is soluble at high temperatures, while the heptane (an anti-solvent) reduces the solubility as it cools, promoting crystal formation. Other solvents to screen include isopropanol and toluene.[6]

Q3: How can I confirm the identity and purity of my final product? A combination of analytical techniques is essential for unambiguous confirmation.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure, including the substitution pattern on both aromatic rings. The proton NMR should show the characteristic signals for the ethylenedioxy protons and the distinct aromatic splitting patterns.

  • Mass Spectrometry (MS): This will confirm the molecular weight (274.7 g/mol for C₁₅H₁₁ClO₃).[7]

  • Infrared Spectroscopy (IR): Look for the strong carbonyl (C=O) stretch characteristic of a diaryl ketone, typically around 1650-1670 cm⁻¹.

  • Melting Point: A sharp melting point range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

Data & Workflow Visualizations

Troubleshooting Summary
SymptomPossible Cause(s)Recommended Action(s)
Dark, oily crude productIncomplete catalyst quenching; Residual starting materialsThoroughly wash with dilute HCl; Triturate with hexanes/heptane
Low yield after work-upProduct loss during aqueous wash; Incomplete reactionCheck pH of aqueous layers; Monitor reaction by TLC to ensure completion
Multiple spots on TLCIsomers; Poly-acylation; Unreacted starting materialsOptimize TLC eluent; Perform flash column chromatography
Product oils out during recrystallizationImproper solvent choice; High impurity loadScreen alternative solvents; Pre-purify by chromatography
Diagram: Potential Impurity Formation Pathway

G SM1 1,4-Benzodioxan Reaction Friedel-Crafts Acylation SM1->Reaction SM2 3-Chlorobenzoyl Chloride SM2->Reaction Cat AlCl3 Cat->Reaction Product Desired Product This compound Reaction->Product Major Pathway Imp1 Positional Isomer (5-acylated) Reaction->Imp1 Side Reaction Imp2 Di-acylated Byproduct Reaction->Imp2 Side Reaction Imp3 Unreacted SMs Reaction->Imp3 Incomplete Reaction

Caption: Friedel-Crafts synthesis pathway and common impurity sources.

Diagram: General Purification Workflow

G Start Crude Reaction Mixture Quench Quench (Ice / aq. HCl) Start->Quench Extract Liquid-Liquid Extraction (e.g., EtOAc / H2O) Quench->Extract Wash Aqueous Washes (Dilute Acid, Bicarb, Brine) Extract->Wash Dry Dry & Evaporate Wash->Dry Crude Crude Solid/Oil Dry->Crude Chrom Column Chromatography Crude->Chrom For difficult separations Recryst Recrystallization Crude->Recryst For crystalline solids Pure Pure Product Chrom->Pure Recryst->Pure Analysis Analysis (TLC, NMR, MS, MP) Pure->Analysis

Caption: Standard purification workflow for isolating the target compound.

References

  • Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. (2013). Acta Chimica Slovenica. Available at: [Link]

  • A process for the preparation of substituted benzophenones. (2001). Google Patents.
  • Chemistry and Pharmacology of Benzodioxanes. (2007). Trade Science Inc. Available at: [Link]

  • An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (Date not available). Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

  • Benzophenone. Wikipedia. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). National Institutes of Health (NIH). Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 3-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important chemical transformation. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to understand the underlying chemical principles for effective optimization.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This classic and powerful C-C bond-forming reaction involves the electrophilic aromatic substitution of 1,4-benzodioxan with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst. The ethylenedioxy group on 1,4-benzodioxan is an electron-donating group, which activates the aromatic ring towards electrophilic attack. The chloro-substituent on the benzoyl chloride is a deactivating group, but its influence is primarily on the electrophile.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the primary role of the Lewis acid in this reaction?

A1: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is a crucial catalyst. It coordinates with the chlorine atom of the 3-chlorobenzoyl chloride, which polarizes the carbonyl group and facilitates the formation of a highly electrophilic acylium ion. This acylium ion is the key reactive intermediate that is then attacked by the electron-rich 1,4-benzodioxan ring.[1][2]

Q2: I am not getting any product. What are the most likely reasons for reaction failure?

A2: Complete reaction failure in a Friedel-Crafts acylation often points to issues with the reagents or reaction conditions. Here are the primary culprits:

  • Moisture: The Lewis acid catalyst, especially AlCl₃, is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Inactive Catalyst: Using an old or improperly stored bottle of Lewis acid can lead to failure. It is best to use a freshly opened bottle or to test the activity of your catalyst.

  • Poor Quality Reagents: The purity of both 1,4-benzodioxan and 3-chlorobenzoyl chloride is important. Impurities can interfere with the reaction.

Q3: I am seeing multiple spots on my TLC plate. What are the possible side products?

A3: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the activated nature of the 1,4-benzodioxan ring can lead to side products. Potential side products include:

  • Isomers: Acylation can occur at different positions on the 1,4-benzodioxan ring. While the primary product is expected to be the one with acylation at the 6-position due to electronic and steric factors, some amount of the 5-isomer may be formed.[3][4]

  • Di-acylation Products: Although the acyl group is deactivating, under harsh conditions (e.g., high temperature, excess acylating agent), a second acylation on the benzophenone product might occur.

  • Hydrolysis of Acyl Chloride: If there is moisture present, 3-chlorobenzoyl chloride can hydrolyze to 3-chlorobenzoic acid.

Q4: What is the best way to purify the final product?

A4: Purification of this compound can typically be achieved through recrystallization.[5] Common solvent systems for recrystallizing benzophenone derivatives include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[6][7] Column chromatography can also be employed if recrystallization does not provide the desired purity.[8]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive or insufficient Lewis acid catalyst. 2. Presence of moisture in the reaction. 3. Low quality of starting materials. 4. Inappropriate reaction temperature.1. Use a fresh, unopened container of anhydrous AlCl₃. Ensure a stoichiometric amount is used. 2. Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purify starting materials if necessary (e.g., distillation of 1,4-benzodioxan). 4. Optimize the reaction temperature. Start with cooling (0-5 °C) during the addition of reagents and then allow the reaction to proceed at room temperature or with gentle heating.
Formation of a Tar-like Substance 1. Reaction temperature is too high. 2. Localized overheating during the addition of the Lewis acid.1. Maintain a lower reaction temperature, especially during the initial stages. 2. Add the Lewis acid portion-wise and with efficient stirring to dissipate heat.
Product is an Oil and Does Not Solidify 1. Presence of impurities. 2. Incorrect work-up procedure.1. Attempt purification by column chromatography. 2. Ensure complete quenching of the reaction and thorough washing of the organic layer to remove any acidic or basic impurities.
Multiple Products Observed on TLC 1. Formation of regioisomers. 2. Polyacylation.1. Optimize the choice of Lewis acid and solvent to improve regioselectivity. Milder Lewis acids may offer better control. 2. Use a 1:1 stoichiometry of the reactants. Avoid a large excess of the acylating agent.

Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Synthesis of this compound

Materials:

  • 1,4-Benzodioxan

  • 3-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.

  • Cooling: Cool the flask in an ice bath to 0-5 °C with stirring.

  • Addition of Reactants: In the addition funnel, prepare a solution of 1,4-benzodioxan (1 equivalent) and 3-chlorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Slow Addition: Add the solution from the addition funnel dropwise to the stirred slurry of aluminum chloride over a period of 30-60 minutes, maintaining the temperature between 0-5 °C. A color change and evolution of HCl gas (which should be trapped) will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.

Characterization Data (Expected)
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.7-7.4 (m, 4H, aromatic protons of the 3-chlorophenyl ring), ~7.3-7.2 (m, 2H, aromatic protons on the benzodioxan ring), ~6.9 (d, 1H, aromatic proton on the benzodioxan ring), ~4.3 (s, 4H, -OCH₂CH₂O-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~195 (C=O), ~148, ~144, ~139, ~134, ~132, ~130, ~129, ~128, ~124, ~118, ~117 (aromatic carbons), ~64 (-OCH₂CH₂O-).

  • IR (KBr, cm⁻¹): ~1650 (C=O stretch), ~1600, ~1500 (aromatic C=C stretch), ~1280, ~1060 (C-O stretch).

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Benzodioxan 1,4-Benzodioxan SigmaComplex Sigma Complex (Carbocation Intermediate) Benzodioxan->SigmaComplex Electrophilic Attack AcylChloride 3-Chlorobenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Catalyst) LewisAcid->AcyliumIon AcyliumIon->SigmaComplex Product This compound SigmaComplex->Product Deprotonation HCl HCl SigmaComplex->HCl RegenCatalyst Regenerated AlCl₃ Product->RegenCatalyst

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow

This diagram outlines the key stages of the synthesis process.

experimental_workflow start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup end End addition Slow Addition of Reactants at 0-5 °C setup->addition reaction Reaction at Room Temperature (Monitor by TLC) addition->reaction quench Quench with Ice/HCl reaction->quench extraction Work-up and Extraction quench->extraction purification Purification (Recrystallization) extraction->purification characterization Product Characterization (NMR, IR, MP) purification->characterization characterization->end

Caption: Experimental Workflow for Synthesis.

Troubleshooting Logic

A flowchart to guide you through common troubleshooting scenarios.

troubleshooting_logic start Low or No Product Yield? check_reagents Check Reagent Quality (Fresh Lewis Acid, Anhydrous Solvents) start->check_reagents Yes consult Consult Further Resources start->consult No check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions check_workup Examine Work-up Procedure (Quenching, Extraction) check_conditions->check_workup optimize Optimize and Repeat check_workup->optimize

Caption: Troubleshooting Flowchart.

References

  • Google Patents. Method for preparing 4-chloro-4'-hydroxybenzophenone. CN104030911A.
  • University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Available from: [Link].

  • Chemistry LibreTexts. 15.13: Friedel-Crafts Alkanoylation (Acylation). Available from: [Link].

  • Google Patents. Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol. CN109576313B.
  • Google Patents. Process for preparing 3,4'-dichlorodiphenyl-ether. EP0431487B1.
  • Google Patents. Chemical synthesis method of 3-chloro-1-propanol. CN110668918A.
  • University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Available from: [Link].

  • ResearchGate. Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. Available from: [Link].

  • Google Patents. A process for the preparation of substituted benzophenones. WO2001051440A1.
  • Google Patents. Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. CN103896752A.
  • Request PDF. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Available from: [Link].

  • Sci-Hub. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Available from: [Link].

  • Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available from: [Link].

  • Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. Available from: [Link].

  • ResearchGate. 1H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e]... Available from: [Link].

  • Google Patents. Method for purifying and separating benzophenone. CN108586224B.
  • University of Rochester. Purification: How To. Available from: [Link].

  • Alex Andonian. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Available from: [Link].

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link].

  • National Institutes of Health. 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane. Available from: [Link].

  • ResearchGate. Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. Available from: [Link].

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Technical Support Center: 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct stability studies on 3-Chloro-3',4'-(ethylenedioxy)benzophenone are not extensively available in peer-reviewed literature. This guide is built upon established principles of organic chemistry and data from structurally related compounds, including chlorinated benzophenones and molecules containing the ethylenedioxy moiety. The troubleshooting advice provided is based on predictable chemical behavior and should be adapted to specific experimental contexts.

Introduction

This compound is a multifaceted compound with potential applications in organic synthesis and pharmaceutical development. Its molecular architecture, featuring a chlorinated benzophenone core coupled with an ethylenedioxy group, presents a unique combination of functional groups that dictate its reactivity and stability. This guide provides a comprehensive troubleshooting framework for researchers encountering stability issues during the handling, storage, and application of this compound. Our aim is to provide causal explanations for observed degradation and to offer actionable, scientifically-grounded solutions.

Core Stability Profile: A Predictive Analysis

The stability of this compound is primarily influenced by three structural features: the benzophenone core, the chloro-substituent, and the ethylenedioxy group. Understanding the inherent liabilities of each is key to predicting and mitigating degradation.

FeaturePotential InstabilityCausal Factors
Benzophenone Core Photodegradation, photoreductionThe carbonyl group is a chromophore that absorbs UV light, leading to an excited triplet state that can abstract protons from solvents or other molecules.
Chloro Substituent Susceptibility to nucleophilic substitution and reductive dehalogenation.The electron-withdrawing nature of the carbonyl group can activate the chloro-substituent towards nucleophilic attack. Reductive conditions can lead to cleavage of the C-Cl bond.
Ethylenedioxy Group Hydrolysis under acidic conditionsThe ether linkages of the ethylenedioxy group are susceptible to cleavage in the presence of strong acids.

Troubleshooting Guide & FAQs

Section 1: Photostability Issues

Q1: I'm observing the appearance of new, unexpected peaks in my HPLC analysis after my reaction mixture was exposed to ambient light. What is likely happening?

A1: The benzophenone core of your molecule is highly susceptible to photodegradation.[1][2] Exposure to UV and even strong visible light can excite the carbonyl group, leading to the formation of radical intermediates.[3] This can initiate a cascade of degradation pathways, including photoreduction and the formation of various photoproducts. Studies on other chlorinated benzophenones have shown they can be less stable than their parent compounds upon UV exposure.[4][5]

Troubleshooting Protocol:

  • Light Protection: Immediately protect all solutions and solid samples of this compound from light. Use amber vials or wrap containers in aluminum foil.[6][7][8][9]

  • Solvent Choice: If possible, use solvents that are poor hydrogen donors to minimize photoreduction. For example, acetonitrile or dichloromethane are preferable to isopropanol or ethers if the reaction chemistry allows.

  • Inert Atmosphere: Purge your reaction vessel and solvents with an inert gas like nitrogen or argon. This will minimize the presence of oxygen, which can participate in photo-oxidative degradation pathways.

  • Analytical Monitoring: Use HPLC with a photodiode array (PDA) detector to monitor the appearance of degradation products. A change in the UV-Vis spectrum can indicate the formation of new species.

Q2: Can I use a UV lamp for reaction initiation or visualization on a TLC plate?

A2: Extreme caution is advised. Direct exposure to high-intensity UV light will almost certainly lead to rapid degradation.[1] For TLC visualization, use a low-intensity, long-wavelength (365 nm) UV lamp for the briefest possible time. If your reaction requires photochemical initiation, a detailed study of the photoproducts is essential to ensure you are not consuming your starting material in unwanted side reactions.

Section 2: Thermal and Chemical Stability

Q3: My compound appears to be degrading in a heated reaction, even when protected from light. What thermal degradation pathways should I consider?

A3: While benzophenones are generally thermally stable, prolonged heating, especially in the presence of certain reagents, can lead to degradation.[8][10][11] The primary concern for this compound would be potential reactions involving the chloro- and ethylenedioxy groups.

Potential Thermal Degradation Pathways:

  • Nucleophilic Substitution: The chloro-substituent may be susceptible to nucleophilic substitution by other components in your reaction mixture at elevated temperatures.

  • Decomposition: At very high temperatures, benzophenones can decompose to produce carbon monoxide and carbon dioxide.[8]

Troubleshooting Protocol:

  • Temperature Control: Carefully control the reaction temperature and avoid localized overheating. Use an oil bath with a temperature controller for uniform heating.

  • Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely by TLC or HPLC to determine the optimal heating duration.

  • Reagent Compatibility: Be mindful of the nucleophilicity of other reagents in your mixture. If strong nucleophiles are present, consider if a lower reaction temperature is feasible.

Q4: I'm using acidic conditions and see a loss of my starting material. What could be the cause?

A4: The ethylenedioxy group is a cyclic ether, which is known to be sensitive to acidic conditions. Strong acids can catalyze the hydrolysis of the ether linkages, leading to the opening of the dioxolane ring and the formation of diol species. This is a common protecting group strategy, but an unwanted side reaction if the ethylenedioxy moiety is intended to be stable.

Experimental Workflow: Investigating pH Stability

pH_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation at Different pH cluster_analysis Analysis cluster_interpretation Data Interpretation A Prepare stock solution of This compound in a suitable organic solvent (e.g., ACN). B1 pH 3 Buffer A->B1 Aliquot stock solution B2 pH 7 Buffer A->B2 Aliquot stock solution B3 pH 9 Buffer A->B3 Aliquot stock solution C Incubate at controlled temperature, protected from light. B1->C B2->C B3->C D Withdraw aliquots at time points (0, 1, 4, 8, 24 hr). C->D E Quench and analyze by HPLC-UV. D->E F Compare peak area of parent compound across different pH values and time points. E->F

Caption: Workflow for assessing the pH stability of the compound.

Q5: I'm working with chlorinated solvents and reagents. Are there any specific compatibility issues I should be aware of?

A5: Yes. The presence of chlorine in your reaction can lead to further chlorination of the aromatic rings, especially under conditions that generate radical or electrophilic chlorine species (e.g., in the presence of hypochlorite).[4][12][13] This can lead to the formation of di- and tri-chlorinated benzophenone derivatives, complicating your product mixture and purification.

Mitigation Strategies:

  • Solvent Purity: Use high-purity, inhibitor-free chlorinated solvents.

  • Avoid Hypochlorite: Do not use bleach or other hypochlorite-containing solutions for cleaning glassware used in your reactions.

  • Inert Conditions: As mentioned previously, working under an inert atmosphere can help to suppress radical-mediated chlorination reactions.

Section 3: Storage and Handling

Q6: What are the optimal long-term storage conditions for this compound?

A6: Based on the stability profile of related compounds, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place.[6][7][9][14]Prevents thermal degradation and minimizes the rate of any slow decomposition reactions.
Light Store in the dark, in an amber, tightly sealed container.[8][9]Protects against photodegradation.
Atmosphere For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and reactions with atmospheric moisture.
Incompatibilities Store away from strong oxidizing agents and strong acids.[6][8]Prevents chemical reactions that could degrade the compound.

Q7: I've noticed the solid material changing color over time. Is this a sign of degradation?

A7: Yes, a change in color (e.g., from white to yellow or brown) is a strong indicator of degradation. This is often due to the formation of small amounts of colored impurities from photo- or thermal degradation. If you observe a color change, it is advisable to re-analyze the purity of the material by HPLC or another suitable technique before use.

Summary of Key Stability Considerations

Stability_Summary cluster_stressors Stress Factors cluster_degradation Degradation Pathways Compound This compound Light UV/Visible Light Heat Elevated Temperature pH Strong Acids Reagents Oxidizers/Nucleophiles/Cl2 Photo Photoreduction/ Photodegradation Light->Photo Thermal Decomposition Heat->Thermal Hydrolysis Ether Cleavage pH->Hydrolysis Reaction Substitution/ Chlorination Reagents->Reaction

Caption: Key factors influencing the stability of the compound.

By understanding the inherent chemical liabilities of this compound, researchers can proactively design experiments that minimize degradation, ensuring the integrity of their results and the quality of their synthetic products.

References

  • Zhuang, Y., et al. (2013). Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters.
  • Rodil, R., et al. (2019). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. International Journal of Molecular Sciences, 20(15), 3633.
  • Zhuang, Y., et al. (2013). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Thermal Stability of Benzophenone-2,4,5-tricarboxylic Acid. BenchChem.
  • Global Safety Management, Inc. (2015).
  • Eastmond, R., & Smith, G. (1969). Effect of solvent on the reactivity of the benzophenone free radical anion. Transactions of the Faraday Society, 65, 325-331.
  • Ribeiro, H. M., et al. (2013). Evaluation of Thermal Stability and Sun Protector Factor values In Vitro in O/W Emulsions Containing Benzophenone-3 and Avobenzone.
  • Duirk, S. E., et al. (2013). Reaction of benzophenone UV filters in the presence of aqueous chlorine: Kinetics and chloroform formation.
  • BenchChem. (n.d.). Stability issues of 3,4-Dichloro-4'-fluorobenzophenone under UV light. BenchChem.
  • Loba Chemie. (n.d.).
  • Redox. (2025).
  • J.T. Baker. (1998).
  • Thermo Fisher Scientific. (2010).
  • International Agency for Research on Cancer. (2013). BENZOPHENONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101.
  • Inglefield, P. T., & Gilbert, G. A. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
  • Liu, H., et al. (2012). Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. Environmental Toxicology and Chemistry, 31(3), 549-555.
  • Lei, C., et al. (2024).
  • Organic Syntheses. (n.d.). Benzophenone. Organic Syntheses.
  • Pitts, J. N., et al. (1955). Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society, 77(20), 5499–5501.
  • BOC Sciences. (n.d.). 4-Chloro-3',4'-(ethylenedioxy)benzophenone. BOC Sciences.
  • American Cyanamid Company. (2001). A process for the preparation of substituted benzophenones.
  • Council of Scientific & Industrial Research, India. (2004). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
  • Gallaher, D. L., & Camper, N. D. (1998). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 46(7), 2797-2802.
  • Wikipedia. (n.d.). pH-sensitive polymers. Wikipedia.
  • de Oliveira, C. A., et al. (2011). Investigation of the stabilizing effects of antioxidants and benzophenone-3 on desonide photostability. Journal of Photochemistry and Photobiology B: Biology, 104(3), 349-355.
  • Kim, H. Y., & Zoh, K. D. (2021). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions.
  • Jurczuk, K., et al. (2022). Kinetic Locking of pH-Sensitive Complexes for Mechanically Responsive Polymer Networks. Journal of the American Chemical Society, 144(37), 17046–17053.
  • Kim, S., & Choi, K. (2014). Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review.
  • Wikipedia. (n.d.). Ethylenedioxy. Wikipedia.
  • Downs, C. A., et al. (2021). Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products. Chemical Research in Toxicology, 34(4), 1056-1064.
  • Nguyen, T. H., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF pH-SENSITIVE POLYMER VIA CARBOXAMIDE GROUP.
  • BLDpharm. (n.d.). 101018-98-8|4-Chloro-3',4'-(ethylenedioxy)benzophenone. BLDpharm.
  • Kim, S., & Choi, K. (2014). Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: A mini-review.
  • PubChem. (n.d.). Benzophenone, 3-chloro-4'-methyl-. PubChem.
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  • ChemicalBook. (n.d.). This compound | 727994-89-0. ChemicalBook.

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Technical Support Center: Purification of 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and process development professionals working with 3-Chloro-3',4'-(ethylenedioxy)benzophenone. Achieving high purity of this intermediate is critical for downstream applications, ensuring reproducibility and avoiding the introduction of confounding variables in drug discovery and development pipelines. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions regarding the purification of substituted benzophenones.

Q1: What are the most probable impurities in my crude this compound sample?

Understanding the potential impurities is the first step in designing an effective purification strategy. Given that the most common synthetic route to benzophenone derivatives is the Friedel-Crafts acylation, your crude product may contain several classes of impurities.[1]

  • Unreacted Starting Materials: Residual 3-chlorobenzoyl chloride (or its hydrolyzed form, 3-chlorobenzoic acid) and 1,2-ethylenedioxybenzene (also known as 1,4-benzodioxan).

  • Catalyst Residues: Remnants of the Lewis acid catalyst used, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which can form complexes with the product.[1]

  • Positional Isomers: Friedel-Crafts reactions can sometimes yield minor isomers depending on the directing effects of the substituents and reaction conditions.

  • Solvent Residues: Incomplete removal of reaction or extraction solvents (e.g., dichloromethane, dichloroethane, toluene).[2]

  • Byproducts from Side Reactions: Over-acylation or other side reactions can lead to more complex, often more polar, impurities.

Q2: What are the primary purification strategies for a substituted benzophenone like this?

There are three main techniques, often used in combination, to purify solid organic compounds like this compound.

  • Liquid-Liquid Extraction/Aqueous Wash: An essential first step to remove acidic or basic impurities and water-soluble materials. For instance, a wash with an aqueous sodium bicarbonate (NaHCO₃) solution will remove acidic impurities like residual 3-chlorobenzoic acid and hydrolyzed Lewis catalysts.[3]

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid sample. The principle relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[4]

  • Column Chromatography: A highly effective method for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[5] This is the most versatile method for removing impurities with different polarities.

Q3: How can I effectively assess the purity of my product after each purification step?

A multi-pronged approach to purity analysis is recommended.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique to qualitatively assess purity and to determine the appropriate solvent system for column chromatography.[3] A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column is typically effective for this class of molecule.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities by their characteristic signals.[7]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range (typically <1°C). Impurities will cause both a depression and a broadening of the melting point range.[8]

Section 2: Troubleshooting and In-Depth Protocols

This section provides detailed, step-by-step guides for the most common purification techniques and how to troubleshoot them.

Guide 1: Purification by Recrystallization

Recrystallization is often the most efficient method for final polishing of a mostly pure solid product.

Q: My recrystallization is failing. It's "oiling out" or no crystals are forming. What should I do?

This is a common issue. "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. Poor crystal formation is often due to an inappropriate solvent or cooling rate.

Troubleshooting Recrystallization Issues

IssueProbable CauseRecommended Solution
Oiling Out Solvent boiling point is too high; Compound is melting.Switch to a lower-boiling point solvent. Add a co-solvent (a "poor" solvent) to reduce the solubility and induce crystallization at a lower temperature.
No Crystal Formation Solution is not sufficiently saturated; Cooling is too rapid.Boil off some solvent to increase concentration. Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a seed crystal of the pure compound. Allow the solution to cool more slowly (e.g., leave it at room temperature before placing it in an ice bath).
Poor Recovery Too much solvent was used; Compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for complete dissolution. Use a binary solvent system (one "good" solvent, one "poor" solvent) to fine-tune solubility. Ensure the filtration apparatus is pre-chilled before collecting crystals.
Colored Impurities Remain Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Use charcoal sparingly as it can also adsorb your product.

Experimental Protocol: Optimized Recrystallization

  • Solvent Selection: Based on the benzophenone structure, good starting solvents to screen are ethanol, isopropanol, acetone, or a binary mixture like ethyl acetate/hexane or toluene/heptane.[9] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity by HPLC or NMR.

Guide 2: Purification by Flash Column Chromatography

This is the workhorse technique for separating complex mixtures and isolating the target compound from impurities with different polarities.[5]

Q: How do I select the right eluent for my column? My compound is either stuck at the top or runs through immediately.

The key is to find a solvent system that provides a Retention Factor (Rf) of ~0.25-0.35 for your target compound on a TLC plate.

  • If the Rf is too low (stuck at the top): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

  • If the Rf is too high (runs with the solvent front): The eluent is too polar. Decrease the proportion of the polar solvent.

Experimental Protocol: Step-by-Step Flash Column Chromatography

  • TLC Analysis: Develop a TLC plate of your crude material in various solvent systems (e.g., 5%, 10%, 20% Ethyl Acetate in Hexane) to find the optimal eluent composition.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Fraction Analysis: Spot every few fractions on a TLC plate. Develop the plate to identify which fractions contain your pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the isolated product using HPLC, NMR, and melting point analysis.

Mandatory Visualization: Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Eluent, Rf ~0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification by flash column chromatography.

Section 3: Purity Analysis Details

Q: How can I set up a basic HPLC method to check the purity of this compound?

A standard reverse-phase method is an excellent starting point for aromatic ketones.[6]

Typical HPLC Starting Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for moderately nonpolar small molecules.
Mobile Phase A Water + 0.1% Formic Acid or TFAProvides protons for better peak shape.
Mobile Phase B Acetonitrile or Methanol + 0.1% AcidCommon organic modifiers.
Gradient Start at 50% B, ramp to 95% B over 15 minA broad gradient is good for initial screening to elute all components.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV, at 254 nm or 288 nmBenzophenones have strong UV absorbance. A photodiode array (PDA) detector is ideal for checking peak purity.
Injection Volume 5-10 µLStandard volume.
Column Temp. 30-40 °CImproves peak shape and run-to-run reproducibility.

This method can be optimized by adjusting the gradient slope and starting/ending percentages to achieve the best resolution between the main peak and any impurities.

References

  • Google Patents. (n.d.). Method for purifying and separating benzophenone.
  • Google Patents. (n.d.). A process for the preparation of substituted benzophenones.
  • Google Patents. (n.d.). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Request PDF. (n.d.). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved January 22, 2026, from [Link]

  • Chemsrc. (n.d.). 1-Chloro-3-(4-chlorophenoxy)benzene. Retrieved January 22, 2026, from [Link]

  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved January 22, 2026, from [Link]

  • Academic Journals. (n.d.). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Retrieved January 22, 2026, from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved January 22, 2026, from [Link]

  • European Commission. (2006). Opinion on benzophenone-3. Retrieved January 22, 2026, from [Link]

  • Academic Journals. (n.d.). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Retrieved January 22, 2026, from [Link]

  • Quick Company. (n.d.). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved January 22, 2026, from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Retrieved January 22, 2026, from [Link]

  • MDPI. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Retrieved January 22, 2026, from [Link]

  • PeerJ. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. Retrieved January 22, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Benzophenone, 3-chloro-4'-methyl-. Retrieved January 22, 2026, from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved January 22, 2026, from [Link]

  • Scholars Research Library. (n.d.). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Retrieved January 22, 2026, from [Link]

  • Ataman Kimya. (n.d.). BENZOPHENONE 3. Retrieved January 22, 2026, from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved January 22, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 22, 2026, from [Link]

  • Ataman Kimya. (n.d.). BENZOPHENONE-3. Retrieved January 22, 2026, from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Retrieved January 22, 2026, from [Link]

  • ACS Publications. (2018). Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Benzophenone. Retrieved January 22, 2026, from [Link]

  • PubMed. (2014). Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review. Retrieved January 22, 2026, from [Link]

  • ChemBK. (n.d.). 3-Chloro-4'-ethoxybenzophenone. Retrieved January 22, 2026, from [Link]

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Technical Support Center: Synthesis of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted benzophenones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural lists, offering insights into the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

I. Troubleshooting Guide: Common Synthetic Routes

The synthesis of substituted benzophenones is a cornerstone in the preparation of numerous pharmaceuticals, photoinitiators, and materials.[1][2] However, each synthetic route presents unique challenges. This section addresses common pitfalls encountered during the most prevalent synthetic methodologies.

A. Friedel-Crafts Acylation

This classic method involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] While versatile, it is fraught with potential complications.

Q1: My Friedel-Crafts acylation reaction has a low or no yield. What are the likely causes?

A1: Low conversion in Friedel-Crafts acylation can often be traced back to several critical factors:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[4][5][6] Any water in your reactants, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive. It is imperative to use anhydrous conditions, including freshly opened or purified reagents and oven-dried glassware.[5]

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[5] This is because the product, a ketone, can form a stable complex with AlCl₃, effectively sequestering the catalyst.[5]

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. Consequently, aromatic rings substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated and may not react under standard conditions.[5][7][8]

  • Substrate Reactivity with Catalyst: Aromatic compounds containing basic functionalities, such as amines (-NH₂) or hydroxyls (-OH), can pose problems. The Lewis acid can complex with the lone pairs on nitrogen or oxygen, deactivating the ring and preventing the desired acylation.[9]

Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation

Start Low Yield Observed Catalyst 1. Catalyst Issues? Start->Catalyst Substrate 2. Substrate Issues? Catalyst->Substrate No Moisture Moisture Contamination? Catalyst->Moisture Yes Conditions 3. Reaction Conditions? Substrate->Conditions No Deactivated Deactivated Ring? (e.g., -NO₂, -CN) Substrate->Deactivated Yes End Optimize & Repeat Conditions->End No Temp Suboptimal Temperature? Conditions->Temp Yes Sol_Moisture Ensure anhydrous conditions. Use freshly opened reagents. Moisture->Sol_Moisture Catalyst_Amount Insufficient Catalyst? Sol_Amount Increase catalyst loading to stoichiometric amounts. Catalyst_Amount->Sol_Amount Sol_Moisture->Catalyst_Amount Sol_Amount->Substrate Sol_Deactivated Consider alternative synthetic route or harsher conditions. Deactivated->Sol_Deactivated Basic_Group Basic Group Present? (e.g., -NH₂, -OH) Sol_Basic Protect the functional group before acylation. Basic_Group->Sol_Basic Sol_Deactivated->Basic_Group Sol_Basic->Conditions Sol_Temp Screen a range of temperatures (e.g., 0 °C to reflux). Temp->Sol_Temp Time Incorrect Reaction Time? Sol_Time Monitor reaction progress using TLC or GC. Time->Sol_Time Sol_Temp->Time Sol_Time->End

Caption: A stepwise workflow for troubleshooting low yields.

Q2: I'm getting a mixture of isomers instead of my desired substituted benzophenone. How can I control the regioselectivity?

A2: Regioselectivity is governed by the directing effects of the substituents on the aromatic ring.

  • Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy) are ortho, para-directing. Acylating a monosubstituted benzene with an activating group will yield a mixture of the 2- and 4-substituted benzophenones.

  • Deactivating Groups: Most electron-withdrawing groups are meta-directing.

If you are targeting a meta-substituted product from an activated ring, a direct Friedel-Crafts acylation is not a viable strategy.[10] An alternative approach is required, such as synthesizing the desired substitution pattern through a different route and then forming the benzophenone. For obtaining ortho-substituted benzophenones, which are often disfavored due to steric hindrance, a blocking group strategy may be necessary.[11]

B. Grignard and Organolithium Reactions

The addition of an aryl Grignard or organolithium reagent to a benzaldehyde or benzoic acid derivative, followed by oxidation, is a powerful method for constructing unsymmetrical benzophenones.

Q3: My Grignard reaction to form the benzhydrol intermediate is failing or giving low yields. What's wrong?

A3: Grignard reagents are highly reactive and sensitive, making them prone to several pitfalls.

  • Moisture: Like Lewis acids, Grignard reagents react readily with water.[12] Traces of moisture in the glassware, solvent (typically anhydrous ether or THF), or starting materials will quench the reagent.

  • Reaction Initiation: The formation of the Grignard reagent from magnesium metal and an aryl halide can sometimes be difficult to initiate.[13] Crushing the magnesium turnings, adding a small crystal of iodine, or using a sonicator can help to activate the magnesium surface.[13]

  • Side Reactions: A common side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide.[14] This is favored at higher temperatures and concentrations.[14]

Q4: I am attempting an ortho-lithiation to introduce a substituent, but the reaction is not proceeding as expected.

A4: Directed ortho-metalation (DoM) is a potent technique but relies on the coordination of the organolithium reagent to a directing metalating group (DMG).

  • Choice of Base: The basicity of the organolithium reagent is crucial. While n-butyllithium is common, more hindered or less reactive substrates may require stronger bases like sec-butyllithium or tert-butyllithium.[15]

  • Ineffective DMG: The effectiveness of the DMG is paramount. Amides, carbamates, and methoxy groups are excellent DMGs. The DMG must be able to coordinate with the lithium cation to direct deprotonation to the ortho position.

  • Competitive Reactions: If other acidic protons are present in the molecule, the organolithium reagent may act as a base rather than a specific ortho-lithiating agent.

C. Oxidation of Diphenylmethanes

The oxidation of a diphenylmethane to the corresponding benzophenone is another synthetic route, particularly useful if the diphenylmethane precursor is readily available.

Q5: My oxidation of diphenylmethane is sluggish and produces multiple byproducts.

A5: The challenge in this reaction is the selective oxidation of the methylene bridge without over-oxidation or side reactions on the aromatic rings.

  • Oxidant Choice: A variety of oxidizing agents can be used, including nitric acid, potassium permanganate, or catalytic systems with molecular oxygen.[3][16][17] Harsh oxidants like nitric acid can lead to the formation of nitrated byproducts and emit toxic nitrogen oxides.[16]

  • Catalyst Systems: More modern approaches utilize catalysts like cobalt-manganese complexes with molecular oxygen or hydrotalcite-supported permanganate, which can offer higher selectivity.[17][18] However, these can be sensitive to reaction conditions.

  • Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heating may lead to low conversion, while excessive heat can promote the formation of degradation products.[17]

MethodCommon Oxidant/CatalystCommon Pitfalls
Friedel-Crafts Acylation AlCl₃, FeCl₃Moisture sensitivity, catalyst deactivation, poor regioselectivity.[4][5][6][7][8][10]
Grignard/Organolithium Aryl-MgBr, Aryl-LiExtreme moisture sensitivity, formation of biphenyl byproduct.[12][14]
Oxidation HNO₃, KMnO₄, Co-Mn/O₂Over-oxidation, formation of ring-substituted byproducts, environmental concerns.[16][19]

Table 1: Summary of Common Pitfalls in Benzophenone Synthesis Methods.

II. Frequently Asked Questions (FAQs)

Q: Can I use Friedel-Crafts acylation to synthesize benzophenones with strongly deactivating substituents?

A: Generally, no. Aromatic rings with substituents like nitro or cyano groups are too electron-poor to undergo Friedel-Crafts acylation.[7][8] For these targets, alternative methods like Suzuki coupling of a substituted arylboronic acid with a benzoyl chloride derivative, or a nucleophilic aromatic substitution approach, would be more appropriate.[2][20]

Q: My purification is challenging due to a byproduct with a similar polarity to my desired benzophenone. What are my options?

A: This is a common issue, especially with byproducts like biphenyl from Grignard reactions or isomeric products from Friedel-Crafts acylations.

  • Recrystallization: If your product is a solid, careful selection of a recrystallization solvent system can often resolve compounds with minor polarity differences.

  • Chromatography Optimization: If using column chromatography, try a shallower solvent gradient or a different stationary phase (e.g., alumina instead of silica).

  • Derivatization: In some cases, it may be possible to selectively react the byproduct to drastically change its polarity, allowing for easy separation.

Q: Are there "greener" alternatives to traditional Friedel-Crafts acylation using AlCl₃?

A: Yes, research into more environmentally benign methods is ongoing. The use of solid acid catalysts like zeolites or ionic liquids is being explored to replace stoichiometric, moisture-sensitive Lewis acids like AlCl₃.[19][21] These alternatives can offer advantages in terms of catalyst recyclability and reduced waste generation.

III. Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation

This protocol is a general guideline and should be adapted based on the specific substrates used.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere and trap HCl gas).

  • Reagent Charging: Under a nitrogen or argon atmosphere, charge the flask with the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Acyl Chloride Addition: Add the substituted benzoyl chloride (1.0 equivalent) to the dropping funnel.

  • Aromatic Substrate Addition: Add the aromatic substrate (1.0-1.2 equivalents) to the stirred suspension of the Lewis acid.

  • Reaction: Cool the mixture in an ice bath (0-5 °C). Add the benzoyl chloride dropwise from the dropping funnel over 30-60 minutes. After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully quench it by slowly pouring the mixture over crushed ice containing concentrated HCl.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography.

IV. References

  • Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from Department of Chemistry - Oregon State University.

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Syntheses. benzophenone. Retrieved from Organic Syntheses Procedure. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Google Patents. CA1337558C - Process for the oxidation of diphenylmethanes to benzophenones.

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • Chemistry Steps. Limitations of Electrophilic Aromatic Substitution Reactions. [Link]

  • ACS Publications. Ortho metalations of ring-substituted benzyldimethylamines by butyllithium and condensations with benzophenone. Nucleophilic mechanism Cyclizations to phthalans. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (PDF) Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. [Link]

  • ResearchGate. (2023, November 16). (PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • Chemistry Stack Exchange. (2014, September 29). Synthesis of benzophenone. [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • ResearchGate. (2023, August 6). Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group. [Link]

  • ResearchGate. (2023, August 5). Liquid phase oxidation of diphenylmethane to benzophenone with molecular oxygen over nano-sized Co–Mn catalyst supported on calcined Cow bone | Request PDF. [Link]

  • Directed (ortho) Metallation. [Link]

  • Scribd. Common Mistakes Electrophilic Substitution UK Exams. [Link]

  • Google Patents. CN103524320A - Substituted benzophenone and preparation method thereof.

  • Master Organic Chemistry. (2023, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Web Pages. 1. Grignard Reaction. [Link]

  • Google Patents. US4405523A - Process for preparation of benzophenone, anthraquinone and O-dibenzoylbenzene.

  • NIH. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

  • ResearchGate. (2023, August 6). Selective Oxidation of Diphenylmethane to Benzophenone over CeAlPO-5 Molecular Sieves | Request PDF. [Link]

  • Mettler Toledo. Lithiation and Organolithium Reactions. [Link]

  • YouTube. (2017, December 10). Friedel-Crafts Acylation Example Problems. [Link]

  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]

  • Pearson. Electrophilic Aromatic Substitution: Videos & Practice Problems. [Link]

  • Filo. (2021, January 1). Benzophenone can be synthesised from benzoic acid in two steps as shown...[Link]

  • Freidel-Crafts acylation question sheet. [Link]

  • YouTube. (2018, September 19). Diphenylmethane by the Reduction of Benzophenone. [Link]

  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

  • YouTube. (2023, June 9). Reaction Between Grignard Reagent and Benzophenone | Carbonyl Compound | Nucleophilic Addition. [Link]

  • ResearchGate. Oxidation of diphenylmethane to benzophenone over MnO 4 −1 -exchanged...[Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • Bartleby.com. Benzophenone And Grignard Reaction Lab - 926 Words. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the synthesis of 3-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific chemical transformation. Here, we will address common reaction failures through a detailed question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction.[1] This involves the reaction of 1,4-benzodioxan (the ethylenedioxybenzene moiety) with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2][3] The reaction aims to introduce the 3-chlorobenzoyl group onto the electron-rich 1,4-benzodioxan ring, forming the desired ketone product.

While conceptually straightforward, this electrophilic aromatic substitution reaction is susceptible to various issues that can lead to low yields, incomplete conversion, or the formation of unwanted byproducts. This guide will systematically dissect these potential pitfalls and offer robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction shows little to no product formation. What are the likely causes?

This is a common and frustrating issue. A complete or near-complete reaction failure in a Friedel-Crafts acylation often points to fundamental problems with the reagents or reaction conditions.

Possible Causes & Solutions:

  • Inactive Catalyst: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[4][5] Any trace of water in your glassware, solvent, or reagents will hydrolyze the catalyst, rendering it inactive.[6]

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon. Use freshly opened, anhydrous solvents. Consider using syringe techniques for liquid transfers.

      • Use Fresh Catalyst: Use a freshly opened bottle of the Lewis acid. If the catalyst has been stored for a long time or appears clumpy, its activity may be compromised.

      • Sufficient Catalyst Loading: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, effectively sequestering it.[4] Ensure you are using at least one equivalent of the catalyst relative to the 3-chlorobenzoyl chloride.

  • Poor Quality of 3-Chlorobenzoyl Chloride: The acylating agent itself can be a source of failure. 3-Chlorobenzoyl chloride is susceptible to hydrolysis, converting it to the unreactive 3-chlorobenzoic acid.

    • Diagnostic Check: The presence of 3-chlorobenzoic acid can be confirmed by analytical techniques such as IR spectroscopy (a broad O-H stretch from 2500-3300 cm⁻¹) or ¹H NMR (a carboxylic acid proton signal >10 ppm).[7]

    • Solution: Use freshly distilled or a new bottle of 3-chlorobenzoyl chloride. Store it under an inert atmosphere in a desiccator.

  • Deactivated Aromatic Substrate: While 1,4-benzodioxan is an activated aromatic ring, any impurities with strongly electron-withdrawing groups can hinder the reaction.[4]

    • Solution: Ensure the purity of your 1,4-benzodioxan. If necessary, purify it by distillation or recrystallization before use.

Q2: The reaction is sluggish and gives a low yield of the desired product, with a significant amount of starting material remaining.

Incomplete conversion is another frequent challenge. This suggests that while the reaction is initiated, it is not proceeding to completion.

Possible Causes & Solutions:

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the rate and yield.[4]

    • Optimization Strategy: If the reaction is being run at room temperature, consider gentle heating (e.g., 40-60°C) to overcome the activation energy. Conversely, if heating, ensure the temperature is not excessively high, which could lead to decomposition. A stepwise temperature gradient experiment can help identify the optimal condition.

  • Insufficient Reaction Time: Some reactions simply require more time to reach completion.

    • Monitoring Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take aliquots from the reaction mixture at regular intervals (e.g., every hour) to determine when the consumption of starting materials plateaus.

  • Inadequate Mixing: In a heterogeneous mixture, especially with solid AlCl₃, poor stirring can lead to localized reactions and overall low conversion.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction. A mechanical stirrer is often preferable to a magnetic stir bar for larger scale reactions.

Table 1: General Reaction Condition Optimization Parameters

ParameterInitial ConditionOptimization RangeRationale
Temperature Room Temperature0°C to 80°CBalances reaction rate and potential for side reactions.
Reaction Time 2-4 hours1-24 hoursDetermined by reaction monitoring (TLC, LC-MS).
Catalyst Loading 1.1 equivalents1.0 to 1.5 equivalentsEnsures complete activation of the acyl chloride.
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂)Solvent polarity can influence reaction rate and solubility.
Q3: I am observing the formation of multiple products, leading to a complex mixture and difficult purification.

The formation of byproducts is a common issue in Friedel-Crafts acylation, and understanding their origin is key to mitigating their formation.

Possible Causes & Solutions:

  • Isomer Formation: Friedel-Crafts acylation on substituted benzenes can lead to a mixture of ortho and para isomers. The ethylenedioxy group in 1,4-benzodioxan is an ortho-, para-director.

    • Controlling Regioselectivity: The choice of solvent and catalyst can influence the ortho/para ratio.[4] Generally, bulkier Lewis acids or lower reaction temperatures may favor the formation of the less sterically hindered para product. However, for 1,4-benzodioxan, acylation typically occurs at the 6-position. Significant deviation from this suggests other issues.

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.[4] The introduction of the first acyl group is deactivating, which usually prevents a second acylation.[8][9]

    • Mitigation Strategy: Use a stoichiometric amount of the limiting reagent (typically the 1,4-benzodioxan) relative to the 3-chlorobenzoyl chloride and Lewis acid. Adding the acyl chloride solution slowly to the mixture of the aromatic substrate and Lewis acid can also help to minimize localized high concentrations of the acylating agent.

  • Side Reactions of the Acyl Chloride: In the presence of a Lewis acid, 3-chlorobenzoyl chloride could potentially undergo self-condensation or other undesired reactions, though this is less common under standard acylation conditions.

Experimental Workflow and Visualization

To aid in troubleshooting, a clear understanding of the reaction mechanism and a systematic workflow are essential.

Generalized Friedel-Crafts Acylation Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion.[2][9]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration AcylChloride 3-Chlorobenzoyl Chloride Complex Acyl Chloride-Lewis Acid Complex AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon Cleavage AlCl4 [AlCl₄]⁻ Complex->AlCl4 SigmaComplex Sigma Complex (Carbocation Intermediate) AcyliumIon->SigmaComplex + 1,4-Benzodioxan AlCl4->LewisAcid + H⁺ HCl HCl Benzodioxan 1,4-Benzodioxan Product This compound SigmaComplex->Product - H⁺ Hplus H⁺ G Start Reaction Failure (Low/No Product) CheckReagents Step 1: Reagent Integrity Check Purity of 1,4-benzodioxan Activity of 3-chlorobenzoyl chloride Freshness of Lewis Acid Start->CheckReagents CheckConditions Step 2: Reaction Condition Verification Anhydrous conditions (glassware, solvent) Correct stoichiometry Efficient stirring CheckReagents->CheckConditions Reagents OK Optimize Step 3: Optimization Adjust temperature Vary reaction time Screen alternative Lewis acids (e.g., FeCl₃) CheckConditions->Optimize Conditions Verified AnalyzeByproducts Step 4: Byproduct Analysis Isolate and characterize impurities (NMR, MS) Identify source of side reactions Optimize->AnalyzeByproducts Byproducts Persist Success Successful Synthesis Optimize->Success Yield Improved AnalyzeByproducts->Optimize

Caption: A systematic troubleshooting workflow.

Detailed Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the synthesis. Deviations from this can be systematically explored during optimization.

Materials:

  • 1,4-Benzodioxan

  • 3-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous DCM to the flask, and cool the resulting slurry to 0°C in an ice bath.

  • In a separate flask, dissolve 1,4-benzodioxan (1.0 equivalent) and 3-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the solution from step 3 to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry at 0°C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

The successful synthesis of this compound via Friedel-Crafts acylation is highly dependent on meticulous experimental technique, particularly with respect to maintaining anhydrous conditions and using high-quality reagents. By understanding the fundamental principles of the reaction and employing a systematic approach to troubleshooting, researchers can effectively overcome common challenges and achieve high yields of the desired product. This guide serves as a foundational resource to diagnose and resolve issues encountered in the laboratory, ultimately facilitating progress in your research and development endeavors.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
  • Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education. ACS Publications.
  • BenchChem. (n.d.). Impact of Lewis acid catalyst choice on Friedel-Crafts acylation with 4-Acetylpiperidine-1-carbonyl chloride.
  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • BenchChem. (n.d.). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis.

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Technical Support Center: Synthesis of 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-3',4'-(ethylenedioxy)benzophenone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into the catalytic Friedel-Crafts acylation used to produce this key intermediate. Here, we address common experimental challenges in a direct question-and-answer format, focusing on the critical role of the catalyst in achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing this compound?

The most common and direct method is the Friedel-Crafts acylation of 1,4-benzodioxan with 3-chlorobenzoyl chloride.[1][2] This reaction is an electrophilic aromatic substitution where a Lewis acid catalyst is essential to activate the 3-chlorobenzoyl chloride, forming a reactive acylium ion that is then attacked by the electron-rich 1,4-benzodioxan ring.[2][3]

Q2: Which Lewis acid catalysts are most effective, and what are their primary differences?

Aluminum chloride (AlCl₃) is the most frequently used catalyst due to its strong Lewis acidity and high activity.[1][4] However, other Lewis acids like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be employed.[4] The choice of catalyst presents a trade-off between reactivity, cost, and handling requirements.

CatalystRelative Lewis AcidityKey AdvantagesKey Disadvantages
Aluminum Chloride (AlCl₃) StrongHigh reactivity, leading to faster reaction times; cost-effective.Extremely sensitive to moisture[4][5][6]; requires stoichiometric amounts[7][8]; can promote side reactions if not controlled.
Ferric Chloride (FeCl₃) ModerateMilder than AlCl₃, potentially offering better selectivity[4]; less moisture-sensitive than AlCl₃.Generally lower reactivity, may require higher temperatures or longer reaction times.[4]
Zinc Chloride (ZnCl₂) MildGood selectivity, suitable for sensitive substrates.[4]Significantly lower reactivity, often resulting in lower yields or requiring harsh conditions.[4]
Alternative Catalysts VariesGreener options like zeolites or metal triflates can be recyclable and reduce hazardous waste.[9][10]May require significant process optimization; can be more expensive.
Q3: Why are stoichiometric amounts of AlCl₃ required instead of catalytic amounts?

In Friedel-Crafts acylation, the ketone product, this compound, is a Lewis base. It readily forms a stable complex with the AlCl₃ catalyst.[5][7][8] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acyl chloride molecules. Therefore, at least one molar equivalent of AlCl₃ relative to the limiting reagent is necessary to drive the reaction to completion.[7][8] The active catalytic species is regenerated only during the aqueous workup, which breaks down the ketone-AlCl₃ complex.[8]

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to their resolution, with a focus on the catalyst's role.

Problem 1: Very Low or No Product Yield

Q: My reaction has failed or the yield is less than 10%. I've recovered most of my starting 1,4-benzodioxan. What is the most likely cause?

A: This is a classic symptom of catalyst failure. The primary suspect is catalyst inactivity due to moisture.

Causality & Resolution:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water.[5][6] Any moisture in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst, halting the reaction before it can begin.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C) and cooled under an inert atmosphere (N₂ or Argon). Use a high-purity, anhydrous grade of AlCl₃ from a freshly opened container. Solvents like dichloromethane or 1,2-dichloroethane must be anhydrous.

  • Insufficient Catalyst Loading: As discussed in the FAQ, a stoichiometric amount of AlCl₃ is mandatory.[7][8] Using a merely "catalytic" amount (e.g., 0.1 equivalents) will result in a reaction that stalls after a small percentage of conversion.

    • Solution: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically 3-chlorobenzoyl chloride). This ensures enough catalyst is available to both drive the reaction and account for complexation with the product.

  • Sub-optimal Temperature: While the initial formation of the acylium ion complex is often performed at low temperatures (0-5°C) to control the initial exotherm, the subsequent reaction with 1,4-benzodioxan may require elevated temperatures to proceed at a reasonable rate.[5]

    • Solution: After the initial addition, allow the reaction to warm to room temperature or gently heat to reflux (e.g., ~40°C for dichloromethane) and monitor by TLC or HPLC until the starting material is consumed.

Problem 2: Formation of Multiple Products and Impurities

Q: My TLC/HPLC analysis shows multiple spots/peaks, indicating a mixture of products. What causes this and how can the catalyst influence it?

A: This issue typically points to a lack of regioselectivity or the occurrence of side reactions. The catalyst and reaction conditions are key factors in controlling the outcome.

Causality & Resolution:

  • Isomer Formation: The ethylenedioxy group on 1,4-benzodioxan is an ortho-, para-directing activator.[11] While steric hindrance from the fused ring system favors acylation at the desired 6-position (para to the ether oxygen), some acylation can occur at the 5-position (ortho). The strength of the Lewis acid and the reaction temperature can influence this ortho/para ratio.

    • Solution: Employing milder conditions may improve selectivity. Try the reaction at a lower temperature for a longer duration. Alternatively, switching to a bulkier or milder Lewis acid like FeCl₃ might offer improved regioselectivity, though potentially at the cost of reaction speed.[4]

  • Polysubstitution: While the acyl group added to the ring is deactivating, making a second acylation less favorable[3][5], it can still occur if the reaction conditions are too harsh or if the starting aromatic ring is highly activated.

    • Solution: Use a precise 1:1 stoichiometry between the 3-chlorobenzoyl chloride and 1,4-benzodioxan. Avoid a large excess of the acylating agent.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues in this synthesis, emphasizing catalyst-related checkpoints.

G Troubleshooting Workflow for Benzophenone Synthesis start Low Yield or Reaction Failure check_catalyst Step 1: Verify Catalyst Integrity start->check_catalyst check_conditions Step 2: Check Reaction Conditions start->check_conditions check_reagents Step 3: Assess Reagent Quality start->check_reagents moisture Moisture Contamination? (Glassware, Solvent, Reagents) check_catalyst->moisture Primary Cause stoichiometry Correct Stoichiometry? (>1.0 eq. AlCl3) check_catalyst->stoichiometry temperature Optimal Temperature Profile? (Initial cooling, then RT/heat) check_conditions->temperature time Sufficient Reaction Time? (Monitor by TLC/HPLC) check_conditions->time purity Reagent Purity? (Fresh Acyl Chloride) check_reagents->purity sol_dry ACTION: Use Anhydrous Technique (Flame-dry glass, fresh solvent) moisture->sol_dry Resolution sol_stoich ACTION: Increase Catalyst to >1.1 eq. stoichiometry->sol_stoich Resolution sol_temp ACTION: Optimize Temperature (Allow to warm / gently heat) temperature->sol_temp Resolution sol_time ACTION: Increase Reaction Time time->sol_time Resolution sol_reagent ACTION: Purify or Use Fresh Reagents purity->sol_reagent Resolution

Caption: A step-by-step diagnostic chart for troubleshooting low yields.

Validated Experimental Protocol

This protocol provides a reliable starting point for the synthesis, incorporating best practices for handling the catalyst.

Materials:

  • 1,4-Benzodioxan

  • 3-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), dilute (e.g., 1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a stream of nitrogen. Allow to cool to room temperature under a positive pressure of nitrogen.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM). Carefully add anhydrous aluminum chloride (1.1 equivalents) in one portion. Cool the resulting suspension to 0°C using an ice-water bath.[12]

  • Acyl Chloride Addition: Add 3-chlorobenzoyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5°C.

  • Aromatic Substrate Addition: After the acyl chloride addition is complete, add 1,4-benzodioxan (1.05 equivalents), dissolved in a small amount of anhydrous DCM, dropwise from the dropping funnel. A color change is typically observed.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat to reflux (~40°C) until complete.

  • Workup - Quenching: Cool the reaction mixture back to 0°C. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and dilute HCl.[6] This step is highly exothermic and will liberate HCl gas; perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol or isopropanol) or by column chromatography on silica gel to obtain the final product.

References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Benchchem. Technical Support Center: Alternative Catalysts for Cleaner Friedel-Crafts Acylation.
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Nandi, K. K., et al. (2020). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. Available from: [Link]

  • Sciencemadness.org. Alternatives to Friedl-Crafts reaction. (2020). Available from: [Link]

  • Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Research in Applied Science and Engineering Technology, 6(1a), 56-58.
  • Ashenhurst, J. (2018). Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

  • Benchchem. Impact of Lewis acid catalyst choice on Friedel-Crafts acylation with 4-Acetylpiperidine-1-carbonyl chloride.
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
  • Google Patents. (2001). WO2001051440A1 - A process for the preparation of substituted benzophenones.
  • Bartoli, M., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 734.
  • Organic Syntheses. Benzophenone. Available from: [Link]

  • International Journal of Research in Applied Science and Engineering Technology, 8(IV), (2020).
  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Available from: [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available from: [Link]

  • Contreras, R., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of the Mexican Chemical Society, 59(3), 173-179.
  • Lee, J. C., & Yeo, W. (2022). Friedel-Crafts Alkylation and Acylation Reactions for Biomolecular Chemistry. ChemRxiv.
  • Google Patents. (2017). CN106632486A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Available from: [Link]

  • YouTube. (2021). Friedel-Crafts Acylation reaction - related to Synthesis of Levodopa. Available from: [Link]

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Technical Support Center: Purification of 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 3-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the likely synthetic origin of this compound, and what common impurities should I expect?

A1: Understanding the Source of Impurities

The most common and industrially relevant synthesis for this class of compounds is the Friedel-Crafts acylation .[1][2] This reaction involves the electrophilic aromatic substitution of 1,4-benzodioxan with 3-chlorobenzoyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3]

Understanding this synthetic route is critical because the impurities present in your crude product are almost always byproducts of this reaction.

Common Impurities to Expect:

  • Unreacted Starting Materials: Residual 1,4-benzodioxan and 3-chlorobenzoyl chloride (or its hydrolyzed form, 3-chlorobenzoic acid).

  • Regioisomers: The primary synthetic challenge is controlling the position of acylation on the 1,4-benzodioxan ring. While the desired product is the 6-acylated isomer, acylation can also occur at the 5-position, leading to the formation of 2-Chloro-3',4'-(ethylenedioxy)benzophenone. These isomers often have very similar polarities, making them difficult to separate.

  • Catalyst Residues: Aluminum salts and their complexes can contaminate the crude product if the quenching and workup steps are incomplete.

  • Solvent Residues: Residual high-boiling point solvents used during the reaction or workup.

The goal of purification, primarily through recrystallization, is to select a solvent system that can effectively differentiate between the desired product and these specific impurities.

Q2: I'm struggling with solvent selection for recrystallization. What is the guiding principle?

A2: The "Ideal" Recrystallization Solvent: A Balancing Act

The perfect recrystallization solvent is one in which your target compound, this compound, exhibits high solubility at an elevated temperature (near the solvent's boiling point) and low solubility at a low temperature (e.g., 0-4 °C). Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).

Causality Behind Solvent Choice:

The structure of this compound has mixed polarity. The large aromatic rings and the chloro-substituent contribute to its non-polar character, while the ketone and two ether oxygen atoms provide polar, hydrogen-bond accepting sites. A successful solvent choice will leverage this dual nature.

A useful rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[4] Therefore, ketones (like acetone) or ethers (like THF) might be good starting points. However, due to the significant aromatic character, solvents like toluene may also be effective.[5]

Q3: My product is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A3: Troubleshooting Oiling Out - A Common Crystallization Hurdle

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This happens when the solution becomes supersaturated too quickly or at a temperature above the melting point of the solute in that specific solvent environment. An oil is not a purified form, as it readily traps impurities.

Root Causes and Solutions:

  • Cooling Rate is Too Fast: Plunging a hot, saturated solution directly into an ice bath is a common cause of oiling out.[6]

    • Solution: Allow the flask to cool slowly and undisturbed on a benchtop, insulated with a cork ring. Once at room temperature, cooling can be gradually continued in a refrigerator and then an ice bath. Patience is a critical factor in successful crystallization.[7]

  • Solution is Too Concentrated: Using too little solvent can lead to a supersaturation level that the system cannot handle, causing the product to crash out as an oil.

    • Solution: While the solution is still hot, add a small amount of additional hot solvent until the oil redissolves completely. Then, proceed with the slow cooling process.

  • Inappropriate Solvent Choice: The solvent may be too "good" or too "poor."

    • Solution: Switch to a different solvent system. Often, a two-solvent (or "solvent-pair") system is effective. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point). Heating to clarify and then slow cooling can yield excellent crystals.[4]

Q4: How do I perform a systematic solvent screen to optimize the purity of my product?

A4: A Step-by-Step Guide to Finding the Right Solvent System

A systematic approach is far more efficient than random guessing. This should be done on a small scale (e.g., 10-20 mg of crude product in a test tube) before committing your entire batch.

G cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Two-Solvent System Trial A Place ~10mg Crude in 8 Test Tubes B Add 0.5mL of a Different Solvent to Each Tube A->B C Observe at Room Temp. (RT) B->C D Does it Dissolve at RT? C->D E Heat to Boiling D->E No K Too Soluble (Reserve as 'Good' Solvent for Solvent Pair) D->K Yes F Does it Dissolve when Hot? E->F G Cool Slowly to RT, then 0°C F->G Yes J Poor Solvent (Reserve for Solvent Pair) F->J No H Do Crystals Form? G->H I Potential Good Single Solvent H->I Yes, Abundant H->K No, or Few L Dissolve Crude in Minimal 'Good' Solvent (from K) M Add 'Poor' Solvent (from J) Dropwise Until Cloudy L->M N Warm Gently to Redissolve M->N O Cool Slowly N->O P Optimal Solvent Pair Found O->P

Caption: A systematic workflow for selecting an optimal solvent system.

The following table provides a starting point for your solvent screen, ordered by increasing polarity. Given the structure of your compound, systems involving a good aromatic solvent paired with a non-polar anti-solvent are often successful.

SolventBoiling Point (°C)Polarity IndexRationale & Comments
Heptane/Hexane 98 / 690.1Non-polar. Unlikely to dissolve the product alone, but excellent as an anti-solvent.
Toluene 1112.4Aromatic. Good at dissolving the aromatic rings. Often works well for benzophenones.[5] Can be paired with heptane.
Dichloromethane (DCM) 403.1Halogenated. Often a very good solvent, but its low boiling point can make recrystallization difficult due to rapid evaporation.
Ethyl Acetate (EtOAc) 774.4Ester. A moderately polar solvent of choice. A hexane/EtOAc mixture is a very common and effective recrystallization system.[4][7]
Acetone 565.1Ketone. "Like dissolves like" principle suggests this could be effective.[4] Its low boiling point can be a challenge.
Isopropanol (IPA) 823.9Alcohol. Can form hydrogen bonds with the ketone/ether oxygens. Often a good choice for moderately polar compounds.
Ethanol (EtOH) 784.3Alcohol. Similar to IPA. A 95% ethanol/water mixture can sometimes be effective, with water acting as the anti-solvent.[4]
Methanol (MeOH) 655.1Alcohol. More polar than ethanol. A methanol/water system is used for some benzophenones.[8]
Q5: Can you provide a detailed, self-validating protocol for the recrystallization?

A5: Standard Operating Procedure for Recrystallization

This protocol incorporates checks to ensure the process is proceeding correctly. The diagram below outlines the key steps.

Caption: Step-by-step experimental workflow for recrystallization.

  • Dissolution: Place your crude this compound in an Erlenmeyer flask (not a beaker, to reduce solvent evaporation). Add a stir bar. In a separate flask, heat your chosen solvent to boiling. Add the hot solvent to your crude product in small portions while stirring and heating until the solid just dissolves.

    • Self-Validation Check: Have you used the minimum amount of solvent? Adding too much is the most common cause of failed recrystallization.[6] If you suspect you've added too much, you can boil off some solvent to re-concentrate the solution.

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, catalyst residues) in the hot solution, you must perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the solution into a pre-heated clean flask. Work quickly to prevent premature crystallization in the funnel.[6]

  • Slow Cooling: Cover the flask with a watch glass and set it on a cork ring or another insulated surface where it will not be disturbed. Allow it to cool slowly to room temperature. Large, high-purity crystals form under slow cooling conditions.[6] Rushing this step will trap impurities.

  • Crystal Growth: If crystals do not form once the solution is cool, try scratching the inside of the flask below the solvent level with a glass rod. If you have a pure crystal from a previous batch, add a tiny "seed" crystal. Once crystal growth begins, place the flask in a refrigerator, and then in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of the cold recrystallization solvent. Swirl the crystalline slurry in the flask and pour it into the funnel.

  • Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold solvent . This removes any mother liquor containing dissolved impurities that may be coating the crystal surfaces. Using warm solvent or too much solvent will dissolve your product and reduce your yield.

  • Drying: Leave the crystals in the funnel with the vacuum on for a few minutes to air dry. Then, transfer the solid to a watch glass or drying dish and dry under high vacuum to a constant weight.

By following this procedure, you can reliably improve the purity of your this compound. Always verify final purity with an appropriate analytical method, such as HPLC, GC-MS, or ¹H NMR.

References
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Validation & Comparative

A Comparative Guide to the Synthesis of 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-3',4'-(ethylenedioxy)benzophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features, combining a chlorinated phenyl ring with an ethylenedioxy-substituted phenyl moiety, make it a valuable building block for accessing complex molecular architectures. The efficient and scalable synthesis of this benzophenone derivative is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing.

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of three major synthetic routes: Friedel-Crafts acylation, Grignard reagent addition, and Suzuki-Miyaura coupling. By examining the experimental data and underlying chemical principles, this document aims to equip researchers with the necessary insights to select the most suitable method for their specific application, considering factors such as yield, purity, scalability, and environmental impact.

Methodology 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely employed method for the formation of aryl ketones, making it a primary candidate for the synthesis of this compound.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Chemical Principles and Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride (3-chlorobenzoyl chloride) with a Lewis acid, typically aluminum chloride (AlCl₃). This acylium ion then attacks the electron-rich aromatic ring of 1,4-benzodioxan. The ethylenedioxy group is an ortho-, para-director, and due to steric hindrance at the ortho positions, the acylation predominantly occurs at the para-position (position 6) of the 1,4-benzodioxan ring. A subsequent workup with acid liberates the desired benzophenone from its complex with the Lewis acid.

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Product Formation 3-chlorobenzoyl_chloride 3-Chlorobenzoyl Chloride Acylium_ion Acylium Ion Complex 3-chlorobenzoyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ AlCl3->Acylium_ion Sigma_complex Sigma Complex (Wheland Intermediate) Acylium_ion->Sigma_complex 1,4-benzodioxan 1,4-Benzodioxan 1,4-benzodioxan->Sigma_complex + Acylium Ion Product_complex Product-Catalyst Complex Sigma_complex->Product_complex - H⁺, -AlCl₃ Final_Product This compound Product_complex->Final_Product Acid Workup

Figure 1: General mechanism of the Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol

A detailed experimental protocol for a reaction analogous to the synthesis of the target molecule is described in a patent for the preparation of a similar benzaldehyde derivative, which reports a yield of 71%.[3] The following is a representative procedure adapted for the synthesis of this compound:

  • Reaction Setup: To a stirred solution of 1,4-benzodioxan in a suitable solvent (e.g., dichloromethane or nitrobenzene), add anhydrous aluminum chloride in portions at 0-5 °C under an inert atmosphere.

  • Acylation: Slowly add a solution of 3-chlorobenzoyl chloride in the same solvent to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the final product.[3]

Methodology 2: Grignard Reaction

The Grignard reaction provides a powerful alternative for the formation of carbon-carbon bonds and can be effectively utilized for the synthesis of benzophenones.[4] This method involves the nucleophilic addition of a Grignard reagent to a carbonyl compound, followed by oxidation.

Chemical Principles and Mechanistic Rationale

This synthetic route involves two key steps. First, the preparation of the Grignard reagent, 3-chlorophenylmagnesium bromide, from the reaction of 3-chlorobromobenzene with magnesium metal in an anhydrous ether solvent.[5] Second, the nucleophilic addition of this Grignard reagent to a suitable electrophile derived from 1,4-benzodioxan, such as 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde or a corresponding ester. This addition reaction forms a secondary alcohol intermediate. Subsequent oxidation of this alcohol yields the desired ketone, this compound.

Grignard Reaction Workflow cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Oxidation 3-chlorobromobenzene 3-Chlorobromobenzene Grignard_reagent 3-Chlorophenyl- magnesium bromide 3-chlorobromobenzene->Grignard_reagent + Mg Mg Mg Mg->Grignard_reagent Alcohol_intermediate Secondary Alcohol Intermediate Grignard_reagent->Alcohol_intermediate + Aldehyde Aldehyde 2,3-Dihydro-1,4-benzodioxin- 6-carbaldehyde Aldehyde->Alcohol_intermediate Final_Product This compound Alcohol_intermediate->Final_Product Oxidation (e.g., PCC, DMP)

Figure 2: Workflow for the Grignard-based synthesis of this compound.

Experimental Protocol

A procedure for a similar Grignard addition to an aldehyde with subsequent workup reports a high yield of 95%.[6] The following is a representative procedure for the synthesis of the target molecule:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine and a solution of 3-chlorobromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining 3-chlorobromobenzene solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Addition Reaction: Cool the Grignard reagent to 0 °C and slowly add a solution of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in anhydrous THF.

  • Quenching and Workup: After the addition is complete, warm the reaction mixture to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Oxidation: Dissolve the crude secondary alcohol in dichloromethane and add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).

  • Purification: Filter the reaction mixture through a pad of silica gel to remove the oxidant byproducts. Concentrate the filtrate and purify the residue by column chromatography to obtain the final product.

Methodology 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, and it can be adapted for the synthesis of diaryl ketones.[7][8][9]

Chemical Principles and Mechanistic Rationale

This approach involves the palladium-catalyzed reaction between an organoboron compound (e.g., 3-chlorophenylboronic acid) and an organohalide (e.g., 6-bromo-1,4-benzodioxan). The catalytic cycle involves three main steps: oxidative addition of the organohalide to the palladium(0) complex, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. To synthesize the ketone, this can be a carbonylative coupling where carbon monoxide is introduced, or a coupling with an acyl chloride derivative. A more direct approach involves the coupling of an arylboronic acid with an aroyl chloride.

Suzuki-Miyaura Coupling cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Product Boronic_acid 3-Chlorophenylboronic acid Transmetalation Transmetalation Boronic_acid->Transmetalation Aroyl_chloride 6-Bromo-1,4-benzodioxan- (if not using aroyl chloride) Oxidative_addition Oxidative Addition Aroyl_chloride->Oxidative_addition Pd_catalyst Pd Catalyst Pd_catalyst->Oxidative_addition Base Base Base->Transmetalation Oxidative_addition->Transmetalation Reductive_elimination Reductive Elimination Transmetalation->Reductive_elimination Reductive_elimination->Pd_catalyst Regeneration Final_Product This compound Reductive_elimination->Final_Product

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling for diaryl ketone synthesis.

Experimental Protocol

The following is a representative procedure for the synthesis of the target molecule via a Suzuki-Miyaura coupling of an aroyl chloride with a boronic acid, a method known for its high chemoselectivity.[10]

  • Reaction Setup: In a reaction vessel, combine 3-chlorophenylboronic acid, 2,3-dihydro-1,4-benzodioxane-6-carbonyl chloride, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or CsF) in a suitable solvent system (e.g., toluene/water or dioxane).

  • Reaction Execution: Degas the mixture and heat it under an inert atmosphere at a specified temperature (typically 80-100 °C) for several hours.

  • Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. After completion, cool the reaction mixture to room temperature and add water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired benzophenone.

Comparative Analysis

FeatureFriedel-Crafts AcylationGrignard ReactionSuzuki-Miyaura Coupling
Starting Materials 1,4-benzodioxan, 3-chlorobenzoyl chloride, AlCl₃3-chlorobromobenzene, Mg, 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde3-chlorophenylboronic acid, 6-halo-1,4-benzodioxan derivative, Pd catalyst, base
Number of Steps 12 (Grignard formation + addition/oxidation)1
Typical Yield Moderate to Good (e.g., ~71% for a similar reaction)[3]High (e.g., ~95% for a similar reaction, excluding oxidation)[6]Good to Excellent
Reagent Sensitivity Moisture-sensitive Lewis acidHighly moisture- and air-sensitive Grignard reagentGenerally air- and moisture-tolerant
Catalyst Stoichiometric Lewis acid (AlCl₃)None for addition; requires stoichiometric oxidantCatalytic amount of Palladium
Waste Products Significant acidic and aluminum-containing wasteMagnesium salts and oxidant byproductsMinimal, catalyst can often be recycled
Scalability Well-established for industrial scaleCan be challenging due to exothermicity and sensitivityGenerally good, with catalyst cost being a factor
Substrate Scope Limited by electron-withdrawing groups on the aromatic ringBroad, but sensitive to other electrophilic functional groupsVery broad, high functional group tolerance

Conclusion

The synthesis of this compound can be effectively achieved through several distinct methodologies, each with its own set of advantages and disadvantages.

  • Friedel-Crafts acylation represents a direct and well-established one-step method. However, it requires stoichiometric amounts of a moisture-sensitive Lewis acid catalyst, which can lead to significant waste generation and challenges in purification.

  • The Grignard reaction offers a high-yielding pathway, but it is a two-step process that involves the handling of highly reactive and sensitive organometallic reagents, demanding stringent anhydrous conditions.

  • Suzuki-Miyaura coupling stands out as a modern and versatile method with high functional group tolerance and the use of only a catalytic amount of palladium. While the cost of the palladium catalyst can be a consideration, the milder reaction conditions and reduced waste stream make it an attractive and environmentally benign option.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, cost considerations, and environmental regulations. For laboratory-scale synthesis where high yields are paramount and handling of sensitive reagents is feasible, the Grignard approach is very promising. For larger-scale, more environmentally conscious production, the Suzuki-Miyaura coupling presents a compelling alternative, provided the catalyst cost and recycling can be managed effectively. The Friedel-Crafts acylation remains a viable, classical option, particularly when cost of starting materials is a primary driver.

References

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A Comparative Spectroscopic Guide to 3-Chloro-3',4'-(ethylenedioxy)benzophenone and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the spectral data for 3-Chloro-3',4'-(ethylenedioxy)benzophenone and its key structural analogs. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of small molecules. This document moves beyond a simple presentation of data, offering insights into the rationale behind spectral interpretation and the experimental methodologies employed.

Introduction: The Rationale for Spectroscopic Comparison

In the field of medicinal chemistry and materials science, precise structural elucidation is paramount. This compound is a molecule of interest due to its combination of a halogenated benzophenone scaffold, a common pharmacophore, and a rigidifying ethylenedioxy group. Understanding its spectral signature is crucial for quality control, reaction monitoring, and for predicting the properties of more complex derivatives.

Due to the limited availability of direct experimental spectra for this compound in public databases, a comparative approach using well-characterized analogs is the most logical and scientifically rigorous method for predicting and interpreting its spectral features. This guide will leverage the known spectral data of Benzophenone , 3-Chlorobenzophenone , and 1,4-Benzodioxan to deconstruct and predict the spectral characteristics of the target molecule.

Predicted Spectral Characteristics of this compound

The structure of this compound can be dissected into three key components for spectral analysis: the benzoyl group, the 3-chlorophenyl group, and the 3',4'-(ethylenedioxy)phenyl group.

G This compound This compound Benzophenone Core Benzophenone Core This compound->Benzophenone Core 3-Chlorophenyl Group 3-Chlorophenyl Group This compound->3-Chlorophenyl Group Ethylenedioxy Group Ethylenedioxy Group This compound->Ethylenedioxy Group

Caption: Structural components of this compound.

By analyzing the spectral data of analogs representing these components, we can build a comprehensive picture of the expected NMR, IR, and Mass Spectrometry data for our target compound.

Comparative Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns of the protons and carbons in our target molecule can be predicted by examining its analogs.

Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental)

CompoundAromatic Protons (ppm)Ethylenedioxy Protons (ppm)Solvent
Benzophenone 7.5-8.0[1]N/ACDCl₃
3-Chlorobenzophenone 7.3-7.8N/ACDCl₃
1,4-Benzodioxan ~6.8[2]~4.2[2]CDCl₃
This compound (Predicted) 6.9-7.8~4.3CDCl₃

¹H NMR Analysis:

  • Benzophenone provides the baseline for the aromatic proton signals, which typically appear between 7.5 and 8.0 ppm.[1]

  • 3-Chlorobenzophenone introduces electronic effects from the chlorine atom, causing slight shifts in the signals of the chlorinated ring. The electron-withdrawing nature of the chlorine will generally lead to a downfield shift for adjacent protons.

  • 1,4-Benzodioxan is our model for the ethylenedioxy group. The protons on the dioxan ring are shielded and appear significantly upfield, typically around 4.2 ppm.[2]

  • Predicted Spectrum for this compound: We anticipate a complex aromatic region (6.9-7.8 ppm) resulting from the superposition of the signals from the 3-chlorophenyl and the ethylenedioxy-substituted phenyl rings. A characteristic singlet or narrow multiplet around 4.3 ppm is expected for the four equivalent protons of the ethylenedioxy group.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Experimental)

CompoundAromatic Carbons (ppm)Carbonyl Carbon (ppm)Ethylenedioxy Carbons (ppm)Solvent
Benzophenone 120-140~196N/ACDCl₃
3-Chlorobenzophenone 125-140~195[3]N/ACDCl₃
1,4-Benzodioxan-6-yl methyl ketone 117-148~196~64CDCl₃
This compound (Predicted) 115-150~195~64CDCl₃

¹³C NMR Analysis:

  • The carbonyl carbon of benzophenones is highly deshielded and appears around 195-197 ppm.[3]

  • The chlorine atom in 3-Chlorobenzophenone will have a notable effect on the chemical shifts of the carbons in its ring, with the carbon directly bonded to the chlorine showing a characteristic shift.

  • The 1,4-Benzodioxan moiety will introduce signals for the two carbons of the ethylenedioxy group in the aliphatic region, typically around 64 ppm.

  • Predicted Spectrum for this compound: The ¹³C NMR spectrum is expected to show a carbonyl signal around 195 ppm, a complex set of aromatic signals between 115 and 150 ppm, and two signals in the aliphatic region around 64 ppm corresponding to the ethylenedioxy carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups. The key absorption for our target molecule and its analogs is the carbonyl (C=O) stretch.

Table 3: Comparative IR Spectral Data (Predicted and Experimental)

CompoundC=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
Benzophenone ~1660~1600, 1450N/AN/A
3-Chlorobenzophenone ~1665~1590, 1475N/A~700-800
1,4-Benzodioxan N/A~1590, 1490~1250N/A
This compound (Predicted) ~1660~1600, 1500, 1450~1250~700-800

IR Analysis:

  • The carbonyl stretch in aromatic ketones like benzophenone is typically found around 1660 cm⁻¹.[4] Conjugation with the aromatic rings lowers this frequency compared to aliphatic ketones.[4]

  • The presence of the chlorine atom in 3-Chlorobenzophenone has a minor electronic effect on the C=O stretch but introduces a characteristic C-Cl stretching vibration in the fingerprint region (around 700-800 cm⁻¹).

  • The 1,4-Benzodioxan ring will exhibit strong C-O stretching bands, typically around 1250 cm⁻¹.

  • Predicted Spectrum for this compound: The IR spectrum should prominently feature a strong carbonyl absorption around 1660 cm⁻¹. Additionally, we expect to see aromatic C=C stretching bands, strong C-O stretching bands from the ethylenedioxy group, and a C-Cl stretching band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Table 4: Comparative Mass Spectrometry Data (Predicted and Experimental)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Benzophenone 182105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
3-Chlorobenzophenone 216/218 (isotope pattern)139/141 (ClC₆H₄CO⁺), 111/113 (ClC₆H₄⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
1,4-Benzodioxan-6-yl(phenyl)methanone 240163 (ethylenedioxyphenylcarbonyl⁺), 135, 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
3-Chloro-3',4'-(ethylenedioyo)benzophenone (Predicted) 288/290 (isotope pattern)181/183 (ClC₆H₄CO⁺), 163 (ethylenedioxyphenylcarbonyl⁺), 139/141, 135, 111/113, 105, 77

MS Analysis:

  • The fragmentation of benzophenones is dominated by cleavage at the carbonyl group, leading to the formation of benzoyl cations.[5][6]

  • 3-Chlorobenzophenone will exhibit a characteristic 3:1 isotope pattern for the molecular ion and any chlorine-containing fragments due to the presence of ³⁵Cl and ³⁷Cl.

  • The ethylenedioxy -substituted ring is relatively stable, and fragmentation will likely involve the loss of the entire substituted benzoyl group.

  • Predicted Spectrum for this compound: The mass spectrum should show a molecular ion peak at m/z 288 with an M+2 peak at m/z 290, confirming the presence of one chlorine atom. Key fragments would include the 3-chlorobenzoyl cation (m/z 139/141) and the ethylenedioxy-benzoyl cation (m/z 163).

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). Transfer to a 5 mm NMR tube. Transfer to a 5 mm NMR tube. Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3).->Transfer to a 5 mm NMR tube. Insert sample into the NMR spectrometer. Insert sample into the NMR spectrometer. Tune and shim the probe. Tune and shim the probe. Insert sample into the NMR spectrometer.->Tune and shim the probe. Acquire 1H and 13C spectra using standard pulse programs. Acquire 1H and 13C spectra using standard pulse programs. Tune and shim the probe.->Acquire 1H and 13C spectra using standard pulse programs. Apply Fourier transform. Apply Fourier transform. Phase and baseline correct the spectra. Phase and baseline correct the spectra. Apply Fourier transform.->Phase and baseline correct the spectra. Calibrate chemical shifts to the residual solvent peak. Calibrate chemical shifts to the residual solvent peak. Phase and baseline correct the spectra.->Calibrate chemical shifts to the residual solvent peak. G cluster_0 Sample Preparation (ATR) cluster_1 Data Acquisition cluster_2 Data Processing Place a small amount of the solid sample directly on the ATR crystal. Place a small amount of the solid sample directly on the ATR crystal. Collect a background spectrum of the empty ATR crystal. Collect a background spectrum of the empty ATR crystal. Collect the sample spectrum. Collect the sample spectrum. Collect a background spectrum of the empty ATR crystal.->Collect the sample spectrum. The instrument software automatically subtracts the background from the sample spectrum. The instrument software automatically subtracts the background from the sample spectrum.

Caption: Workflow for ATR-FTIR data acquisition.

Causality: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solids that requires minimal sample preparation. [7]A background spectrum is essential to remove contributions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts. [8]

Mass Spectrometry (MS)

G cluster_0 Sample Preparation cluster_1 Data Acquisition (ESI) cluster_2 Data Analysis Dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Infuse the sample solution into the electrospray ionization (ESI) source. Infuse the sample solution into the electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode. Acquire the mass spectrum in positive ion mode. Infuse the sample solution into the electrospray ionization (ESI) source.->Acquire the mass spectrum in positive ion mode. Identify the molecular ion peak and characteristic fragment ions. Identify the molecular ion peak and characteristic fragment ions.

Caption: Workflow for ESI-MS data acquisition.

Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like benzophenones, often yielding a prominent molecular ion peak which is crucial for determining the molecular weight. [9]Analysis in positive ion mode is typical for ketones, which can be readily protonated.

Conclusion

This guide has provided a comprehensive framework for the spectral analysis of this compound through a detailed comparison with its structural analogs. By understanding the individual contributions of the 3-chlorophenyl and 3',4'-(ethylenedioxy)phenyl moieties, as well as the core benzophenone structure, researchers can confidently predict and interpret the NMR, IR, and MS spectra of the target compound. The provided experimental workflows, grounded in established scientific principles, offer a reliable approach for obtaining high-quality data for this and similar molecules. This comparative methodology serves as a powerful tool in the arsenal of chemists for the unambiguous characterization of novel compounds.

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A Comparative Guide to the Biological Activity of 3-Chloro-3',4'-(ethylenedioxy)benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzophenone Scaffold as a Privileged Structure in Drug Discovery

The benzophenone core, a simple diphenyl ketone structure, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its derivatives are found in numerous natural products and synthetic compounds, exhibiting a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3][4] The structural versatility of the benzophenone framework, particularly its two aryl rings, allows for extensive chemical modification to optimize pharmacological properties and fine-tune therapeutic potential.[1][5]

This guide focuses on a specific subclass: 3-Chloro-3',4'-(ethylenedioxy)benzophenone and its related derivatives. The introduction of a halogen atom—in this case, chlorine—and a rigid ethylenedioxy group are strategic modifications. Halogenation is a well-established method for enhancing the potency of bioactive molecules, often by improving binding affinity to target proteins through halogen bonds.[1] The ethylenedioxy moiety introduces conformational rigidity and alters the electronic properties of the phenyl ring, which can significantly influence molecular interactions and biological response.

This document provides researchers, scientists, and drug development professionals with an in-depth comparative analysis of the biological activities of these derivatives. We will explore their synthesis, delve into their anticancer and antimicrobial potential with supporting quantitative data, and provide detailed, field-proven experimental protocols to enable reproducible and verifiable research.

Synthesis of the Benzophenone Core: The Friedel-Crafts Acylation

The construction of the benzophenone skeleton is most commonly achieved via the Friedel-Crafts acylation .[2][6][7] This robust and versatile reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[7]

For the synthesis of this compound, the logical pathway involves the reaction of 1,4-benzodioxan (the source of the 3',4'-(ethylenedioxy)phenyl group) with 3-chlorobenzoyl chloride, catalyzed by AlCl₃.

cluster_reactants Reactants reactant1 1,4-Benzodioxan reaction Friedel-Crafts Acylation reactant1->reaction reactant2 3-Chlorobenzoyl Chloride reactant2->reaction catalyst Lewis Acid Catalyst (e.g., AlCl₃) catalyst->reaction Catalyzes product This compound reaction->product Yields

Caption: General workflow for Friedel-Crafts acylation synthesis.

Comparative Biological Activity

While specific data for this compound is limited in publicly available literature, we can infer its potential by comparing it with structurally related benzophenone derivatives. The following sections provide a comparative analysis based on extensive studies of this compound class.

Anticancer Activity

Benzophenone derivatives have emerged as a promising class of anticancer agents.[6] A primary mechanism of action for many of these compounds is the disruption of microtubule dynamics by binding to the colchicine site on tubulin.[8] This interference with microtubule polymerization arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.[3][8]

The presence of a chloro-substituent, as seen in the title compound, is a key feature for enhancing cytotoxic effects. Halogenation can significantly increase the binding affinity of the molecule to its biological target.[1]

Comparative Anticancer Potency of Benzophenone Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various substituted benzophenone derivatives against several human cancer cell lines, providing a benchmark for evaluating new analogs.

Compound IDKey Structural FeaturesCancer Cell LineIC₅₀ (µM)Reference
Compound 1 4-amino, 3'-nitro substitutionHL-60, A-549, SMMC-77210.48, 0.82, 0.26[5]
Compound 3c Morpholino substitutionSMMC-77210.111[2]
Compound 6e Guanylhydrazone derivativeA498 (Renal)0.30[2]
Unnamed Analog 2-hydroxybenzophenoneMDA-MB-231 (Breast)12.09[1]
Compound 45 Stavudine conjugateSGC-7901 (Gastric)0.77[1]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines (e.g., leukemia, lung, liver, breast) is critical for assessing the breadth of a compound's anticancer spectrum. The IC₅₀ value—the concentration required to inhibit 50% of cell growth—is the gold-standard metric for quantifying and comparing in vitro cytotoxic potency.[9]

Antimicrobial Activity

The benzophenone scaffold is also a fertile ground for the development of novel antimicrobial agents.[10][11] Derivatives incorporating moieties like azetidinone or 1,2,3-triazoles have demonstrated significant activity against a range of bacterial and fungal pathogens.[10][12] The mechanism of action can involve disruption of the bacterial cell wall, leading to the leakage of essential proteins and subsequent cell death.[13]

Comparative Antimicrobial Activity of Benzophenone Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) of selected benzophenone derivatives against common pathogens. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[14]

Compound IDKey Structural FeaturesMicroorganismMIC (µg/mL)Reference
Compound 9a Azetidinone derivativeStaphylococcus aureusNot specified, but potent[10]
Compound 9e Azetidinone derivativeAspergillus nigerNot specified, but potent[10]
Compound 3a 1,2,3-Triazole derivativeBacillus subtilisNot specified, but active[12]
2,2′,4-THBP Trihydroxy substitutionSalmonella Typhimurium62.5[13]

Trustworthiness Through Controls: When conducting antimicrobial susceptibility testing, it is imperative to include standard antibiotics (e.g., Chloramphenicol, Amoxicillin, Ketoconazole) as positive controls.[10] This validates the sensitivity of the microbial strains and the assay conditions. A vehicle control (e.g., DMSO) must also be run to ensure the solvent has no intrinsic antimicrobial activity.[10]

Authoritative Experimental Protocols

To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step protocols for evaluating the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[1] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[9][15]

start Start: Cancer Cell Culture step1 1. Cell Seeding Seed cells in 96-well plates (e.g., 5x10³ cells/well). Incubate 24h to allow adherence. start->step1 step2 2. Compound Treatment Add serial dilutions of benzophenone derivatives. Include vehicle & positive controls. step1->step2 step3 3. Incubation Incubate for 48-72 hours at 37°C. step2->step3 step4 4. MTT Addition Add MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours. step3->step4 step5 5. Formazan Solubilization Remove media, add DMSO to dissolve purple crystals. step4->step5 step6 6. Absorbance Measurement Read absorbance at 570 nm using a microplate reader. step5->step6 end End: Calculate IC₅₀ Values step6->end

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the overnight medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with a positive control (e.g., Cisplatin) and a vehicle control (medium with the highest concentration of DMSO used).[1]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C.

  • MTT Reagent Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours at 37°C.[1][15]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[1]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) by exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid medium.[14][16]

Detailed Steps:

  • Compound Preparation: Prepare a 2-fold serial dilution of the benzophenone derivative in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[16] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate. This brings the total volume to 100 µL.

  • Controls: Include a positive control well (broth with inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[14][16]

Protocol 3: General Enzyme Inhibition Assay

Enzyme assays are fundamental to drug discovery and are used to measure how a compound affects the rate of an enzymatic reaction.[17][18] This protocol provides a general framework adaptable to many enzyme systems.

cluster_components Assay Components Enzyme Enzyme Solution Preincubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Preincubation Inhibitor Benzophenone Derivative (Inhibitor) Inhibitor->Preincubation Substrate Substrate (Chromogenic/Fluorogenic) Reaction Initiate Reaction (Add Substrate) Substrate->Reaction Preincubation->Reaction Detection Kinetic Measurement (Spectrophotometer/ Fluorometer) Reaction->Detection Analysis Data Analysis (Determine IC₅₀/ Inhibition Kinetics) Detection->Analysis

Caption: General workflow for an enzyme inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the test compound (inhibitor) in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme solution and varying concentrations of the benzophenone derivative. Include a positive control (a known inhibitor) and a negative control (no inhibitor).

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for binding.[17]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the formation of the product over time by monitoring the change in absorbance or fluorescence.[18]

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.[19]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on comparative analysis with related structures, these derivatives are predicted to possess significant anticancer and antimicrobial activities. The chloro- and ethylenedioxy-substitutions are key design elements intended to enhance potency and modulate pharmacological properties.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on synthesizing a library of these derivatives and performing comprehensive in vitro screening to establish clear structure-activity relationships (SAR). Promising candidates identified through these methods can then be advanced into more complex cellular and in vivo models to validate their therapeutic potential.

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A Comparative Analysis of 2-Chloro, 3-Chloro, and 4-Chloro Substituted Benzophenones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the 2-chloro, 3-chloro, and 4-chloro isomers of benzophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their physicochemical properties, spectroscopic signatures, synthesis, and reactivity. By understanding the impact of the chlorine substituent's position on the benzophenone framework, researchers can make more informed decisions in experimental design and molecular engineering.

Introduction: The Subtle Influence of Isomerism

Benzophenone and its derivatives are fundamental scaffolds in organic chemistry, finding widespread application as photoinitiators, pharmaceutical intermediates, and building blocks for complex molecules. The introduction of a chlorine atom onto one of the phenyl rings, while seemingly a minor modification, significantly alters the electronic and steric landscape of the molecule. The specific position of this halogen substituent—ortho (2-), meta (3-), or para (4-)—gives rise to distinct isomers with unique properties and reactivity profiles. This guide will elucidate these differences, providing a comprehensive resource for utilizing these valuable compounds.

Physicochemical Properties: A Tale of Three Isomers

The position of the chlorine atom markedly influences the physical properties of the chlorobenzophenone isomers, which in turn can affect their handling, solubility, and reaction kinetics.

Property2-Chlorobenzophenone3-Chlorobenzophenone4-Chlorobenzophenone
CAS Number 5162-03-81016-78-0134-85-0
Molecular Formula C₁₃H₉ClOC₁₃H₉ClOC₁₃H₉ClO
Molecular Weight 216.66 g/mol 216.66 g/mol 216.66 g/mol
Appearance White to light yellow solidWhite to almost white solidWhite to off-white solid
Melting Point (°C) 44 - 4883 - 87[1]74 - 78
Boiling Point (°C) 180 (at 15 mmHg)332[1]195-196 (at 17 mmHg) / 332

The higher melting point of the 3- and 4-chloro isomers compared to the 2-chloro isomer can be attributed to more efficient crystal lattice packing. The ortho-substitution in 2-chlorobenzophenone introduces steric hindrance, which can disrupt this packing.

Spectroscopic Analysis: Unmasking the Isomers

Spectroscopic techniques are indispensable for distinguishing between the chlorobenzophenone isomers. The electronic environment of each proton and carbon atom is unique, leading to characteristic shifts in NMR spectra. Similarly, vibrational modes and electronic transitions are influenced by the chlorine's position, resulting in distinct IR and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer. The electron-withdrawing nature of the chlorine atom and the carbonyl group deshields adjacent protons, shifting their signals downfield.

¹³C NMR: The position of the chlorine atom significantly impacts the chemical shifts of the carbons in the substituted phenyl ring. The carbonyl carbon signal also shows subtle shifts depending on the isomer. For 4-chlorobenzophenone, the reported ¹³C NMR chemical shifts in CDCl₃ are approximately 195.5, 138.9, 137.2, 135.9, 132.7, 131.5, 130.0, 128.7, and 128.4 ppm.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers are dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1650-1670 cm⁻¹. The exact position of this band can be subtly influenced by the electronic effects of the chlorine substituent. The C-Cl stretching vibration is also observable, typically in the fingerprint region.

UV-Vis Spectroscopy

The UV-Vis spectra of the chlorobenzophenone isomers exhibit characteristic absorption bands related to π → π* and n → π* electronic transitions. 4-Chlorobenzophenone, for instance, displays a maximum absorption (λmax) at 260 nm in alcohol.[2] The position and intensity of these bands can be influenced by the substitution pattern, affecting the photochemical behavior of the molecules.

Synthesis of Chlorobenzophenone Isomers: The Friedel-Crafts Acylation

The most common and versatile method for the synthesis of chlorobenzophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

The synthesis of a specific isomer is dictated by the choice of reactants. For example, 4-chlorobenzophenone is predominantly synthesized by the acylation of benzene with 4-chlorobenzoyl chloride, or by the acylation of chlorobenzene with benzoyl chloride.[3][4] It is important to note that the latter reaction, the benzoylation of chlorobenzene, yields a mixture of isomers, with the para-substituted product (4-chlorobenzophenone) being the major component, followed by the ortho-isomer (2-chlorobenzophenone), and a small amount of the meta-isomer (3-chlorobenzophenone). This product distribution is a direct consequence of the directing effects of the chlorine substituent on the aromatic ring.

Photochemistry cluster_ground Ground State cluster_excited Excited States BP_G Chlorobenzophenone (S₀) BP_S1 Singlet Excited State (S₁) BP_G->BP_S1 UV Light (hν) BP_T1 Triplet Excited State (T₁) BP_S1->BP_T1 Intersystem Crossing Product Photoreduction Product BP_T1->Product Hydrogen Abstraction H_donor Hydrogen Donor (e.g., Isopropanol) H_donor->Product

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Navigating the Spectral Landscape: A Comparative NMR Analysis of 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides a comprehensive, cross-referenced analysis of the anticipated NMR data for 3-Chloro-3',4'-(ethylenedioxy)benzophenone , a compound of interest for its potential applications stemming from its benzophenone core and substituted aromatic rings.

The Logic of Spectral Prediction: A Comparative Approach

The chemical shifts and coupling constants in an NMR spectrum are highly sensitive to the local electronic environment of each nucleus. By dissecting this compound into its constituent fragments—the 3-chlorophenyl ring, the benzophenone ketone linker, and the 3',4'-(ethylenedioxy)phenyl moiety—we can leverage existing data from simpler, analogous molecules to predict its spectral characteristics.

This comparative methodology not only allows for a confident prediction of the NMR data but also provides a deeper understanding of the electronic effects of each substituent on the overall molecular structure.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on an analysis of the reference compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-27.7 - 7.8d~1.8Ortho to the carbonyl and meta to the chlorine.
H-47.6 - 7.7dd~7.8, ~1.8Ortho to the chlorine and meta to the carbonyl.
H-57.4 - 7.5t~7.8Ortho to two protons.
H-67.5 - 7.6d~7.8Ortho to the carbonyl.
H-2'7.3 - 7.4d~2.0Ortho to the carbonyl and adjacent to the ethylenedioxy group.
H-5'6.9 - 7.0d~8.4Ortho to the ethylenedioxy oxygen.
H-6'7.4 - 7.5dd~8.4, ~2.0Ortho to the carbonyl and meta to the ethylenedioxy group.
-OCH₂CH₂O-4.3 - 4.4s-Symmetrical ethylenedioxy protons.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)Rationale for Prediction
C=O195 - 197Typical for a diaryl ketone.
C-1137 - 139Quaternary carbon attached to the carbonyl.
C-2130 - 132Methine carbon ortho to the carbonyl.
C-3134 - 136Quaternary carbon bearing the chlorine atom.
C-4128 - 130Methine carbon ortho to the chlorine.
C-5129 - 131Methine carbon.
C-6132 - 134Methine carbon ortho to the carbonyl.
C-1'130 - 132Quaternary carbon attached to the carbonyl.
C-2'110 - 112Methine carbon ortho to the carbonyl and ethylenedioxy group.
C-3'149 - 151Quaternary carbon of the ethylenedioxy group.
C-4'143 - 145Quaternary carbon of the ethylenedioxy group.
C-5'117 - 119Methine carbon ortho to the ethylenedioxy oxygen.
C-6'124 - 126Methine carbon.
-OCH₂CH₂O-64 - 66Methylene carbons of the ethylenedioxy group.

Comparative Analysis with Reference Compounds

To substantiate our predictions, a direct comparison with the experimental NMR data of key structural analogues is essential.

Table 3: Comparison of ¹H NMR Data (Chemical Shifts in ppm)

CompoundAromatic Protons-OCH₂CH₂O- Protons
Benzophenone [1][2]7.4 - 7.8-
4-Chlorobenzophenone [3]7.4 - 7.8-
1,4-Benzodioxan [4]~6.8~4.2
Predicted: this compound 6.9 - 7.84.3 - 4.4

Table 4: Comparison of ¹³C NMR Data (Chemical Shifts in ppm)

CompoundC=OAromatic Carbons-OCH₂CH₂O- Carbons
Benzophenone [5][6]~196128 - 138-
3-Chlorobenzophenone [7]~195128 - 139-
1,4-Benzodioxan [8]-117 - 143~64
Predicted: this compound 195 - 197110 - 15164 - 66

The comparative data reveals clear trends. The aromatic protons of the 3-chlorophenyl ring are expected to resonate in a region similar to that of 3-chlorobenzophenone, with slight variations due to the influence of the ethylenedioxy group on the other ring. The protons on the ethylenedioxy-substituted ring are anticipated to be shifted upfield compared to unsubstituted benzophenone, a consequence of the electron-donating nature of the ether oxygens. Similarly, the chemical shifts of the ethylenedioxy carbons are predicted based on the known values for 1,4-benzodioxan.

Experimental Protocols for NMR Data Acquisition

For researchers aiming to synthesize and characterize this compound, the following protocols for NMR data acquisition are recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy
  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Set the spectral width to cover a range of -1 to 13 ppm.

  • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • Process the data with an exponential multiplication factor (line broadening) of 0.3 Hz.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy
  • Acquire the spectrum on the same spectrometer, ensuring the carbon probe is properly tuned.

  • Use a proton-decoupled pulse sequence.

  • Set the spectral width to cover a range of 0 to 220 ppm.

  • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

  • Acquire several thousand scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Process the data with a line broadening of 1-2 Hz.

  • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, the acquisition of 2D NMR spectra is highly recommended.[9][10][11]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the aromatic spin systems.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[10]

Standard pulse programs available on modern NMR spectrometers should be utilized for these experiments.

Visualizing the Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz, illustrate the structure of this compound and the key predicted NMR correlations.

Caption: Molecular structure of this compound.

hmbc_correlations cluster_protons Protons cluster_carbons Carbons H2 H-2 CO C=O H2->CO ³J C1 C-1 H2->C1 ²J C3 C-3 H2->C3 ²J H6 H-6 H6->CO ³J H6->C1 ²J H2p H-2' H2p->CO ³J C1p C-1' H2p->C1p ²J H6p H-6' H6p->CO ³J H6p->C1p ²J CH2 -OCH2- C3p C-3' CH2->C3p ³J C4p C-4' CH2->C4p ³J

Caption: Key predicted HMBC correlations for structural elucidation.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the NMR spectral data for this compound. By leveraging a comparative approach with structurally similar compounds, we have established a reliable set of expected ¹H and ¹³C NMR data. The detailed experimental protocols offer a clear path for researchers to obtain and analyze high-quality spectra for this molecule. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel organic compounds, underscoring the power of predictive and comparative NMR analysis in modern chemical research.

References

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (n.d.).
  • 3-Chlorobenzophenone(1016-78-0) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Benzophenone(119-61-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1,4-Benzodioxan(493-09-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1H NMR of Benzhydrol & Benzophenone. (n.d.). CDN.
  • Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. (n.d.). The Royal Society of Chemistry.
  • 4-Chlorobenzophenone(134-85-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Benzophenone(119-61-9) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • 2D NMR. (n.d.).
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.

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A Senior Application Scientist's Guide to the Purity Assessment of 3-Chloro-3',4'-(ethylenedioxy)benzophenone by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Intermediate Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the integrity of a final active pharmaceutical ingredient (API) is intrinsically linked to the quality of its precursors. 3-Chloro-3',4'-(ethylenedioxy)benzophenone is a complex organic molecule whose structure suggests its potential role as a sophisticated building block or intermediate. Its benzophenone core, modified with a chloro-substituent and an ethylenedioxy group, presents a unique combination of functionalities. The precise purity of such an intermediate is paramount, as even trace impurities can propagate through subsequent synthetic steps, potentially leading to undesired side products, reduced yields, and complications in the final product's safety and efficacy profile.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a robust, self-validating protocol, and compare its performance against alternative techniques, furnishing researchers and drug development professionals with the critical insights needed for rigorous quality control.

The Analytical Challenge: Anticipating Potential Impurities

An effective purity method is one that can separate the main compound from all potential and actual impurities. The synthesis of this compound, likely proceeding via a Friedel-Crafts acylation or a related pathway, presents several classes of potential impurities.[1][2][3]

  • Unreacted Starting Materials: Residuals of 1,4-benzodioxan or 3-chlorobenzoyl chloride.

  • Isomeric By-products: Positional isomers arising from acylation at different points on the 1,4-benzodioxan ring.

  • Polysubstituted Products: Introduction of more than one acyl group onto the aromatic ring.[2]

  • Products of Side Reactions: Impurities stemming from reactions with residual moisture or other reactive species.

A robust analytical method must possess the specificity to resolve these structurally similar compounds from the main analyte peak.

Primary Analytical Approach: Reverse-Phase HPLC

For a non-volatile, UV-active molecule like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[4][5][6] Its high resolving power, quantitative accuracy, and adaptability make it the gold standard for pharmaceutical purity analysis.[7]

Causality Behind the Method: Why These Parameters?

The development of a successful HPLC method is not arbitrary; it is a systematic process rooted in the physicochemical properties of the analyte.[5]

  • Stationary Phase: The molecular structure features a largely non-polar backbone. A C18 (octadecylsilyl) bonded silica column is the logical starting point. Its hydrophobic nature will interact with the non-polar regions of the benzophenone, providing retention.

  • Mobile Phase: A combination of a polar aqueous phase (to facilitate interaction with the stationary phase) and a less polar organic modifier (to elute the compound) is required. Acetonitrile is often preferred over methanol for benzophenone analysis due to its lower viscosity and different selectivity, which can be advantageous for resolving closely related impurities.[8] A small amount of acid, like phosphoric or formic acid, is added to the aqueous phase to suppress the ionization of any residual silanols on the column, thereby improving peak shape and preventing tailing.[6]

  • Detection: The benzophenone chromophore provides strong UV absorbance. A photodiode array (PDA) or diode-array detector (DAD) is ideal. It not only quantifies the analyte but also provides spectral data, which is invaluable for peak purity assessment and impurity identification. Wavelengths around 254 nm and 280 nm are typically effective for benzophenones.[9]

  • Gradient Elution: Due to the potential for impurities with a wide range of polarities (from more polar starting materials to less polar by-products), a gradient elution is superior to an isocratic one.[4] It allows for the efficient elution of all compounds in a reasonable timeframe while maintaining sharp peaks, which enhances sensitivity.[4]

Proposed HPLC Purity Method

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the validity of the results on a per-run basis.[10]

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Chromatography Data System (CDS) for control and data processing.

Chromatographic Conditions:

Parameter Recommended Setting
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 50% B; 18.1-25 min: 50% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 254 nm (Primary), with full spectral scan from 200-400 nm |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

Trustworthiness: The Self-Validating System

Before analyzing any samples, the system's performance must be verified using a System Suitability Test (SST). This is a non-negotiable step mandated by pharmacopeial guidelines like USP <621>.[10][11][12][13] The objective of an SST is to demonstrate that the chromatographic system is adequate for the intended analysis.[10]

SST Protocol:

  • Prepare a standard solution of the this compound reference standard.

  • If available, prepare a resolution solution containing the main compound and a known, closely eluting impurity.

  • Perform five replicate injections of the standard solution.

Acceptance Criteria:

Parameter Specification Rationale
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, which is crucial for accurate integration.[14]
Precision (%RSD) ≤ 2.0% for peak area Demonstrates the reproducibility of the injection and detection system.[14]

| Resolution (Rs) | ≥ 2.0 (between main peak and closest impurity) | Guarantees that adjacent peaks are sufficiently separated for accurate quantitation.[14] |

No sample analysis is considered valid unless the SST criteria are met.[10] This practice ensures the trustworthiness and integrity of the generated data.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample receipt to final purity determination.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting Sample Receive Sample Batch Prep_Standard Prepare Reference Std. (0.5 mg/mL) Sample->Prep_Standard Prep_Sample Prepare Sample Solution (0.5 mg/mL) Sample->Prep_Sample SST Perform System Suitability Test (5 Replicate Injections) Prep_Standard->SST Prep_Sample->SST SST_Check SST Pass? SST->SST_Check Inject_Samples Inject Sample Solutions SST_Check->Inject_Samples Yes Troubleshoot Troubleshoot System (Check pump, column, etc.) SST_Check->Troubleshoot No Process_Data Integrate Chromatograms & Process Data Inject_Samples->Process_Data Purity_Calc Calculate Purity (% Area Normalization) Process_Data->Purity_Calc Report Generate Certificate of Analysis Purity_Calc->Report Troubleshoot->SST

Caption: HPLC Purity Analysis Workflow.

Comparative Guide: HPLC vs. Gas Chromatography (GC)

While HPLC is the primary recommended technique, it is instructive to compare it with another powerful separation science: Gas Chromatography.[15][16] GC is a viable alternative for purity analysis if the compound is thermally stable and sufficiently volatile.

Method Principles
  • HPLC: Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, primarily driven by polarity and hydrophobicity.[5]

  • GC: Separates compounds based on their partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a heated column. Separation is based on boiling point and interaction with the stationary phase.

Head-to-Head Performance Comparison
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Excellent. Ideal for non-volatile, high molecular weight compounds like benzophenones.Potentially suitable, but requires thermal stability and volatility. Risk of degradation at high temperatures.
Specificity High. Excellent resolution of structurally similar isomers and impurities.High. Can provide excellent resolution, especially with high-resolution capillary columns.
Sensitivity (LOD/LOQ) High. UV detection provides excellent sensitivity (ng range).Very High. Flame Ionization Detection (FID) is highly sensitive. Mass Spectrometry (MS) detection offers even greater sensitivity and structural information.
Sample Preparation Simple. Dissolve and inject.More complex. Often requires derivatization to increase volatility and thermal stability, adding time and potential for error.
Run Time Moderate (typically 15-30 minutes per sample).Fast (typically 5-20 minutes per sample).
Quantitation Excellent. Area percent normalization is a standard and reliable method.Excellent with FID, which has a uniform response factor for hydrocarbons.
Validation Well-established protocols (ICH, USP).[17][18][19][20]Well-established protocols, but fewer official compendial methods for this specific type of intermediate.
Expert Recommendation

For this compound, HPLC is the superior and more robust method for routine purity assessment. The primary reason is its direct applicability without the need for derivatization, which eliminates a significant source of potential analytical error and variability. The high molecular weight and complex structure of the analyte make it ideally suited for RP-HPLC, whereas its thermal stability for GC analysis would need to be rigorously verified to ensure that observed impurities are not artifacts of the analytical process itself.

Logical Framework for Batch Purity Assessment

The decision-making process for accepting or rejecting a batch of material relies on a clear, logical framework grounded in the validated analytical data.

Purity_Decision_Tree start Start: Analyze Batch sst_check System Suitability Met? start->sst_check purity_spec Purity ≥ 99.0%? sst_check->purity_spec Yes invalidate Action: Invalidate Run Investigate System Failure sst_check->invalidate No impurity_spec Any Single Impurity > 0.1%? purity_spec->impurity_spec Yes fail_purity Result: Batch REJECTED (Out of Specification for Purity) purity_spec->fail_purity No pass Result: Batch ACCEPTED impurity_spec->pass No fail_impurity Result: Batch REJECTED (Out of Specification for Impurity) impurity_spec->fail_impurity Yes

Caption: Decision Logic for Batch Acceptance.

Conclusion

The purity assessment of this compound is a critical quality control step that demands a robust, specific, and reliable analytical method. Reverse-Phase HPLC stands out as the most suitable technique, offering high-resolution separation of potential impurities without the need for sample derivatization. By implementing a well-designed method, grounded in the principles of chromatographic science and supported by rigorous, self-validating system suitability criteria, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate. This guide provides the foundational protocol and comparative insights necessary to establish a trustworthy and effective purity assessment program.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: U.S. Food and Drug Administration (FDA).

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY . Source: The United States Pharmacopeial Convention.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy.

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Source: Jordi Labs.

  • <621> CHROMATOGRAPHY . Source: U.S. Pharmacopeia (USP).

  • Are You Sure You Understand USP <621>? . Source: LCGC International.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . Source: U.S. Food and Drug Administration (FDA).

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions . Source: MicroSolv.

  • Understanding the Latest Revisions to USP <621> . Source: Agilent.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . Source: International Council for Harmonisation (ICH).

  • Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine . Source: National Institutes of Health (NIH).

  • What methods are used to test the purity of organic compounds? . Source: TutorChase.

  • Analytical Techniques for Organic Compounds . Source: Algor Cards.

  • HPLC Method Development and Validation for Pharmaceutical Analysis . Source: Technology Networks.

  • HPLC analysis: The reduction of benzophenone to Diphenylmethanol . Source: American Chemical Society (ACS).

  • HPLC Methods for analysis of Benzophenone . Source: HELIX Chromatography.

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis . Source: LCGC International.

  • Top 5 Methods of Assessing Chemical Purity . Source: Moravek, Inc.

  • Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks . Source: Taylor & Francis Online.

  • Overview of RP-HPLC method development for drug estimation . Source: Pharma Tutor.

  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS . Source: Ann & Sci. Res.

  • Modern Analytical Technique for Characterization Organic Compounds . Source: Preprints.org.

  • How to determine the purity of newly synthesized organic compound? . Source: ResearchGate.

  • Reversed Phase HPLC Method Development . Source: Phenomenex.

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation . Source: National Institutes of Health (NIH).

  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone . Source: Pearson.

  • Friedel–Crafts Acylation . Source: Sigma-Aldrich.

  • Friedel Crafts Acylation And Alkylation Reaction . Source: BYJU'S.

Sources

A Comparative Guide to the Synthesis of 3-Chloro-3',4'-(ethylenedioxy)benzophenone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Chloro-3',4'-(ethylenedioxy)benzophenone is a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency, cost-effectiveness, and scalability of its manufacturing process are critical considerations for drug development professionals. This in-depth technical guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes to this target molecule: Friedel-Crafts acylation, Suzuki coupling, and the Grignard reaction. Each pathway is critically evaluated based on experimental data, cost of raw materials, reaction efficiency, scalability, and safety and environmental considerations. Detailed experimental protocols and process visualizations are provided to aid researchers in selecting the most appropriate synthetic strategy for their specific needs.

Introduction: The Strategic Importance of this compound

Benzophenone and its derivatives are ubiquitous structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of this compound makes it a valuable precursor for the development of novel therapeutics. The presence of the chloro substituent and the ethylenedioxy group offers multiple points for further chemical modification, allowing for the exploration of a diverse chemical space in drug discovery programs.

The selection of a synthetic route for such a crucial intermediate is a multi-faceted decision that extends beyond simple chemical yield. It requires a holistic assessment of economic viability, process robustness, and environmental impact. This guide aims to provide a clear and objective comparison of the most common and feasible synthetic approaches to empower researchers and process chemists to make informed decisions.

Synthetic Route Analysis

This section details the three primary synthetic pathways to this compound, providing a step-by-step rationale for the experimental choices and a discussion of the underlying chemical principles.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. This approach involves the electrophilic aromatic substitution of 1,4-benzodioxan with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanism and Rationale:

The reaction proceeds through the formation of a highly electrophilic acylium ion from 3-chlorobenzoyl chloride and AlCl₃. This acylium ion is then attacked by the electron-rich 1,4-benzodioxan ring. The ethylenedioxy group is an ortho-, para-directing activator, leading to the desired substitution at the 6-position (para to the ether oxygen).

Friedel_Crafts cluster_start Starting Materials cluster_reagents Reagents cluster_product Product 3-chlorobenzoyl_chloride 3-Chlorobenzoyl Chloride Reaction_Vessel Reaction (e.g., in Dichloromethane) 3-chlorobenzoyl_chloride->Reaction_Vessel Acylating Agent 1,4-benzodioxan 1,4-Benzodioxan 1,4-benzodioxan->Reaction_Vessel Aromatic Substrate AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Vessel Catalyst Target_Molecule This compound Reaction_Vessel->Target_Molecule Friedel-Crafts Acylation

Caption: Workflow for Friedel-Crafts Acylation.

Advantages:

  • Directness: This is a one-step synthesis from readily available starting materials.

  • High Potential Yield: For activated aromatic systems like 1,4-benzodioxan, Friedel-Crafts acylation can provide good to excellent yields.[1]

  • Cost-Effective Starting Materials: Both 3-chlorobenzoyl chloride and 1,4-benzodioxan are commercially available at a reasonable cost.

Disadvantages:

  • Stoichiometric Catalyst: The reaction requires at least a stoichiometric amount of AlCl₃, which generates a significant amount of acidic waste during workup.[2]

  • Harsh Conditions: The use of a strong Lewis acid can lead to side reactions and may not be compatible with sensitive functional groups.

  • Safety and Environmental Concerns: AlCl₃ is corrosive and reacts violently with water. The reaction often uses chlorinated solvents.[3]

Route 2: Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. For the synthesis of our target molecule, this would involve the coupling of 3,4-(ethylenedioxy)phenylboronic acid with 3-chlorobenzoyl chloride.

Mechanism and Rationale:

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the 3-chlorobenzoyl chloride, followed by transmetalation with the boronic acid and reductive elimination to yield the benzophenone product and regenerate the catalyst.

Suzuki_Coupling cluster_start Starting Materials cluster_reagents Reagents cluster_product Product boronic_acid 3,4-(Ethylenedioxy)phenylboronic Acid Reaction_Vessel Reaction (e.g., in Toluene/Water) boronic_acid->Reaction_Vessel Organoboron acyl_chloride 3-Chlorobenzoyl Chloride acyl_chloride->Reaction_Vessel Electrophile Pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction_Vessel Catalyst Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Activator Target_Molecule This compound Reaction_Vessel->Target_Molecule Suzuki Coupling

Caption: Workflow for Suzuki Coupling.

Advantages:

  • High Functional Group Tolerance: Suzuki coupling is compatible with a wide range of functional groups, making it a versatile method.[4]

  • Mild Reaction Conditions: The reaction is typically carried out under mild conditions with a catalytic amount of palladium.[5]

  • High Yields and Selectivity: This method often provides high yields of the desired product with excellent selectivity.[6]

  • Greener Solvents: The reaction can often be performed in more environmentally friendly solvents, including aqueous systems.[5][7]

Disadvantages:

  • Cost of Reagents: Palladium catalysts and boronic acids can be expensive, especially on a large scale.

  • Catalyst Removal: Residual palladium in the final product is a major concern in pharmaceutical synthesis and requires efficient purification methods.[8]

  • Potential for Side Reactions: Homocoupling of the boronic acid can be a side reaction.

Route 3: Grignard Reaction

The Grignard reaction is a fundamental organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. A plausible route to our target molecule involves the reaction of the Grignard reagent derived from 6-bromo-1,4-benzodioxan with 3-chlorobenzaldehyde, followed by oxidation of the resulting secondary alcohol.

Mechanism and Rationale:

The Grignard reagent is prepared by reacting 6-bromo-1,4-benzodioxan with magnesium metal. This nucleophilic organometallic species then attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. The resulting alkoxide is protonated upon workup to yield a diarylmethanol, which is subsequently oxidized to the target benzophenone.

Grignard_Reaction cluster_start Starting Materials cluster_reagents Reagents cluster_product Product bromo_compound 6-Bromo-1,4-benzodioxan Grignard_Formation Grignard Reagent Formation (in THF) bromo_compound->Grignard_Formation Aryl Halide aldehyde 3-Chlorobenzaldehyde Addition_Reaction Nucleophilic Addition aldehyde->Addition_Reaction Mg Mg turnings Mg->Grignard_Formation Oxidant Oxidizing Agent (e.g., PCC, DMP) Oxidation Oxidation Oxidant->Oxidation Target_Molecule This compound Grignard_Formation->Addition_Reaction Grignard Reagent Addition_Reaction->Oxidation Secondary Alcohol Oxidation->Target_Molecule

Caption: Workflow for Grignard Reaction.

Advantages:

  • Strong C-C Bond Formation: Grignard reactions are highly effective for creating carbon-carbon bonds.

  • Readily Available Starting Materials: The required starting materials are commercially available.

Disadvantages:

  • Strict Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents, requiring rigorously dry conditions.[9][10]

  • Two-Step Process: This route requires an additional oxidation step, which adds to the overall complexity and may reduce the overall yield.

  • Safety Hazards: The preparation of Grignard reagents can be exothermic and potentially hazardous if not controlled properly.[2][11] The use of ethereal solvents also poses a fire risk.[12]

  • Side Reactions: The formation of biphenyl from the coupling of the Grignard reagent is a common side reaction.[9]

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key metrics for each synthetic route. The cost analysis is based on commercially available reagent prices for laboratory-scale synthesis and is intended for comparative purposes.

ParameterFriedel-Crafts AcylationSuzuki CouplingGrignard Reaction
Typical Yield 50-90%[1]70-95%[1][6]60-85% (overall for 2 steps)[9]
Number of Steps 112
Starting Materials 3-Chlorobenzoyl Chloride, 1,4-Benzodioxan3-Chlorobenzoyl Chloride, 3,4-(Ethylenedioxy)phenylboronic Acid6-Bromo-1,4-benzodioxan, 3-Chlorobenzaldehyde, Mg
Key Reagents/Catalysts AlCl₃ (stoichiometric)Palladium Catalyst (catalytic), BaseOxidizing Agent
Reaction Conditions Often harsh, anhydrousMild, tolerant of functional groupsStrictly anhydrous, potentially exothermic
Scalability Moderate; large amounts of AlCl₃ waste can be problematic.Good; catalyst cost and removal are key considerations.Challenging; strict control of anhydrous conditions and exotherm required.
Safety Concerns Corrosive and water-reactive AlCl₃, use of chlorinated solvents.[3]Flammable solvents, toxicity of some palladium catalysts and ligands.[13]Highly flammable ethereal solvents, exothermic reaction, water-reactive reagents.[2][11]
Environmental Impact High; generation of acidic aluminum waste.Moderate; concerns over heavy metal contamination and disposal.[8]High; use of volatile and flammable organic solvents.[12]
Estimated Relative Cost Low to ModerateHighModerate

In-Depth Discussion and Recommendation

Friedel-Crafts Acylation stands out as the most direct and potentially the most cost-effective route on a smaller scale due to the low cost of the starting materials and catalyst. However, its significant drawbacks are the stoichiometric use of aluminum chloride, leading to substantial waste generation, and the harsh reaction conditions. For large-scale production, the workup and waste disposal associated with this method can become a major economic and environmental burden.

Suzuki Coupling represents a more modern and versatile approach. Its key advantages are the mild reaction conditions and high functional group tolerance, which often translate to higher and more reproducible yields. While the initial investment in the palladium catalyst and boronic acid may be higher, the catalytic nature of the reaction and the potential for using greener solvents make it an attractive option for scalable and environmentally conscious synthesis. The primary challenge lies in the efficient removal of the palladium catalyst from the final product to meet stringent pharmaceutical standards.

The Grignard Reaction offers a classic and powerful method for C-C bond formation. However, for the synthesis of this compound, it is a two-step process that introduces additional complexity and potential for yield loss in the oxidation step. The stringent requirement for anhydrous conditions and the inherent safety risks associated with Grignard reagents make this route less desirable for large-scale industrial production compared to the other two methods.

Recommendation:

For exploratory, small-scale synthesis where cost is a primary driver and the necessary precautions can be strictly adhered to, the Friedel-Crafts acylation offers a rapid and economical route.

For process development and scale-up manufacturing , the Suzuki coupling is the recommended route. Its milder conditions, higher functional group tolerance, and generally higher yields outweigh the initial catalyst cost. Investing in the development of an efficient catalyst recycling and product purification process will be crucial for the long-term economic and environmental viability of this route.

Detailed Experimental Protocols

Protocol for Friedel-Crafts Acylation
  • Materials: 3-chlorobenzoyl chloride, 1,4-benzodioxan, anhydrous aluminum chloride, anhydrous dichloromethane (DCM), ice, hydrochloric acid (1 M), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add 3-chlorobenzoyl chloride (1.0 eq) dropwise to the suspension via the dropping funnel.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 1,4-benzodioxan (1.05 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol for Suzuki Coupling
  • Materials: 3-chlorobenzoyl chloride, 3,4-(ethylenedioxy)phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate, toluene, ethanol, water.

  • Procedure:

    • To a round-bottom flask, add 3,4-(ethylenedioxy)phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a 4:1:1 mixture of toluene:ethanol:water.

    • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

    • Add 3-chlorobenzoyl chloride (1.0 eq) and Pd(PPh₃)₄ (0.03 eq).

    • Heat the reaction mixture to reflux (around 80-90 °C) and stir under a nitrogen atmosphere for 4-6 hours, monitoring the progress by TLC.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol for Grignard Reaction and Oxidation
  • Materials: 6-bromo-1,4-benzodioxan, magnesium turnings, iodine (crystal), anhydrous tetrahydrofuran (THF), 3-chlorobenzaldehyde, saturated ammonium chloride solution, pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), dichloromethane (DCM).

  • Procedure (Grignard Reaction):

    • Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

    • Place magnesium turnings (1.2 eq) and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small amount of a solution of 6-bromo-1,4-benzodioxan (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction (disappearance of the iodine color and bubbling).

    • Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of 3-chlorobenzaldehyde (0.95 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude secondary alcohol.

  • Procedure (Oxidation):

    • Dissolve the crude alcohol in DCM.

    • Add PCC (1.5 eq) or DMP (1.5 eq) portion-wise at room temperature.

    • Stir the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite or silica gel, washing with DCM.

    • Concentrate the filtrate and purify the crude product by column chromatography.

References

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1,4-Benzodioxan-6-Carboxaldehyde at ₹ 18000/kg | 100-52-7 in Hyderabad - IndiaMART. (n.d.). Retrieved January 22, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Grignard Reaction - American Chemical Society. (n.d.). Retrieved January 22, 2026, from [Link]

  • Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog. (2025, December 19). Retrieved January 22, 2026, from [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications. (2020, December 23). Retrieved January 22, 2026, from [Link]

  • Benzophenone And Grignard Reaction Lab - 926 Words - Bartleby.com. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of Functionalized 4-Aryl-2,3 Bis (Trifluoromethanesulfonyloxy) Benzophenones, Based on Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4-Tris (Trifluoromethanesulfonyloxy) Benzophenone. - Science Journal of University of Zakho. (2013, June 30). Retrieved January 22, 2026, from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27). Retrieved January 22, 2026, from [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue Engineering. (2022, May 10). Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Experiment 1: Friedel-Crafts Acylation - umich.edu. (n.d.). Retrieved January 22, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved January 22, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023, November 15). Retrieved January 22, 2026, from [Link]

  • Finding theoretical yield (Friedel Crafts Acylation Reaction) : r/chemhelp - Reddit. (2017, June 25). Retrieved January 22, 2026, from [Link]

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid - IT Services - University of Liverpool. (n.d.). Retrieved January 22, 2026, from [Link]

  • Experiment 14: Friedel-Crafts Acylation - YouTube. (2011, August 2). Retrieved January 22, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products - Pendidikan Kimia. (2016, June 10). Retrieved January 22, 2026, from [Link]

  • Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes - The Royal Society of Chemistry. (2018, May 18). Retrieved January 22, 2026, from [Link]

  • Experiment 8 - Suzuki Coupling Reaction | PDF | Organic Synthesis | Chemistry - Scribd. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chlorocarbonylation of an arene followed by the addition of another arene, illustrated by p-xylene 1 and anisole 2, leads smoothly to the unsymmetrical benzophenone 3. The product ketone can be purified by recrystallization or by column chromatography - University of Delaware. (n.d.). Retrieved January 22, 2026, from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC - NIH. (2024, February 4). Retrieved January 22, 2026, from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of innovative research and drug development, the lifecycle of a chemical intermediate like 3-Chloro-3',4'-(ethylenedioxy)benzophenone does not end upon its final reaction. The responsible management of its waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety. We aim to be your trusted resource, offering clarity and actionable intelligence for this essential laboratory operation.

Part 1: Hazard Profile & Pre-Disposal Considerations

  • Chlorinated Aromatic Moiety: Halogenated organic compounds are often environmentally persistent and can be toxic to aquatic life.[1][2] Their disposal via conventional means is generally prohibited.[3][4] High-temperature incineration is the standard and most effective disposal method for these substances, as it ensures their complete destruction.[3]

  • Benzophenone Moiety: Benzophenone itself is classified as a substance that is suspected of causing cancer (Carcinogenicity, Category 2) and is very toxic to aquatic life with long-lasting effects.[2][5][6] It may also cause damage to organs like the liver and kidney through prolonged or repeated exposure.[7][8]

Given this profile, this compound must be handled as a hazardous substance with potential carcinogenic, organ toxicity, and significant environmental hazards. All waste containing this compound must be treated as regulated hazardous waste.

Part 2: The Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure safety and regulatory compliance at every stage.

Step 1: Waste Segregation & Accumulation

The foundation of proper disposal begins at the point of generation.

  • Designate a Waste Container: Use a chemically compatible container, such as a glass bottle or high-density polyethylene (HDPE) carboy, specifically for this compound waste. This includes the pure compound, reaction residues, and contaminated materials like gloves, weighing papers, and pipette tips. The container must have a secure, leak-proof cap.[9]

  • Proper Labeling: The container must be labeled immediately upon the first addition of waste. According to Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations, the label must include:

    • The words "Hazardous Waste".[10][11]

    • The full chemical name: "this compound".

    • A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard," "Suspected Carcinogen").[11]

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[9][10] This area must be at or near the point of waste generation and under the control of laboratory personnel.[10][12] It should be away from drains and incompatible chemicals.[9] Ensure secondary containment is used to capture any potential leaks.[13]

Step 2: Preparing for Transit
  • Container Full: Once the container is full (do not exceed 90% capacity to allow for expansion), or if it has been stored for the maximum time allowed by your institution (often up to one year in an SAA), it must be prepared for removal.[9][12]

  • Finalize Labeling: Ensure the label is complete, legible, and accurate.

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the transfer of the waste to a Central Accumulation Area (CAA) or for direct pickup by a licensed hazardous waste vendor.[11] Do not move the waste off-site yourself.[14]

Step 3: Approved Final Disposal Method

The only acceptable method for the final disposal of chlorinated organic compounds is through a licensed hazardous waste management company.

  • High-Temperature Incineration: This is the industry-standard and environmentally preferred method. The process decomposes the halogenated organic waste into gaseous byproducts like carbon dioxide and hydrogen halides, which are then neutralized in a scrubber system, preventing atmospheric pollution.[3]

Prohibited Actions: The following disposal methods are strictly forbidden and illegal:

  • DO NOT pour down the drain.[4]

  • DO NOT dispose of in regular solid waste trash.[5]

  • DO NOT allow to evaporate in a fume hood.

Part 3: Visualization of the Disposal Workflow

The following diagram outlines the logical decision-making process for managing this compound waste from generation to final disposal.

DisposalWorkflow cluster_generation Step 1: In-Lab Waste Generation & Accumulation cluster_prep Step 2: Preparation for Disposal cluster_disposal Step 3: Final Disposal cluster_prohibited Prohibited Actions gen Waste Generation (e.g., reaction residue, contaminated gloves) container Place waste in a designated, properly labeled hazardous waste container gen->container saa Store container in a secondary containment tray within a Satellite Accumulation Area (SAA) container->saa check_full Is container full (90% capacity)? saa->check_full contact_ehs Contact EHS for waste pickup and transfer to Central Accumulation Area (CAA) check_full->contact_ehs Yes continue_acc Continue to accumulate waste (max 1 year in SAA) check_full->continue_acc No vendor Licensed hazardous waste vendor transports waste off-site contact_ehs->vendor incinerate High-Temperature Incineration at a permitted facility vendor->incinerate drain Drain Disposal trash Regular Trash evap Fume Hood Evaporation

Caption: Workflow for the compliant disposal of this compound.

Part 4: Emergency Procedures - Spill Management

Accidental spills require immediate and appropriate action to mitigate risks.

Small, Manageable Spills:
  • Alert & Isolate: Alert personnel in the immediate area.

  • PPE: Wear appropriate PPE, including safety goggles, a lab coat, and double nitrile gloves.

  • Contain: Cover the spill with a chemical absorbent material (e.g., vermiculite or spill pads), starting from the outside and working inward to prevent spreading.

  • Collect: Once fully absorbed, carefully scoop the material into your designated hazardous waste container for this compound.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Large or Uncontrolled Spills:
  • Evacuate: Immediately evacuate the area. If safe to do so, close the door behind you to contain vapors.

  • Alert: Activate the nearest fire alarm and notify colleagues.

  • Report: From a safe location, call your institution's emergency number and the EHS department. Provide the chemical name, location, and estimated quantity of the spill.[14][15]

Part 5: Disposal Data Summary

ParameterGuideline & Rationale
Primary Disposal Method High-Temperature Incineration: Ensures complete destruction of the chlorinated organic compound, preventing its release and long-term environmental impact.[3]
EPA Waste Code (Anticipated) U-Listed or F-Listed Waste: Likely falls under categories for toxic or spent chlorinated solvent wastes. This must be confirmed with your EHS professional as part of your facility's waste determination process.
Required PPE Safety Goggles, Lab Coat, Nitrile Gloves: Essential to prevent eye and skin contact, irritation, and potential absorption.[2]
Storage Location Satellite Accumulation Area (SAA): A designated, controlled area at or near the point of generation, with secondary containment.[9][10]
SAA Quantity & Time Limits < 55 gallons; up to 1 year: Federal limits for SAAs. Once these are exceeded, the waste must be moved to a CAA within 3 days.[9][11]

References

  • OSHA Chemical Storage Requirements : Provides guidelines on secondary containment and storage layouts to prevent spills and reactions. Source: OSHA, [Link]

  • OSHA Regulations and Hazardous Waste Disposal : Outlines requirements for emergency response plans and personnel training. Source: Clean Management, [Link]

  • Process for Disposal of Chlorinated Organic Residues : Describes high-temperature incineration as a continuous and effective process for destroying halogenated wastes. Source: ACS Publications, [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly : Details EPA ID requirements and storage time limits. Source: GAIACA, [Link]

  • Laboratory Hazardous Waste Disposal Guidelines : Explains the rules for Satellite Accumulation Areas (SAAs), including container management and storage timeframes. Source: Central Washington University, [Link]

  • OSHA Hazardous Waste Disposal Guidelines : Gives an overview of OSHA's role in worker safety during waste handling and disposal. Source: CDMS, [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management : Clarifies the overlapping responsibilities of the EPA (environmental protection) and OSHA (worker safety). Source: Hazardous Waste Experts, [Link]

  • Managing Hazardous Chemical Waste in the Lab : Discusses EPA requirements for waste labeling and the distinction between SAAs and Central Accumulation Areas (CAAs). Source: Lab Manager, [Link]

  • Laboratory Waste Management: The New Regulations : Details the EPA's Hazardous Waste Generator Improvements Rule, including updated labeling and storage requirements. Source: Medical Laboratory Observer, [Link]

  • Laboratory Environmental Sample Disposal Information : States that analyzed samples designated for disposal should be treated as regulated waste. Source: U.S. Environmental Protection Agency (EPA), [Link]

  • Hazardous Waste Disposal : Defines different classes of hazardous waste, including those containing chlorinated hydrocarbons. Source: HazChem Environmental, [Link]

  • Hazardous Waste - Overview : Provides links to OSHA's standards and resources for hazardous waste operations and emergency response (HAZWOPER). Source: Occupational Safety and Health Administration (OSHA), [Link]

  • Hazardous Materials Disposal Guide : Provides examples of halogenated organic waste and emphasizes segregation based on chemical properties. Source: Nipissing University, [Link]

  • Managing and Disposing of Household Hazardous Waste : Identifies chlorinated solvents as requiring careful handling and disposal through collection programs. Source: NY.Gov, [Link]

  • Chemicals Not Suitable for Drain Disposal : Explicitly lists chlorinated hydrocarbons as chemicals that may not be drain disposed. Source: Keene State College, [Link]

  • Safety Data Sheet: Benzophenone - Carl ROTH : Mentions irritant effects and potential for liver and kidney damage as hazards. Source: Carl ROTH, [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational plan for the safe handling, use, and disposal of 3-Chloro-3',4'-(ethylenedioxy)benzophenone (CAS No. 727994-89-0). As a chlorinated aromatic ketone, this compound requires stringent safety protocols. While specific toxicological data for this molecule is not widely published, its structural similarity to benzophenone—a compound with known hazards including potential carcinogenicity and organ toxicity—necessitates a cautious and proactive approach to safety.[1][2][3] This document is designed to empower researchers, scientists, and drug development professionals with the essential, field-tested knowledge to operate safely and effectively.

Immediate Safety Briefing: Hazard Assessment and Core Precautions

From a chemical risk assessment perspective, this compound presents a multi-faceted hazard profile. The core benzophenone structure is associated with potential long-term health effects, while the chloro- group classifies it as a halogenated organic compound, requiring specific disposal procedures.[3][4][5]

Key Hazards:

  • Suspected Carcinogen: Benzophenone is classified as a Category 1B carcinogen in some jurisdictions, and it is prudent to handle this derivative with the same level of caution.[1][3]

  • Potential for Organ Damage: Prolonged or repeated oral exposure to benzophenone may cause damage to the liver and kidneys.[1][3]

  • Skin and Eye Irritation: Aromatic ketones can cause skin and eye irritation upon direct contact.[6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[6][8]

  • Environmental Hazard: Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[3]

The following table summarizes the minimum personal protective equipment (PPE) required for common laboratory tasks involving this compound.

Task Primary Engineering Control Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Aliquotting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved (Nitrile base, thicker Nitrile or Neoprene outer)Safety glasses with side shieldsFully-buttoned lab coatRecommended if not in a ventilated enclosure
Solution Preparation Chemical Fume HoodDouble-gloved (Nitrile base, Neoprene or Butyl rubber outer)Chemical splash gogglesChemical-resistant apron over lab coatReadily available for spills
Running Reactions/Transfers Chemical Fume HoodDouble-gloved (Nitrile base, Neoprene or Butyl rubber outer)Chemical splash goggles and face shieldChemical-resistant apron over lab coatReadily available for spills
Waste Disposal Chemical Fume HoodHeavy-duty Nitrile or Butyl rubber glovesChemical splash gogglesChemical-resistant apron over lab coatNot typically required

The "Why": A Causality-Driven PPE Selection Protocol

Effective safety is not about blindly following a checklist; it's about understanding the risks. My approach to PPE selection is grounded in a logical workflow that connects the chemical's properties to the protective measures.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE & Control Selection A Identify Compound This compound B Analyze Structure - Chlorinated Aromatic Ketone - Benzophenone derivative A->B is a C Evaluate Hazards - Irritant (Skin, Eye, Resp) - Suspected Carcinogen - Potential Organ Toxin - Halogenated Waste B->C implies D Engineering Controls (Primary Barrier) Chemical Fume Hood C->D necessitates E Hand Protection (Direct Contact) Double Gloves (Nitrile/Neoprene) C->E necessitates F Eye/Face Protection (Splash/Aerosol) Goggles & Face Shield C->F necessitates G Body Protection (Spill/Contamination) Lab Coat & Apron C->G necessitates H Respiratory Protection (Inhalation) As needed for dust/aerosols C->H necessitates

Caption: PPE selection workflow based on hazard identification.

Primary Engineering Controls: The First Line of Defense

All work involving this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[1][3] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary route of exposure.

Hand and Arm Protection: Preventing Dermal Absorption

The choice of gloves is critical and depends on the duration of contact.

  • For Incidental Contact (e.g., handling sealed containers, quick transfers): A single pair of standard nitrile gloves (minimum 4 mil thickness) is acceptable. However, the best practice is to always double-glove.

  • For Intentional Handling or Extended Use (e.g., weighing, solution prep, cleanup): Double-gloving is mandatory.

    • Inner Glove: A standard nitrile glove provides a base layer of protection and dexterity.

    • Outer Glove: A more robust glove, such as neoprene or butyl rubber, should be worn over the nitrile glove. These materials offer superior resistance to aromatic and chlorinated compounds compared to nitrile alone. Always check the manufacturer's glove compatibility chart for specific breakthrough times.

Procedure:

  • Inspect all gloves for tears or pinholes before use.

  • Don the inner nitrile glove.

  • Don the outer, more resistant glove.

  • When work is complete, remove the outer glove first, turning it inside out.

  • Remove the inner glove, also turning it inside out, to prevent any contact with contaminants.

  • Dispose of used gloves in the designated solid hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.[1]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Minimum Requirement: CSA- or ANSI-approved safety glasses with side shields are required for any work in the laboratory.

  • Required for Handling Liquids or Powders: When handling this compound in either solid (dust risk) or solution (splash risk) form, you must upgrade to chemical splash goggles.[9]

  • Recommended for High-Risk Operations: For larger-scale operations or tasks with a significant splash potential (e.g., transfers between large vessels, filtering), a full-face shield must be worn over chemical splash goggles.

Body Protection

A clean, fully buttoned, flame-resistant lab coat is mandatory. For procedures involving significant quantities of liquid, a chemical-resistant apron worn over the lab coat is required to protect against spills.[10]

Respiratory Protection

Under normal operating conditions within a chemical fume hood, respiratory protection is not required. However, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter should be available for emergency situations, such as a large spill outside of containment.[9] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit testing and training.

Operational Plan: From Benchtop to Disposal

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigating exposure.

Spill_Response_Flowchart Start Spill Occurs Alert Alert others in the area. Is the spill large or outside the fume hood? Start->Alert Evacuate Evacuate the area. Call emergency services (911). Close doors. Alert->Evacuate Yes SmallSpill Small spill inside fume hood Alert->SmallSpill No End Report Incident Evacuate->End Cleanup Don appropriate PPE. Cover with absorbent material (e.g., vermiculite). SmallSpill->Cleanup Collect Collect absorbed material with non-sparking tools. Cleanup->Collect Dispose Place in a sealed, labeled hazardous waste container. Collect->Dispose Decontaminate Decontaminate the area with soap and water. Dispose->Decontaminate Decontaminate->End

Caption: Step-by-step spill response protocol.

Spill Cleanup Protocol:

  • Alert & Assess: Immediately alert personnel in the vicinity. Assess the extent of the spill.

  • Evacuate (if necessary): For large spills or any spill outside of a fume hood, evacuate the area and call for emergency assistance.[11]

  • Contain (for small spills in a hood): If the spill is small and contained within the fume hood, ensure you are wearing the appropriate PPE (double gloves, goggles, apron).

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container using non-sparking tools.

  • Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.

  • Dispose: Label the waste container appropriately and arrange for disposal through your institution's environmental health and safety (EHS) office.[11]

Waste Disposal: A Self-Validating System

As a chlorinated organic compound, this compound must not be disposed of down the drain or mixed with non-halogenated organic waste.[5][12] The cost and method of disposal for halogenated waste are significantly different.[12]

Waste_Segregation_Decision_Tree Start Is the waste contaminated with This compound? IsSolid Is the waste primarily solid (gloves, paper towels, absorbent)? Start->IsSolid Yes NonHaz Follow standard lab waste procedures. Start->NonHaz No IsLiquid Is the waste primarily liquid (solvents, reaction mixtures)? IsSolid->IsLiquid No SolidWaste Place in 'Solid Halogenated Organic Waste' container. IsSolid->SolidWaste Yes LiquidWaste Place in 'Liquid Halogenated Organic Waste' container. IsLiquid->LiquidWaste Yes

Caption: Decision tree for proper waste segregation.

Disposal Protocol:

  • Segregate: Maintain separate, clearly labeled waste containers for "Halogenated Organic Waste (Liquid)" and "Halogenated Organic Waste (Solid)".[4][11]

  • Labeling: Ensure all waste containers are labeled with the words "Hazardous Waste" and a full list of their chemical contents, including percentages.[5][12] Do not use abbreviations.

  • Container Integrity: Use only approved, compatible waste containers with secure, threaded caps. Keep containers closed at all times except when actively adding waste.[11]

  • Storage: Store waste containers in a designated satellite accumulation area, preferably in secondary containment, away from incompatible materials.[5]

  • Pickup: Contact your institution's EHS department for hazardous waste pickup.

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the environment.

References

  • Hazardous Waste Segregation Guidelines. (Source: CUNY) [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (Source: Braun Research Group, Northwestern University) [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (Source: U.S. Environmental Protection Agency) [Link]

  • Halogenated Solvents in Laboratories. (Source: Temple University Environmental Health and Radiation Safety) [Link]

  • Personal Protective Equipment (PPE) Glove Chart. (Source: University of Pittsburgh) [Link]

  • Personal Protective Equipment: Hands. (Source: San Jose State University Environmental Health & Safety) [Link]

  • Safety Data Sheet - Benzophenone. (Source: Unknown)
  • Safety Data Sheet - Benzophenone. (Source: Redox) [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. (Source: Respirex International) [Link]

  • 5 Types of PPE for Hazardous Chemicals. (Source: Hazmat School) [Link]

  • Safety Data Sheet - Benzophenone. (Source: USA-Scientific)
  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. (Source: Cosmetic Ingredient Review) [Link]

  • Safety Data Sheet - Benzophenone. (Source: Carl ROTH) [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.